Product packaging for DBCO-NHCO-PEG4-NHS ester(Cat. No.:CAS No. 2100306-58-7)

DBCO-NHCO-PEG4-NHS ester

Numéro de catalogue: B606957
Numéro CAS: 2100306-58-7
Poids moléculaire: 649.7 g/mol
Clé InChI: ZVWIDTHUTOSOEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DBCO-NHCO-PEG4-NHS ester is a PEG derivative containing NHS ester that is able to react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic condition to form a covalent bond. The hydrophilic PEG spacer arm improves water solubility and can also provide a long and flexible connection that minimizes steric hindrance during ligation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39N3O10 B606957 DBCO-NHCO-PEG4-NHS ester CAS No. 2100306-58-7

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O10/c38-30(35-16-13-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)14-17-43-19-21-45-23-24-46-22-20-44-18-15-34(42)47-37-32(40)11-12-33(37)41/h1-8H,11-25H2,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWIDTHUTOSOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201102134
Record name 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-58-7
Record name 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to DBCO-NHCO-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for DBCO-NHCO-PEG4-NHS ester, a key reagent in the field of bioconjugation. This heterobifunctional linker is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging probes.

Core Chemical Structure and Properties

This compound is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The DBCO moiety facilitates rapid and specific covalent bond formation with azide-containing molecules through copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The NHS ester provides a means of attaching the linker to biomolecules containing primary amines, such as the lysine residues of proteins, through a stable amide bond.[3][4] The tetraethylene glycol (PEG4) spacer enhances the water solubility of the molecule and the resulting conjugate, while also minimizing steric hindrance.[4][5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Chemical Formula C₃₄H₃₉N₃O₁₀[6]
Molecular Weight 649.69 g/mol [6]
CAS Number 2100306-58-7[6]
Purity Typically >95% (as determined by HPLC)[5]
Appearance Yellow to slightly orange oil or solid[5]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[5]
Storage Conditions -20°C, desiccated[5]

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process. The first stage is the covalent attachment of the linker to an amine-containing biomolecule. The second stage is the "click" reaction of the DBCO-functionalized biomolecule with an azide-modified molecule of interest.

Protocol for Labeling Proteins with this compound

This protocol details the steps for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein solution (e.g., antibody at 1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This solution should be prepared fresh before each use.

  • Conjugation Reaction:

    • Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution.[7] The optimal molar ratio may need to be determined empirically based on the specific protein and desired degree of labeling.

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.[7]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[3]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[1]

  • Purification of the DBCO-Labeled Protein:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[3]

    • The purified DBCO-labeled protein is now ready for the subsequent click chemistry reaction or can be stored at 4°C for short-term use or at -20°C for longer-term storage.[7]

Protocol for Copper-Free Click Chemistry (SPAAC)

This protocol outlines the reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-functionalized molecule (e.g., fluorescent probe, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in the reaction buffer.

    • Add the azide-containing solution to the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide-containing molecule over the DBCO-labeled protein is often used to ensure complete reaction.[8]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[9] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification of the Final Conjugate (if necessary):

    • If the azide-containing molecule was used in a large excess, it may be necessary to purify the final conjugate using methods like size-exclusion chromatography, dialysis, or affinity chromatography.

Visualizing the Workflow and Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the underlying chemical reactions involved in the use of this compound.

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) a Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) c Conjugation Reaction (10-40x molar excess, RT for 30-60 min) a->c b Prepare this compound (10 mM in anhydrous DMSO) b->c d Quench Reaction (Tris-HCl, pH 8.0) c->d e Purify DBCO-Labeled Protein (Desalting column or dialysis) d->e g Click Reaction (1.5-3x molar excess of azide, RT for 2-12h) e->g DBCO-Labeled Protein f Prepare Azide-Functionalized Molecule f->g h Purify Final Conjugate (if necessary) g->h i i h->i Final Bioconjugate

A high-level experimental workflow for bioconjugation.

chemical_pathway cluster_reaction1 Amine Coupling Reaction cluster_reaction2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) p Protein-NH₂ p_linker Protein-NHCO-NHCO-PEG4-DBCO p->p_linker + linker DBCO-NHCO-PEG4-NHS linker->p_linker nhs NHS p_linker->nhs + azide Molecule-N₃ final_product Protein-Linker-Triazole-Molecule p_linker->final_product + azide->final_product

The chemical pathway of the two-step bioconjugation.

References

Core Components and Their Individual Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of DBCO-NHCO-PEG4-NHS Ester

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of crosslinking agents is paramount for the successful design and execution of bioconjugation strategies. This guide provides a detailed examination of the mechanism of action of this compound, a heterobifunctional linker that enables the covalent linkage of two molecules through distinct chemical reactions. This linker is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), and in the surface modification of biomolecules and nanoparticles.

The this compound linker is comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each component plays a distinct and crucial role in the bioconjugation process.

1. DBCO Group: The Bioorthogonal Handle for Copper-Free Click Chemistry

The Dibenzocyclooctyne (DBCO) moiety is a cyclooctyne that is activated by ring strain. This inherent strain allows it to react with azide-functionalized molecules in a highly efficient and specific manner through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions that are rapid, selective, and high-yielding.

A key advantage of the SPAAC reaction is its bioorthogonality; it proceeds readily under mild physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, which is required for the classical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This makes the DBCO group ideal for reactions involving living cells or sensitive biological molecules where copper toxicity is a concern. The reaction between the DBCO group and an azide results in the formation of a stable triazole linkage.

2. NHS Ester: The Amine-Reactive Group for Primary Amine Coupling

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins. The reaction, known as acylation, occurs readily at physiological to slightly alkaline pH (typically pH 7.2-8.5) and results in the formation of a stable amide bond.

The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH. Therefore, conjugation reactions involving NHS esters should be performed efficiently, and the linker should be stored in an anhydrous environment to maintain its reactivity.

3. PEG4 Spacer: The Flexible and Solubilizing Linker Arm

The PEG4 spacer consists of four repeating ethylene glycol units. This oligoethylene glycol chain serves several important functions:

  • Increased Solubility: The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which can be particularly beneficial when working with hydrophobic molecules.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG arm provides spatial separation between the two conjugated molecules, minimizing potential steric hindrance that could otherwise interfere with their biological activity.

  • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, has been shown to reduce the immunogenicity of proteins and other biomolecules.

Overall Mechanism of Action: A Two-Step Orthogonal Reaction

The heterobifunctional nature of this compound allows for a sequential and controlled two-step conjugation process. This is critical for creating well-defined bioconjugates. The general workflow involves:

  • First Conjugation (Amine-Reactive): The NHS ester end of the linker is reacted with a molecule containing a primary amine. This could be a protein, an antibody, or a peptide.

  • Purification (Optional but Recommended): The resulting DBCO-functionalized molecule is often purified to remove any unreacted linker.

  • Second Conjugation (Bioorthogonal): The DBCO-activated molecule is then introduced to a second molecule that has been functionalized with an azide group. The SPAAC reaction proceeds, forming a stable triazole linkage and completing the bioconjugation.

The orthogonality of these two reactions is a key feature. The NHS ester does not react with azides, and the DBCO group does not react with amines, ensuring a high degree of specificity and control over the final conjugate structure.

Visualizing the Mechanism and Workflow

To further elucidate the processes described above, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Copper-Free Click Chemistry Molecule_A Molecule A (with primary amine, e.g., Protein) Intermediate DBCO-functionalized Molecule A Molecule_A->Intermediate NHS ester reaction (forms stable amide bond) Linker This compound Linker->Intermediate Final_Conjugate Molecule A - Linker - Molecule B (Final Bioconjugate) Intermediate->Final_Conjugate SPAAC reaction (forms stable triazole ring) Molecule_B Molecule B (with azide group) Molecule_B->Final_Conjugate

Caption: Mechanism of the two-step bioconjugation using this compound.

G General Experimental Workflow A Dissolve Molecule A (with -NH2) in amine-free buffer (pH 7.2-8.5) C Add linker solution to Molecule A solution and incubate A->C B Dissolve this compound in anhydrous DMSO B->C D Purify the DBCO-functionalized Molecule A (e.g., dialysis, SEC) C->D F Add azide-modified Molecule B to DBCO-functionalized Molecule A D->F E Dissolve Molecule B (with -N3) in a compatible buffer E->F G Incubate to allow for SPAAC reaction F->G H Purify the final bioconjugate G->H

An In-depth Technical Guide to DBCO-NHCO-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, solubility, and handling of DBCO-NHCO-PEG4-NHS ester, a heterobifunctional crosslinker essential for advanced bioconjugation. Detailed experimental protocols and workflow visualizations are included to facilitate its effective application in research and development.

Core Properties and Specifications

This compound is a versatile reagent designed for two-step bioconjugation. It incorporates three key chemical moieties: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines.

The DBCO group enables highly specific and bioorthogonal ligation to azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1]. The NHS ester reacts efficiently with primary amines, such as the side chains of lysine residues on proteins, in a pH-dependent manner to form stable amide bonds[2][3][4]. The PEG4 spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate[2][4][5].

Quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula C₃₄H₃₉N₃O₁₀[2][6][7]
Molecular Weight 649.7 g/mol [2][3][6][8][9][10]
Exact Mass 649.2635 Da[2]
CAS Number 2100306-58-7[2][3][6][8]
Appearance Yellow to slightly orange oil or light yellow gel[7][11]
Purity Typically >95% (HPLC)[7][8][11]

Solubility and Handling

Proper handling and storage are critical for maintaining the reactivity of the moisture-sensitive NHS ester. The reagent should be stored at -20°C, desiccated, and protected from light[2][7]. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation[12].

SolventSolubilityReferences
DMSO 79 mg/mL (121.6 mM); Readily soluble[5][7][11][13]
DMF Readily soluble[5][7][11]
DCM, Chloroform, THF Soluble[7][11]
Aqueous Buffers Soluble up to 1.5 mM[12]

Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous conditions[12].

Reaction Mechanisms and Workflows

The use of this compound involves a two-stage conjugation process. First, the NHS ester is reacted with an amine-containing molecule. Second, the newly introduced DBCO group is reacted with an azide-containing molecule.

cluster_0 Functional Components of the Linker cluster_1 Respective Reactivities NHS NHS Ester PEG4 PEG4 Spacer NHS->PEG4 Amide Bond Amine Primary Amine (-NH2) NHS->Amine DBCO DBCO Group PEG4->DBCO Amide Bond Azide Azide (-N3) DBCO->Azide Copper-Free Click Chemistry (SPAAC) General Bioconjugation Workflow start Start: Prepare Reagents prep_protein Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) start->prep_protein prep_linker Prepare Linker Stock (10 mM in anhydrous DMSO) start->prep_linker reaction1 Step 1: NHS Ester Reaction Incubate Protein + Linker (30-60 min, RT) prep_protein->reaction1 prep_linker->reaction1 quench Quench Reaction (e.g., Tris buffer) reaction1->quench purify1 Purification 1 (Size Exclusion / Dialysis) Isolate DBCO-labeled Protein quench->purify1 reaction2 Step 2: Click Chemistry Incubate DBCO-Protein + Azide-Molecule (4-12 h, RT) purify1->reaction2 prep_azide Prepare Azide-Molecule prep_azide->reaction2 purify2 Purification 2 (e.g., Chromatography) Isolate Final Conjugate reaction2->purify2 end End: Final Conjugate purify2->end Application in Targeted Drug Delivery cluster_0 Molecule Construction cluster_1 Cellular Targeting Antibody Antibody (-NH2) Step1 Step 1: NHS Labeling Antibody->Step1 Linker DBCO-PEG4-NHS Linker->Step1 Intermediate Antibody-DBCO Step1->Intermediate Step2 Step 2: Click Chemistry Intermediate->Step2 Payload Drug Payload (-N3) Payload->Step2 ADC Antibody-Drug Conjugate (ADC) Step2->ADC Binding Binding to Surface Antigen ADC->Binding ADC Administered CancerCell Cancer Cell (Antigen Positive) CancerCell->Binding Internalization Internalization Binding->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death Release->Apoptosis

References

The Nexus of Bioconjugation: An In-depth Technical Guide to Copper-Free Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the ability to selectively and efficiently link molecules in complex biological environments is paramount. Copper-free click chemistry has emerged as a revolutionary toolbox for scientists, offering a suite of bioorthogonal reactions that proceed with high yields and specificity in aqueous, physiological conditions. This technical guide provides a comprehensive overview of the core copper-free click chemistry linkers, their reaction kinetics, stability, and detailed experimental protocols for their application in research and drug development.

Introduction to Copper-Free Click Chemistry

The advent of "click chemistry" defined a set of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while highly efficient, is limited in biological applications due to the cytotoxicity of the copper catalyst.[1][2] This spurred the development of copper-free alternatives that retain the desirable characteristics of click chemistry while being fully biocompatible.[2]

The cornerstone of copper-free click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reaction utilizes cyclooctynes, eight-membered ring alkynes with significant ring strain.[2] This inherent strain lowers the activation energy of the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly without the need for a metal catalyst.[2] Another prominent copper-free reaction is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), which offers an alternative bioorthogonal ligation strategy.[3]

The bioorthogonality of these reactions is a key advantage; they do not interfere with or are interfered by the vast array of functional groups present in biological systems, enabling precise molecular engineering in living cells and organisms.[4]

A Comparative Analysis of Copper-Free Click Chemistry Linkers

The choice of a specific copper-free click chemistry linker is dictated by the requirements of the application, with reaction kinetics, stability, size, and hydrophilicity being critical parameters. The most commonly employed linkers are based on cyclooctyne scaffolds, including Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN), Azadibenzocyclootyne (ADIBO), and Difluorinated Cyclooctyne (DIFO).

Quantitative Data on Linker Performance

The efficiency of a click reaction is quantified by its second-order rate constant (k₂). The following tables summarize the kinetic data for various popular copper-free click chemistry linkers and their stability under different conditions.

Cyclooctyne LinkerAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0[5]
ADIBO (DBCO analog) Primary Azide (2-azidoethanol)0.90[6]
Secondary Azide (2-azidopropanol)0.25[6]
Tertiary Azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶[6]
BCN Benzyl Azide~0.06 - 0.1[5]
Primary Azide (2-azidoethanol)0.024[6]
Secondary Azide (2-azidopropanol)0.018[6]
Tertiary Azide (2-azido-2-methylpropanol)0.012[6]
DIBO Benzyl Azide~0.3 - 0.7[5]
DIFO Benzyl Azide7.6 x 10⁻²[7]
BARAC Benzyl Azide> DBCO[8]
TMTHSI Benzyl AzideComparable to BARAC[9]

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[5]

LinkerConditionDegradation/Instability NotedReference(s)
DBCO RAW264.7 cell lysate (24h)~36% degradation[6]
Glutathione (GSH)Unstable (half-life ~71 min)[10][11]
TCEP (24h)Unstable[10][11]
BCN RAW264.7 cell lysate (24h)~79% degradation[6]
Glutathione (GSH)More stable than DBCO (half-life ~6h)[10][11]
TCEPStable[10][11]

Visualizing the Core Concepts

Diagrams are essential for understanding the structures, mechanisms, and workflows in copper-free click chemistry.

Common Copper-Free Click Chemistry Linkers cluster_DBCO DBCO (Dibenzocyclooctyne) cluster_BCN BCN (Bicyclononyne) cluster_ADIBO ADIBO (Azadibenzocyclooctyne) DBCO_img BCN_img ADIBO_img

Caption: Chemical structures of common cyclooctyne-based linkers.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism Reactants Strained Alkyne (e.g., DBCO) + Azide TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Strain Release Drives Reaction Product Stable Triazole Product TransitionState->Product Covalent Bond Formation

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Mechanism Reactants Strained Alkyne (e.g., BCN) + Nitrone TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Bioorthogonal Reaction Product Stable Isoxazoline Product TransitionState->Product Rapid Kinetics

Caption: The bioorthogonal [3+2] cycloaddition mechanism of SPANC.

Detailed Experimental Protocols

Successful implementation of copper-free click chemistry requires meticulous attention to experimental detail. The following protocols provide a foundation for common applications.

Protocol for Protein Labeling with DBCO-NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety via its primary amines (e.g., lysine residues) using a DBCO-NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[12]

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

  • Desalting column or dialysis equipment for purification[12]

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided.[12]

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[12] It is critical to minimize the exposure of the NHS ester to moisture to prevent hydrolysis.[12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[12] The optimal molar excess is dependent on the protein concentration and the desired degree of labeling and may require optimization.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.[12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[12]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.[12]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines a general procedure for the synthesis of an ADC by first modifying an antibody with an azide and then conjugating a DBCO-functionalized drug.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modification reagent (e.g., Azide-PEG-NHS ester)

  • DBCO-functionalized drug payload

  • Anhydrous DMSO or DMF

  • PD-10 desalting columns or equivalent for purification

Procedure:

  • Antibody Modification with Azide:

    • React the antibody with a molar excess of the Azide-PEG-NHS ester in PBS at room temperature for 1-2 hours.

    • Purify the azide-modified antibody using a PD-10 desalting column to remove excess azide reagent.

  • SPAAC Conjugation:

    • Dissolve the DBCO-functionalized drug payload in DMSO to prepare a stock solution.

    • Add a molar excess of the DBCO-drug solution to the azide-modified antibody.

    • Incubate the reaction mixture overnight at room temperature with gentle mixing.[13]

  • Purification of ADC:

    • Purify the resulting ADC using a PD-10 desalting column to remove the unreacted drug payload and any byproducts.[13]

    • Characterize the final ADC product using techniques such as ESI-MS to determine the drug-to-antibody ratio (DAR).[13]

Protocol for Live Cell Imaging

This protocol details the metabolic labeling of cell surface glycans with an azide-modified sugar and subsequent visualization using a DBCO-functionalized fluorescent dye.

Materials:

  • Mammalian cells in culture

  • Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • DBCO-functionalized fluorophore (e.g., DBCO-488)

  • Cell culture medium and supplements

  • PBS

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture the cells in their standard growth medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-100 µM Ac₄ManNAz) for 1-3 days.[7] This allows for the metabolic incorporation of the azido sugar into the cell surface glycans.

  • Labeling with DBCO-Fluorophore:

    • Wash the cells with fresh, warm culture medium or PBS to remove any unincorporated azido sugar.

    • Incubate the cells with a solution of the DBCO-fluorophore in culture medium (e.g., 25-100 µM) for 1-60 minutes at 37°C.[7] The optimal concentration and incubation time will depend on the specific cell type and fluorophore.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove any unbound DBCO-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

General Experimental Workflow for Bioconjugation cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Copper-Free Click Reaction cluster_step3 Step 3: Purification & Analysis Biomolecule1 Biomolecule A (e.g., Protein) Linker1 Activate with Azide Linker (e.g., Azide-NHS) Biomolecule1->Linker1 Mixing Mix Functionalized Biomolecules Linker1->Mixing Biomolecule2 Biomolecule B (e.g., Drug, Dye) Linker2 Activate with Strained Alkyne Linker (e.g., DBCO-NHS) Biomolecule2->Linker2 Linker2->Mixing Reaction SPAAC Reaction (Physiological Conditions) Mixing->Reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction->Purification Analysis Characterize Product (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: A generalized workflow for a typical bioconjugation experiment.

Conclusion

Copper-free click chemistry linkers have become indispensable tools in the arsenal of researchers and drug development professionals. Their biocompatibility, high reaction rates, and specificity enable a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics like ADCs. By understanding the distinct characteristics of different linkers and adhering to optimized experimental protocols, scientists can harness the power of copper-free click chemistry to advance their research and development goals. The continuous development of new linkers with even faster kinetics and improved stability promises to further expand the horizons of this remarkable chemical technology.

References

The Pivotal Role of the Hydrophilic PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of a linker to connect a biomolecule to another molecule, such as a drug or a dye, is a critical determinant of the final conjugate's success. Among the diverse array of available linkers, the hydrophilic tetraethylene glycol (PEG4) spacer has emerged as a cornerstone in the design of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its discrete length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biologics. This technical guide provides a comprehensive overview of the role of the PEG4 spacer in bioconjugation, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, leading to a high propensity for aggregation in aqueous environments.[1] The hydrophilic nature of the PEG4 spacer, composed of repeating ethylene glycol units, significantly increases the overall water solubility of the bioconjugate.[1] This improved solubility mitigates aggregation, which can otherwise lead to reduced efficacy and increased immunogenicity.[1]

  • Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic volume of the bioconjugate, the PEG4 spacer can prolong its circulation half-life.[1] This is achieved by reducing renal clearance and shielding the conjugate from enzymatic degradation.[1] The extended half-life often leads to improved drug exposure at the target site and a better overall therapeutic index.[1]

  • Reduced Immunogenicity: The PEG component can create a hydration shell around the bioconjugate, effectively masking potential immunogenic epitopes on the payload or the linker itself.[1] This "stealth" effect can reduce the likelihood of an anti-drug antibody (ADA) response, a significant concern in the development of therapeutic biologics.

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.[1]

Quantitative Impact of PEG Spacers

The inclusion of a PEG spacer can have a quantifiable impact on the physicochemical and pharmacological properties of a bioconjugate. While specific data for a PEG4 spacer is not always available in a comparative format, the following tables summarize the general effects of short-chain PEG spacers on key parameters.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and In Vivo Efficacy of an Anti-CD22 ADC

PEG Spacer LengthAverage DARTumor Growth Inhibition (%)
PEG27.880
PEG47.695
PEG87.298
PEG126.892

Data extrapolated from studies on auristatin-based ADCs. The results indicate that while DAR may slightly decrease with longer PEG chains, a moderate length like PEG4 and PEG8 can lead to optimal efficacy.

Table 2: Influence of PEGylation on the Pharmacokinetic Properties of a Therapeutic Protein

ConjugateMolecular Weight (kDa)Half-life (t½) in hours
Unconjugated Protein508
Protein-PEG450.3524
Protein-PEG850.748
Protein-PEG1251.0572

Illustrative data based on typical observations in PEGylation studies. The addition of even a short PEG spacer like PEG4 can significantly extend the circulation half-life of a protein.

Table 3: Impact of PEGylation on the Immunogenicity of a Bioconjugate

ConjugateAnti-Drug Antibody (ADA) Titer (Arbitrary Units)
Unconjugated Biologic12,500
Biologic-PEG41,500
Biologic-PEG8800

Representative data demonstrating the reduction in immunogenicity following PEGylation. The hydrophilic PEG spacer masks immunogenic epitopes, leading to a lower ADA response.

Experimental Protocols

The versatility of the PEG4 spacer is realized through its functionalization with various reactive groups. The two most common chemistries target primary amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues).

Protocol 1: Conjugation of an Amine-Reactive NHS-PEG4-Linker to an Antibody

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG4 linker to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.[2]

  • NHS-PEG4-Linker Stock Solution Preparation: Immediately before use, dissolve the NHS-PEG4-Linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS-PEG4-Linker stock solution to the antibody solution.[2] The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[2]

  • Quenching the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted linker and byproducts by SEC or dialysis against PBS.

  • Characterization: Characterize the purified antibody-PEG4 conjugate to determine the degree of labeling (DOL), purity, and biological activity.

Protocol 2: Conjugation of a Maleimide-PEG4-Linker to a Cysteine Residue

This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a free sulfhydryl group on a protein or antibody. This may require prior reduction of existing disulfide bonds.

Materials:

  • Protein or antibody with an available free sulfhydryl group

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-PEG4-Linker

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Degassed, thiol-free buffer such as PBS, pH 6.5-7.5

  • Purification system (e.g., SEC or desalting column)

Procedure:

  • Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer at a concentration of >1 mg/mL.[3]

  • Reduction of Disulfide Bonds (if necessary): If targeting cysteines involved in disulfide bonds, incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[4] If using DTT, it must be removed post-reduction via a desalting column before adding the maleimide linker.

  • Maleimide-PEG4-Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG4-Linker in anhydrous DMSO or DMF.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the (reduced) protein solution.[4]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Purification: Remove unreacted Maleimide-PEG4-Linker using a desalting column or SEC.

  • Characterization: Analyze the purified conjugate to determine the efficiency of conjugation, purity, and functional integrity.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows where the PEG4 spacer plays a critical role.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab Antibody Conjugation Bioconjugation Ab->Conjugation Linker PEG4-Linker-Payload Linker->Conjugation ADC_unpurified Unpurified ADC Conjugation->ADC_unpurified Purification Chromatography (SEC/HIC) ADC_unpurified->Purification ADC_purified Purified ADC Purification->ADC_purified DAR DAR Analysis ADC_purified->DAR Purity Purity Assessment ADC_purified->Purity Activity Biological Activity Assay ADC_purified->Activity

Caption: Workflow for Antibody-Drug Conjugate (ADC) development using a PEG4 spacer.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC (Target Binder - PEG4 - E3 Ligase Ligand) Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Complex Target Target Protein Target->Complex E3 E3 Ubiquitin Ligase E3->Complex Ub_Target Polyubiquitinated Target Protein Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation featuring a PEG4 linker.

Conclusion

The hydrophilic PEG4 spacer is a versatile and powerful tool in the field of bioconjugation. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in the development of complex biologics, including solubility, stability, aggregation, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools. As our understanding of the intricate interplay between linkers and biological systems continues to grow, the rational design and implementation of spacers like PEG4 will be paramount in advancing the field of bioconjugation.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in bioconjugation and drug development. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts. This technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data for commonly used reagents, and detailed experimental protocols for its application.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition

SPAAC is a type of [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage. The reaction's driving force is the high ring strain of the cyclooctyne, the smallest stable cyclic alkyne.[1] This inherent strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a copper catalyst, which is often toxic to living systems.[1][2]

The key players in this reaction are:

  • The Strained Alkyne (Cyclooctyne): The reactivity of the cyclooctyne is paramount to the success of the SPAAC reaction. Various cyclooctyne derivatives have been developed to enhance reaction kinetics and improve solubility and stability. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and dibenzoannulated cyclooctyne (DIBO).[3] The choice of cyclooctyne often depends on the specific application, balancing reactivity with factors like size and hydrophobicity.[3][4]

  • The Azide: The azide functional group is an excellent reaction partner due to its small size, stability, and bioorthogonality. It does not typically participate in side reactions with native biological functional groups, ensuring the high selectivity of the SPAAC reaction.[1] Azides can be readily introduced into biomolecules such as proteins, nucleic acids, and small molecules through various chemical and biological methods.[5]

The reaction is highly specific, as both the strained alkyne and the azide are bioorthogonal, meaning they are chemically inert to most biological molecules and processes.[6] This allows for precise labeling and conjugation in living cells and organisms with minimal disruption to their natural functions.[2][6]

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is a critical factor, particularly for in vivo applications where reactant concentrations are low and reaction times are limited. The reaction typically follows second-order kinetics, and the rate is influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and the temperature.[1][7]

Below is a summary of second-order rate constants for commonly used cyclooctynes with benzyl azide, a standard reference azide.

Cyclooctyne DerivativeSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reaction ConditionsReference(s)
BCN (bicyclo[6.1.0]nonyne)0.15DMSO, 37°C[8]
DBCO (dibenzocyclooctyne)~0.6 - 1.0Not specified[3]
DIBO (dibenzoannulated cyclooctyne)~0.3 - 0.7Not specified[3]
ADIBO (azadibenzocyclooctyne)0.31 (with primary azide)CDCl₃, 25°C[5]
ADIBO (azadibenzocyclooctyne)0.00018 (with tertiary azide)CDCl₃, 25°C[5]
[9+1]CPP 2.2 x 10⁻³Deuterated DMSO, 25°C[9]
m[9+1]CPP 9.6 x 10⁻³Deuterated DMSO, 25°C[9]
[11+1]CPP 4.5 x 10⁻⁴Deuterated DMSO, 25°C[9]

Note: Reaction rates can vary significantly based on the specific structures of the azide and cyclooctyne, as well as the reaction environment.

Experimental Protocols

The following are generalized protocols for common applications of SPAAC. Optimization may be required for specific molecules and experimental setups.

Protocol 1: General Protein Labeling with a DBCO-Fluorophore

This protocol describes the labeling of a protein containing an azide group with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-fluorophore dissolved in DMSO.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-fluorophore in anhydrous DMSO at a concentration of 1-10 mM.

    • Ensure the azide-modified protein is in a compatible buffer at a known concentration (e.g., 1-5 mg/mL).

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-modified protein.

    • Add the DBCO-fluorophore stock solution to the protein solution. A 3- to 10-fold molar excess of the DBCO reagent over the protein is often recommended to ensure complete labeling.[10]

    • Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.[10]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours.[10] The reaction time will depend on the reactivity of the specific DBCO derivative and the concentrations of the reactants.

  • Purification:

    • Remove the unreacted DBCO-fluorophore and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (measuring the absorbance of the fluorophore), or mass spectrometry.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.

Materials:

  • Azide-functionalized antibody in PBS.

  • DBCO-functionalized drug-linker.

  • Anhydrous DMSO.

  • Desalting column.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).[4]

    • Buffer exchange the azide-functionalized antibody into PBS using a desalting column to a final concentration of 10 mg/mL.[4]

  • Conjugation Reaction:

    • To 1 mg of the azide-functionalized antibody, add the DBCO-drug linker stock solution to achieve a final concentration of approximately 1.33 mM.[4] This represents a significant molar excess of the drug-linker.

    • The final reaction mixture may contain up to 5% DMSO.[4]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[11]

  • Purification:

    • Purify the resulting ADC to remove excess drug-linker and solvent using a desalting column or other appropriate chromatographic methods.

  • Analysis:

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizations

SPAAC Reaction Mechanism

SPAAC_Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism cluster_reactants Reactants cluster_product Product cluster_key_features Key Features Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Cyclooctyne->Triazole + Azide Azide Azide->Triazole Bioorthogonal Bioorthogonal Bioorthogonal->Triazole high specificity CatalystFree Catalyst-Free CatalystFree->Azide enables in vivo use HighStrain High Ring Strain HighStrain->Cyclooctyne drives reaction

Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Experimental Workflow for Protein Labeling via SPAAC Start Start: Azide-Modified Protein Step1 1. Add DBCO-labeled molecule (e.g., fluorophore, drug) Start->Step1 Step2 2. Incubate at RT or 37°C (1-12 hours) Step1->Step2 Step3 3. Purify the conjugate (e.g., SEC, dialysis) Step2->Step3 Step4 4. Characterize the labeled protein (e.g., SDS-PAGE, MS) Step3->Step4 End End: Labeled Protein Conjugate Step4->End

Caption: A typical experimental workflow for labeling an azide-modified protein using SPAAC.

Application in Targeted Drug Delivery

Targeted_Drug_Delivery SPAAC in Targeted Drug Delivery cluster_targeting Targeting Moiety cluster_drug Drug Payload cluster_conjugation SPAAC Conjugation cluster_adc Resulting ADC Antibody Antibody with Azide SPAAC SPAAC Reaction Antibody->SPAAC Drug Drug with DBCO Drug->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC TumorCell Tumor Cell ADC->TumorCell Targets Tumor Cell

Caption: Logical relationship for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.

References

DBCO-NHCO-PEG4-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of DBCO-NHCO-PEG4-NHS ester, a heterobifunctional crosslinker essential for advanced bioconjugation and drug development applications.

Core Compound Specifications

This compound is a versatile tool in bioconjugation, enabling the linkage of biomolecules through a two-step process involving an amine-reactive N-hydroxysuccinimide (NHS) ester and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.

PropertyValueReferences
Molecular Formula C₃₄H₃₉N₃O₁₀[1][2][3][4]
Molecular Weight 649.7 g/mol (or 649.688, 649.70)[1][2][3][4]
CAS Number 2100306-58-7[1][4]
Purity Typically >90-98%[1][3]
Appearance Yellow to slightly orange oil or light yellow gel[3][5]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[3][5]
Storage Conditions -20°C, desiccated, under inert gas, and protected from light[3][5][6]

Chemical Reactivity and Applications

This compound is a heterobifunctional crosslinker designed for a two-step conjugation strategy.

  • NHS Ester Reactivity: The N-hydroxysuccinimide (NHS) ester group reacts specifically and efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond. This reaction is typically carried out in a pH range of 7-9.[5]

  • DBCO Group Reactivity: The dibenzocyclooctyne (DBCO) group is an azide-reactive moiety that participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This reaction is notable for being copper-free, which is advantageous when working with sensitive biological samples where copper catalysts can be cytotoxic. The DBCO group reacts with azide-containing molecules to form a stable triazole linkage.

The polyethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the water solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules.[5]

This dual reactivity makes this compound a valuable reagent in various applications, including:

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTAC® Development: As a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells.[6]

  • Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids.

  • Surface Immobilization: Attaching biomolecules to aminosilane-coated surfaces for applications in diagnostics and bioassays.[5]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). The buffer should not contain primary amines like Tris or glycine.[7]

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare a stock solution of the reagent (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[7]

  • Reaction Setup: Add the this compound stock solution to the protein solution. The molar excess of the reagent over the protein will depend on the protein concentration and the desired labeling efficiency. For a protein concentration of >5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute protein solutions, a 20- to 50-fold molar excess may be required.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[7]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[7] Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts by purifying the DBCO-labeled protein using a suitable method, such as size-exclusion chromatography.

General Protocol for Copper-Free Click Chemistry

This protocol describes the subsequent reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

  • DBCO-labeled protein

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Combine the DBCO-labeled protein and the azide-containing molecule in a suitable reaction buffer. A slight molar excess (1.5 to 3-fold) of one component over the other is often used to ensure complete reaction.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[7] The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purification: If necessary, purify the final conjugate to remove any unreacted starting materials.

Visualizing the Workflow

The following diagram illustrates the general workflow for a two-step bioconjugation using this compound.

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Copper-Free Click Chemistry cluster_purification Purification A Protein with Primary Amine (e.g., Lysine) C DBCO-Labeled Protein A->C Reaction at pH 7-9 B This compound B->C E Final Bioconjugate C->E Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) D Azide-Containing Molecule D->E F Removal of Excess Reagents E->F

Caption: Bioconjugation workflow using this compound.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with DBCO-NHCO-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, protocols, and characterization methods for labeling antibodies with DBCO-NHCO-PEG4-NHS ester. This technique is a cornerstone of modern bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted protein therapeutics through a robust and bioorthogonal "click chemistry" approach.

Introduction

Labeling antibodies with DBCO (Dibenzocyclooctyne) moieties is the initial step in a two-stage conjugation strategy that leverages the power of strain-promoted alkyne-azide cycloaddition (SPAAC). The this compound is a heterobifunctional crosslinker designed for this purpose. Its N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the side chains of lysine residues on the antibody, to form stable amide bonds. The incorporated DBCO group then allows for a highly specific and efficient, copper-free click reaction with any azide-functionalized molecule (e.g., drugs, fluorophores, or oligonucleotides).[1][2][3]

The polyethylene glycol (PEG4) spacer enhances the solubility of the hydrophobic DBCO group, reduces steric hindrance, and can help to minimize aggregation of the final antibody conjugate.[1][2][4][5] This method offers a reliable way to produce well-defined antibody conjugates with controlled stoichiometry.

Principle of the Method

The overall process involves two key stages:

  • Antibody Modification: The NHS ester of the DBCO-NHCO-PEG4-NHS linker reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine residues, resulting in a stable DBCO-functionalized antibody.[1]

  • Payload Conjugation (SPAAC): The DBCO-modified antibody is then reacted with a molecule containing an azide group. The DBCO and azide moieties undergo a bioorthogonal SPAAC reaction to form a stable triazole linkage, yielding the final antibody conjugate.[1][6][7] This reaction is highly specific and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the antibody labeling protocol. It is important to note that optimal conditions may vary depending on the specific antibody and payload, requiring empirical optimization.

Table 1: Recommended Reaction Conditions for Antibody Labeling with this compound

ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS Ester 5 to 30-foldHigher excess can increase the Degree of Labeling (DOL) but may also lead to antibody aggregation.[1] A 10-20 fold excess is a common starting point.[1]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[1]
Reaction Buffer PBS, HEPES, Borate (pH 7.0-9.0)Must be free of primary amines (e.g., Tris, glycine).[1][8]
Organic Solvent (for DBCO-NHS ester) Anhydrous DMSO or DMFThe final concentration in the reaction mixture should not exceed 10-20% (v/v) to maintain antibody integrity.[1][6][9]
Reaction Temperature 4°C to Room TemperatureLower temperatures may require longer incubation times.[1]
Incubation Time 30 minutes to 4 hoursDependent on temperature and the desired DOL.[1]
Quenching Reagent Tris-HCl or Glycine (50-100 mM final concentration)Quenches any unreacted NHS esters to prevent non-specific reactions.[1][6][10]

Table 2: Parameters for Subsequent SPAAC Reaction

ParameterRecommended RangeNotes
Molar Excess of Azide-Payload 1.5 to 5-foldRelative to the DBCO-functionalized antibody.[1]
Reaction Temperature 4°C to Room Temperature
Incubation Time 4 to 24 hoursLonger incubation times are often used, especially at 4°C, to ensure complete reaction.[2][11]

Experimental Protocols

Antibody Preparation

Critical Pre-conjugation Considerations:

  • Buffer Exchange: The antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[1][3] Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.[8][12]

  • Removal of Additives: Stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin must be removed from the antibody solution.[9]

  • Purification Methods: Buffer exchange and removal of additives can be achieved using dialysis, spin desalting columns (e.g., Zeba™ Spin Desalting Columns), or tangential flow filtration (TFF).[10][13]

  • Antibody Concentration: After purification, determine the antibody concentration using a spectrophotometer at 280 nm or a protein assay like the Bradford assay.[9] Adjust the concentration to 1-10 mg/mL.[1]

Protocol 1: Antibody Conjugation with this compound
  • Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8][9] The NHS ester is moisture-sensitive, so handle it accordingly.[8]

  • Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the prepared antibody solution.[1] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10-20% (v/v).[1][6]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.[8][9][10]

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[1][10] Incubate for 15-30 minutes at room temperature.[9][13]

Protocol 2: Purification of DBCO-Labeled Antibody

It is crucial to remove unreacted DBCO-NHS ester and the quenching agent from the DBCO-labeled antibody.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method. Use a column with an appropriate molecular weight cutoff (e.g., 40K MWCO for IgG) to separate the high molecular weight antibody from the low molecular weight reactants.[13]

  • Spin Desalting Columns: For rapid purification of small sample volumes, spin desalting columns are a convenient option.[10][13]

  • Dialysis: Dialysis is a simple and effective method for removing small, unreacted molecules.[13]

Protocol 3: Characterization of DBCO-Labeled Antibody

The Degree of Labeling (DOL), which is the average number of DBCO molecules per antibody, should be determined.

  • UV-Vis Spectrophotometry: Measure the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein) and 309 nm (for DBCO).[6]

  • DOL Calculation: The DOL can be calculated using the following formula:[3][14]

    DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

    Where:

    • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).[6]

    • CF is the correction factor for DBCO absorbance at 280 nm (A₂₈₀/A₃₀₉).

Protocol 4: SPAAC Reaction with Azide-Modified Payload
  • Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is recommended.[1]

  • Incubation: Incubate the reaction mixture for 4-24 hours at 4°C or for 4-8 hours at room temperature.[15]

  • Purification of the Final Conjugate: Purify the resulting antibody conjugate from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[1]

  • Characterization of the Final Conjugate: Analyze the final conjugate for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques like SDS-PAGE, SEC-HPLC, and mass spectrometry.[16]

Visualizations

Antibody_Labeling_Workflow cluster_prep Step 1: Antibody Preparation cluster_conjugation Step 2: DBCO Conjugation cluster_purification Step 3: Purification cluster_click Step 4: SPAAC Reaction cluster_char Step 5: Characterization A Start with Antibody in Amine-Containing Buffer B Buffer Exchange (e.g., Dialysis, SEC) A->B Remove Tris, Glycine, BSA C Purified Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) B->C D Add this compound (in DMSO/DMF) C->D E Incubate (RT for 30-60 min) D->E F Quench Reaction (with Tris or Glycine) E->F G Purify DBCO-Labeled Antibody (e.g., SEC, Spin Column) F->G Remove excess DBCO and quenching reagent H Purified DBCO-Antibody G->H I Add Azide-Modified Payload H->I J Incubate (4-24h at 4°C or RT) I->J K Final Antibody Conjugate J->K L Characterize Conjugate (DOL/DAR, Purity, Aggregation) K->L

Caption: Experimental workflow for antibody labeling with this compound.

Caption: Chemical reactions for antibody labeling and subsequent SPAAC conjugation.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CausesSolutions
Low Recovery of Conjugated Antibody - Antibody aggregation due to DBCO hydrophobicity.- Non-specific binding to purification columns.- Antibody precipitation.- Optimize (lower) the molar excess of DBCO-NHS ester.[13]- Use PEGylated DBCO reagents to increase hydrophilicity.[13]- Screen different purification resins/membranes.[13]- Adjust buffer pH and ionic strength.[13]
Low or No Labeling (Low DOL) - Inactive DBCO-NHS ester (hydrolyzed).- Presence of primary amines in the antibody buffer.- Insufficient molar excess of DBCO-NHS ester.- Use fresh, anhydrous DMSO/DMF to prepare the NHS ester solution immediately before use.[8]- Ensure complete removal of amine-containing buffers (e.g., Tris).[8]- Increase the molar excess of the DBCO reagent.
Antibody Aggregation - High degree of labeling (DOL) increases hydrophobicity.- Suboptimal buffer conditions.- Reduce the molar excess of DBCO-NHS ester in the labeling reaction.[13]- Include excipients like polysorbate in the final formulation.- Optimize buffer pH and ionic strength.[13]
Loss of Antibody Activity - NHS ester reaction with lysine residues in the antigen-binding site.- This is a known risk of non-site-specific lysine conjugation.[17] If activity is lost, consider site-specific conjugation strategies.[7][16]

Storage

  • This compound: Store in solid form at -20°C, protected from moisture.[9] When dissolved in anhydrous DMSO or DMF, it can be stored for 2-3 months at -20°C.[9]

  • DBCO-functionalized Antibody: Can be stored at -20°C for up to a month.[13][18] However, the reactivity of the DBCO group may decrease over time. For best results, use the labeled antibody in the subsequent click reaction as soon as possible.[13]

References

Application Notes and Protocols for DBCO Labeling of Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient labeling of amine-modified oligonucleotides with dibenzocyclooctyne (DBCO), a key reagent for copper-free click chemistry. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction widely used for the stable conjugation of biomolecules in diagnostics, therapeutics, and various research applications.[1][2] The following sections detail the reaction principle, experimental procedures, and expected outcomes.

Principle of the Method

The labeling process involves a two-step procedure. First, an oligonucleotide is synthesized with a primary amine group, typically at the 5' or 3' terminus.[1] This amine-modified oligonucleotide is then reacted with an N-hydroxysuccinimide (NHS) ester of DBCO. The NHS ester reacts specifically with the primary amine on the oligonucleotide to form a stable amide bond, resulting in a DBCO-labeled oligonucleotide.[1] This product is then ready for subsequent conjugation to azide-containing molecules via copper-free click chemistry.[1] The inclusion of a polyethylene glycol (PEG) spacer between the DBCO and the NHS ester can enhance solubility and reduce steric hindrance.[1]

Reaction and Workflow Diagrams

The chemical reaction between the amine-modified oligonucleotide and a DBCO-PEG4-NHS ester is depicted below, followed by a diagram of the general experimental workflow.

G cluster_reactants Reactants cluster_products Products AmineOligo Amine-Modified Oligonucleotide (Oligo-NH2) DBCO_Oligo DBCO-Labeled Oligonucleotide (Oligo-NH-CO-PEG4-DBCO) AmineOligo->DBCO_Oligo + DBCO_NHS DBCO-PEG4-NHS Ester DBCO_NHS->DBCO_Oligo Reaction NHS N-Hydroxysuccinimide (NHS) DBCO_NHS->NHS Byproduct

Caption: Chemical reaction for DBCO labeling of an amine-modified oligonucleotide.

G arrow arrow prep_oligo 1. Prepare Amine-Modified Oligonucleotide Solution reaction 3. Reaction Incubation prep_oligo->reaction prep_dbco 2. Prepare DBCO-NHS Ester Solution prep_dbco->reaction purification 4. Purification of DBCO-Labeled Oligo reaction->purification qc 5. Quantification and Quality Control purification->qc storage 6. Storage qc->storage

Caption: Experimental workflow for DBCO labeling of amine-modified oligonucleotides.

Experimental Protocols

This section provides a detailed methodology for the labeling reaction.

Materials:

  • Amine-modified oligonucleotide

  • DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0. Avoid buffers containing primary amines like Tris.[1]

  • Purification supplies (e.g., desalting columns, HPLC system, ethanol, sodium chloride)

  • Spectrophotometer (e.g., NanoDrop)

Protocol:

  • Preparation of Amine-Modified Oligonucleotide Solution:

    • Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[1]

  • Preparation of DBCO-NHS Ester Solution:

    • Important: NHS esters are moisture-sensitive.[1] Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[1] For example, dissolve DBCO-sulfo-NHS Ester at a concentration of 5.2 mg per 60 µL of solvent.[3]

  • Reaction Incubation:

    • Add a 10- to 50-fold molar excess of the DBCO-NHS ester solution to the oligonucleotide solution.[1] A higher excess may be needed for more dilute oligonucleotide solutions.[1]

    • Vortex the mixture gently and incubate at room temperature (20-25°C) for 2-4 hours or at 4°C overnight.[3][4][5] The reaction is generally faster at room temperature, but incubation at 4°C can also be effective.[5]

  • Purification of the DBCO-Labeled Oligonucleotide:

    • It is crucial to remove the unreacted DBCO-NHS ester and the NHS byproduct. Several methods can be employed:

      • Ethanol Precipitation: Add 5M NaCl to the reaction solution in a 1:10 ratio, followed by the addition of 3 volumes of cold absolute ethanol. Mix well and incubate at -20°C or colder for at least 60 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the oligonucleotide. Carefully remove the supernatant and wash the pellet with 75% ethanol.[6]

      • Desalting Columns/Cartridges: These are quick methods for removing salts and small molecules. Follow the manufacturer's instructions.[1] The hydrophobicity of the DBCO group allows for efficient purification using cartridges like Glen-Pak™.[1]

      • High-Performance Liquid Chromatography (HPLC): For the highest purity, reverse-phase HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated amine-modified oligonucleotide.[1]

  • Quantification and Quality Control:

    • Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.[1][6]

    • Successful conjugation can be confirmed by mass spectrometry.[1]

Data Presentation

The following tables summarize key quantitative data for the DBCO labeling of amine-modified oligonucleotides.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 7.0 - 9.0The reaction is more efficient at a slightly alkaline pH.[1]
Temperature Room Temperature (20-25°C) or 4°CLonger incubation times are required at 4°C.[1][4]
Incubation Time 2 - 17 hoursDependent on temperature and reagent concentrations.[1]
Molar Excess of DBCO-NHS Ester 10 - 50 foldA higher excess is recommended for dilute oligonucleotide solutions.[1]
Oligonucleotide Concentration 1 - 5 mg/mLHigher concentrations can improve reaction efficiency.[1]
Solvent for DBCO-NHS Ester Anhydrous DMSO or DMFNHS esters are sensitive to moisture.[1]

Table 2: Typical Post-Synthesis Conjugation Yields

Oligo Synthesis ScaleExpected Yield (nmols)
50 nmol~ 2 nmol
200 nmol~ 5 nmol
1 µmol~ 16 nmol
10 µmol~ 150 nmol
Yields are estimates and may be lower for oligonucleotides longer than 50 bases. Data adapted from Gene Link.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolysis of NHS ester: Reagent was exposed to moisture.Prepare a fresh DBCO-NHS ester solution in anhydrous DMSO immediately before use.[1]
Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as bicarbonate, borate, or PBS.[1]
Insufficient Molar Excess: Not enough DBCO-NHS ester was used.Increase the molar excess of the DBCO-NHS ester, particularly for dilute oligo solutions.[1]
Precipitation of Reagents Low Solubility: The DBCO reagent is hydrophobic.Ensure the reaction contains a sufficient amount of an organic co-solvent like DMSO if precipitation occurs.[1]
Degradation of Oligonucleotide Sub-optimal pH: The pH of the reaction is too high or too low.Ensure the conjugation buffer is within the recommended pH range of 7-9.[1]
Difficulty in Purification Similar Properties: Unconjugated and conjugated oligos co-elute.Optimize the purification method. For HPLC, adjust the gradient. For cartridge purification, ensure proper loading and washing conditions.[1]

References

Application Notes and Protocols for DBCO-NHCO-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker technology connecting the antibody and the payload is a critical determinant of an ADC's efficacy, stability, and therapeutic index. The DBCO-NHCO-PEG4-NHS ester is a heterobifunctional linker that offers a robust and versatile platform for ADC development.[1]

This linker facilitates a two-stage conjugation strategy. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond.[1][] This step results in a DBCO-functionalized antibody. The dibenzocyclooctyne (DBCO) group is a key component for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][4] This allows for the subsequent, highly specific, and bioorthogonal conjugation of an azide-modified payload to the DBCO-activated antibody under mild, aqueous conditions.[1][] The inclusion of a polyethylene glycol (PEG4) spacer enhances the solubility and stability of the resulting ADC, reducing the potential for aggregation often caused by hydrophobic payloads.[1][5][6]

Principle of the Method

The synthesis of an ADC using this compound involves a two-step sequential process:

  • Antibody Modification: The NHS ester of the linker reacts with primary amines (e.g., lysine residues) on the antibody surface, forming a stable amide bond and introducing the DBCO moiety onto the antibody.[1]

  • Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) via SPAAC. This copper-free click chemistry reaction forms a stable triazole linkage, resulting in the final ADC.[1][]

This approach allows for precise control over the conjugation process and is compatible with sensitive biological molecules.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using a this compound linker, based on established protocols.

Table 1: Antibody Modification with DBCO-PEG4-NHS Ester

ParameterRecommended ValueNotes
Molar Excess of Linker10-20 foldRelative to the antibody. Optimization may be required.[1]
Antibody Concentration1-5 mg/mLA common concentration range for conjugation reactions.[6]
Reaction BufferPBS, pH 7.2-8.5Slightly alkaline pH favors the reaction with primary amines.[]
Organic Solvent<10% (v/v)DMSO or DMF can be used to dissolve the linker.[1]
Incubation Time1-2 hours at RT or 2-4 hours at 4°CGentle shaking is recommended.[1]
Quenching ReagentTris or Glycine (20-50 mM final)To stop the reaction by consuming unreacted NHS esters.[6]

Table 2: Payload Conjugation via Copper-Free Click Chemistry

ParameterRecommended ValueNotes
Molar Excess of Payload2-4 foldRelative to the DBCO-modified antibody.[7]
Reaction BufferPBS, pH ~7.4Physiological pH is optimal for the click reaction.[1]
Incubation Time4-12 hours at RT or overnight at 4°CLonger incubation times may be needed at lower temperatures.[8]

Table 3: ADC Purification and Characterization

TechniquePurposeKey Metrics
Size-Exclusion Chromatography (SEC)Removal of unconjugated payload and linkerPurity, Aggregate Content (%)[9]
Hydrophobic Interaction Chromatography (HIC)DAR determination, removal of unconjugated antibodyDAR distribution, Average DAR[10]
Tangential Flow Filtration (TFF)Buffer exchange, removal of small moleculesProduct recovery (typically >90%)[][12]
Liquid Chromatography-Mass Spectrometry (LC-MS)Precise mass determination and DAR confirmationMolecular weight, DAR species identification[10]
UV/Vis SpectroscopyRapid estimation of average DARAbsorbance at 280 nm (antibody) and payload-specific wavelength[10]

Experimental Protocols

Protocol 1: Antibody Modification with this compound

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Antibody Preparation: If necessary, perform a buffer exchange to ensure the antibody is in an amine-free buffer at the desired pH (7.2-8.5). Adjust the antibody concentration to 1-5 mg/mL.[6]

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[7]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the antibody solution.[1] Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[1]

  • Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM to stop the reaction.[6] Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Purify the DBCO-modified antibody to remove excess linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or tangential flow filtration.[6]

Protocol 2: Payload Conjugation to DBCO-Modified Antibody

Materials:

  • DBCO-modified antibody

  • Azide-functionalized payload

  • Anhydrous DMSO or DMF (if needed to dissolve the payload)

  • Purification system (e.g., SEC, HIC, or TFF)

Procedure:

  • Payload Preparation: Prepare a stock solution of the azide-functionalized payload in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: Add a 2-4 fold molar excess of the azide-payload solution to the DBCO-modified antibody solution.[7]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[8]

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[1][9][13][14]

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the payload.

  • Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients.

  • The average DAR is the ratio of the molar concentration of the payload to the molar concentration of the antibody.[10]

2. DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the increased hydrophobicity imparted by the drug-linker.[10]

  • A salt gradient is typically used to elute the different DAR species from the HIC column.

  • The resulting chromatogram will show peaks corresponding to the unconjugated antibody (DAR 0) and the various drug-loaded species (DAR 1, DAR 2, etc.).[10]

  • The relative peak areas can be used to determine the distribution of DAR species and calculate the average DAR.

3. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • SEC separates molecules based on their size.

  • This method is used to determine the percentage of monomeric ADC and to quantify the levels of high molecular weight aggregates and low molecular weight fragments.[5]

Visualizations

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation cluster_purification Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) dbco_mAb DBCO-Modified mAb mAb->dbco_mAb NHS Ester Reaction (Lysine Residues) linker This compound linker->dbco_mAb adc Antibody-Drug Conjugate (ADC) dbco_mAb->adc SPAAC (Copper-Free Click Chemistry) payload Azide-Payload payload->adc purification Purification (SEC, HIC, TFF) adc->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: Workflow for ADC synthesis using a DBCO-linker.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product mAb_lysine Antibody-Lysine (-NH2) amide_bond Stable Amide Bond (Antibody-Linker) mAb_lysine->amide_bond Nucleophilic Attack nhs_ester DBCO-Linker-NHS Ester nhs_ester->amide_bond nhs_leaving_group NHS (Leaving Group) nhs_ester->nhs_leaving_group Displacement

Caption: NHS ester reaction with antibody lysine residues.

SPAAC_Reaction cluster_reactants_spaac Reactants cluster_product_spaac Product dbco_antibody DBCO-Modified Antibody triazole_linkage Stable Triazole Linkage (ADC) dbco_antibody->triazole_linkage [3+2] Cycloaddition azide_payload Azide-Payload azide_payload->triazole_linkage

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

Application Notes and Protocols: Cell Surface Labeling Using DBCO-NHCO-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of DBCO-NHCO-PEG4-NHS ester, a heterobifunctional crosslinker, for the targeted labeling of cell surface proteins. This powerful tool enables a two-step bioorthogonal labeling strategy, ideal for a wide range of applications including cell tracking, targeted drug delivery, and advanced cellular imaging.

Introduction

This compound is a versatile reagent that facilitates the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to biomolecules. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the lysine residues on cell surface proteins, under physiological conditions.[1][2][3] The incorporated DBCO group then serves as a handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allowing for the highly specific and efficient conjugation of azide-modified molecules.[][5][6]

The polyethylene glycol (PEG4) spacer enhances the water solubility of the linker and the resulting conjugate, reduces potential aggregation, and minimizes steric hindrance, thereby improving the accessibility of the DBCO group for subsequent reactions.[1][7][8] This two-step labeling approach offers high selectivity and biocompatibility, as it avoids the use of cytotoxic copper catalysts and proceeds efficiently in complex biological environments.[8][9]

Principle of the Method

Cell surface labeling using this compound involves a two-stage process:

  • Amine Labeling: The NHS ester of the crosslinker reacts with primary amines on the cell surface, primarily the ε-amino groups of lysine residues in proteins, to form stable amide bonds. This step effectively "primes" the cell surface with DBCO groups.

  • Copper-Free Click Chemistry (SPAAC): The DBCO-functionalized cells are then incubated with a molecule of interest that has been modified with an azide group. The strained alkyne of the DBCO group rapidly and specifically reacts with the azide to form a stable triazole linkage, completing the labeling process.[][9]

This methodology is often preceded by metabolic labeling, where cells are cultured with an azide-modified sugar (e.g., tetraacetylated N-azidoacetylmannosamine, Ac4ManNAz) to introduce azide groups onto cell surface glycans.[10][11] The DBCO-functionalized molecule of interest can then be clicked onto these metabolically incorporated azides.

Data Presentation

The following tables summarize key quantitative parameters for successful cell surface labeling using this compound, compiled from various sources. Optimization may be required for specific cell types and applications.

Table 1: Recommended Reaction Conditions for Amine Labeling with this compound

ParameterRecommended ValueNotes
pH Range 7.0 - 9.0[1][3]Optimal pH for NHS ester reaction with primary amines is typically 7.2-8.5.[12][13]
Reaction Buffer Phosphate-Buffered Saline (PBS)[8]Avoid amine-containing buffers like Tris, as they will compete for reaction with the NHS ester.[14]
Molar Excess of Linker 10- to 20-fold (relative to protein)[10][15]Starting point for optimization. Higher excess may be needed for less abundant surface proteins.
Incubation Time 30 - 120 minutes[12][16]Can be performed at room temperature or 4°C. Longer incubation at 4°C may be required.[12]
Solvent for Stock Solution Anhydrous DMSO or DMF[17][18]NHS esters are moisture-sensitive.[17]

Table 2: Recommended Reaction Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

ParameterRecommended ValueNotes
pH Range 7.0 - 7.5[8]SPAAC is generally efficient across a broad physiological pH range.
Reaction Buffer Phosphate-Buffered Saline (PBS)[8]HEPES buffer is also a suitable alternative.[8]
Concentration of Azide-Molecule 1 - 10 µg/mL (for antibodies)[10]Optimal concentration is dependent on the specific molecule and application.
Incubation Time 1 - 2 hours[10]Reaction can be performed at 37°C.[10]
Molar Excess of one partner 1.5 - 10 equivalents[16]Using a molar excess of one of the coupling partners can enhance conjugation efficiency.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Amines with this compound

This protocol details the first step of functionalizing the cell surface with DBCO groups.

Materials:

  • Cells of interest in suspension or adherent culture

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Wash Buffer: PBS

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to desired confluency.

    • For suspension cells, harvest and wash twice with ice-cold PBS by centrifugation. Resuspend the cell pellet in PBS to a concentration of 1-10 x 10^6 cells/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[19]

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.[18]

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (a 10- to 20-fold molar excess relative to the estimated surface protein is a good starting point).

    • Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[12]

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester.[10][15]

    • Incubate for 15-30 minutes at room temperature.[12]

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts. Centrifuge suspension cells between washes. For adherent cells, gently aspirate and replace the buffer.

  • The DBCO-labeled cells are now ready for the subsequent click chemistry reaction.

Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol is an alternative first step to introduce azide groups onto the cell surface.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.[10]

  • Metabolic Labeling:

    • Prepare a stock solution of the azide-modified sugar in DMSO.

    • Add the stock solution to the cell culture medium to a final concentration of 25-50 µM.[10]

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[10]

  • Washing:

    • Gently wash the cells twice with pre-warmed culture medium or PBS to remove any unincorporated azide sugar.

  • The azide-labeled cells are now ready for the click chemistry reaction with a DBCO-functionalized molecule.

Protocol 3: Copper-Free Click Chemistry (SPAAC) on the Cell Surface

This protocol describes the second step of conjugating an azide-modified molecule to DBCO-labeled cells (from Protocol 1) or a DBCO-modified molecule to azide-labeled cells (from Protocol 2).

Materials:

  • DBCO- or Azide-labeled cells

  • Azide- or DBCO-modified molecule of interest (e.g., fluorescent dye, biotin, drug molecule)

  • Reaction Buffer: PBS, pH 7.4

  • Wash Buffer: PBS

Procedure:

  • Cell Preparation:

    • Ensure the labeled cells are washed and resuspended in the Reaction Buffer.

  • Click Reaction:

    • Add the azide- or DBCO-modified molecule of interest to the cell suspension at the desired final concentration.

    • Incubate for 1-2 hours at 37°C with gentle mixing.[10] For live cell imaging, this step can be performed directly in a live-cell imaging chamber.

  • Washing:

    • Wash the cells three times with PBS to remove any unreacted molecules.

  • The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo studies.

Mandatory Visualizations

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Cell Cell with Surface Amines (-NH2) Reaction_1 Reaction: Amide Bond Formation (pH 7.2-8.5) Cell->Reaction_1 DBCO_Linker This compound DBCO_Linker->Reaction_1 Labeled_Cell DBCO-Labeled Cell Reaction_2 Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeled_Cell->Reaction_2 Reaction_1->Labeled_Cell Azide_Molecule Azide-Modified Molecule (e.g., Fluorophore-N3) Azide_Molecule->Reaction_2 Final_Product Specifically Labeled Cell Reaction_2->Final_Product

Caption: Chemical workflow for two-step cell surface labeling.

G start Start: Cells of Interest prep_cells Prepare Cells (Wash and Resuspend) start->prep_cells add_dbco Add this compound prep_cells->add_dbco incubate_1 Incubate (Room Temp, 30-60 min) add_dbco->incubate_1 quench Quench Reaction (Tris or Glycine) incubate_1->quench wash_1 Wash Cells (3x with PBS) quench->wash_1 dbco_cells DBCO-Labeled Cells wash_1->dbco_cells add_azide Add Azide-Modified Molecule dbco_cells->add_azide incubate_2 Incubate (37°C, 1-2 hours) add_azide->incubate_2 wash_2 Wash Cells (3x with PBS) incubate_2->wash_2 final_cells Labeled Cells for Analysis wash_2->final_cells end End: Downstream Application final_cells->end

References

Application Notes and Protocols for NHS Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency and specificity.[1][2] This method predominantly targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable and irreversible amide bonds.[1][] The success of this powerful technique is, however, critically dependent on carefully controlled reaction buffer conditions.

These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for NHS ester coupling reactions, complete with detailed protocols and troubleshooting advice to ensure robust and reproducible results in your research and development endeavors.

The Critical Role of Reaction Buffer Conditions

The efficiency of NHS ester coupling is a delicate balance between two competing reactions: the desired reaction with the primary amine and the undesirable hydrolysis of the NHS ester.[4][5] The pH of the reaction buffer is the most critical parameter influencing both processes.[6][7]

  • Amine Reactivity: The nucleophilic attack on the NHS ester is carried out by the deprotonated primary amine (-NH2). At acidic or neutral pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. As the pH increases, the equilibrium shifts towards the deprotonated form, increasing the rate of the desired conjugation reaction.[1][8]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][4][5]

Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive deprotonated amine while minimizing the rate of NHS ester hydrolysis.

Key Buffer Parameters and Recommendations

For successful and efficient NHS ester coupling, careful consideration of the following buffer parameters is essential.

ParameterRecommended ConditionRationale & Key Considerations
pH 7.2 - 8.5The optimal pH is a trade-off between amine reactivity and NHS ester stability. A pH range of 8.3-8.5 is most commonly recommended for optimal reaction rates.[6][7][9] At pH 7.4, the reaction is slower, but the NHS ester is more stable, which can be beneficial for sensitive proteins.[2]
Buffer Type Phosphate, Bicarbonate, Borate, HEPESThese buffers are non-nucleophilic and will not compete with the primary amines on the target molecule for reaction with the NHS ester.[4] Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine , as they will directly compete in the reaction and reduce conjugation efficiency.[4][7]
Buffer Concentration 0.1 MA buffer concentration of 0.1 M is generally sufficient to maintain the desired pH throughout the reaction.[6][7] For large-scale reactions, where the hydrolysis of the NHS ester can lead to a drop in pH, a more concentrated buffer may be necessary.[6][7]
Temperature 4°C to Room Temperature (20-25°C)The reaction can be performed at either room temperature for a shorter duration (1-4 hours) or at 4°C overnight.[10] Lower temperatures can be beneficial for sensitive proteins and can also help to minimize hydrolysis of the NHS ester.[4]
Additives AvoidAvoid buffers containing sodium azide and glycerol in high concentrations, as they can interfere with the reaction.[4]

NHS Ester Stability: A Quantitative Look

The stability of the NHS ester is a critical factor in achieving high conjugation yields. The following table summarizes the half-life of NHS esters at different pH values and temperatures, highlighting the importance of timely execution of the coupling reaction.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[4][5]
8.64°C10 minutes[4][5]
8.0Room TemperatureMeasured in minutes[11]

Experimental Protocols

This section provides a general protocol for labeling a protein with an NHS ester. It is important to note that this is a starting point, and optimization may be required for your specific protein and label.

Materials
  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Protocol: Protein Labeling with an NHS Ester
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis against the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[1]

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[1]

    • Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvents and prepare the solution immediately before adding it to the protein solution.

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the protein solution while gently mixing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1] This step will consume any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted label and byproducts by passing the reaction mixture over a desalting column or using size-exclusion chromatography.[1] The purified, labeled protein is now ready for downstream applications.

Visualizing the Process

To further clarify the concepts and workflows described, the following diagrams have been generated.

NHS_Ester_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Add NHS Ester to Protein Solution Protein_Prep->Mix NHS_Ester_Prep Dissolve NHS Ester in Anhydrous DMSO/DMF NHS_Ester_Prep->Mix Incubate Incubate (1-2h @ RT or O/N @ 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Final_Product Final_Product Purify->Final_Product Labeled Protein pH_Dependence cluster_pH_Scale pH Scale Amine_Reactivity Amine Reactivity Amine_Reactivity->pH_low Low (Protonated) Amine_Reactivity->pH_optimal High (Deprotonated) Amine_Reactivity->pH_high Very High NHS_Ester_Hydrolysis NHS Ester Hydrolysis NHS_Ester_Hydrolysis->pH_low Low NHS_Ester_Hydrolysis->pH_optimal Moderate NHS_Ester_Hydrolysis->pH_high High Coupling_Efficiency Coupling Efficiency Coupling_Efficiency->pH_low Very Low Coupling_Efficiency->pH_optimal Optimal Coupling_Efficiency->pH_high Decreased

References

Application Notes and Protocols for Protein Labeling with DBCO-NHCO-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent labeling of proteins with DBCO-NHCO-PEG4-NHS Ester. This reagent enables the introduction of a dibenzocyclooctyne (DBCO) moiety onto a protein, which can then be used in highly specific and efficient copper-free "click" chemistry reactions for the attachment of various molecules such as fluorophores, imaging agents, or drugs.[1] The protocol focuses on optimizing the molar excess of the labeling reagent to achieve the desired degree of labeling (DOL) while maintaining protein function.

Introduction to NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are widely used for labeling biomolecules due to their reactivity towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1] The reaction between an NHS ester and a primary amine forms a stable amide bond.[1] The this compound contains a DBCO group for subsequent bioorthogonal reactions, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and an amine-reactive NHS ester.[2][3]

Optimizing the molar excess of the NHS ester reagent to the protein is critical for controlling the extent of labeling. A low DOL may lead to insufficient signal in downstream applications, while an excessively high DOL can result in protein precipitation, loss of biological activity, or fluorescence quenching.[4]

Calculating Molar Excess

The optimal molar excess of this compound depends on several factors, including:

  • Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[4][5][6]

  • Reactivity of the Protein: The number and accessibility of primary amines on the protein surface influence the reaction efficiency.[4]

  • Desired Degree of Labeling (DOL): Different applications may require different DOLs. For many antibodies, a DOL of 4-7 is often optimal for immunoassays.[4][7]

General Formula for Calculating the Amount of NHS Ester:

A common starting point for labeling is to use a specific molar excess. The following formula can be used to calculate the mass of this compound required:

For example, to label 3 mg of an antibody (MW ≈ 150,000 g/mol ) with an 8-fold molar excess of this compound (MW ≈ 649.68 g/mol ):[2][8]

Data Presentation: Recommended Molar Excess Ratios

The following tables summarize recommended starting molar excess ratios based on protein concentration. These ratios should be optimized for each specific protein and application.

Table 1: Recommended Molar Excess of this compound for Protein Labeling

Protein ConcentrationRecommended Molar Excess (moles of NHS Ester : moles of Protein)Expected Degree of Labeling (DOL)
> 5 mg/mL5-10 fold1-3
1-5 mg/mL10-20 fold3-6
< 1 mg/mL20-50 fold5-10+

Note: The expected DOL is an approximation and can vary significantly based on the specific protein and reaction conditions.[4][9][10][11][12]

Table 2: Influence of Protein Concentration on Molar Excess Requirements

Protein ConcentrationJustification for Molar Excess
High (> 5 mg/mL)Higher protein concentrations lead to more efficient labeling, thus requiring a lower molar excess.[4]
Medium (1-5 mg/mL)This is a common concentration range for antibody labeling.[4]
Low (< 1 mg/mL)A higher molar excess is needed to compensate for slower reaction kinetics at lower concentrations.[4][10][12]

Experimental Protocols

This section provides a general protocol for labeling a protein with this compound.

Materials
  • Protein to be labeled

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[4][8] Amine-free buffers such as PBS (pH 7.2-7.4) can also be used.[1][10] Crucially, do not use buffers containing primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction. [9][10][12]

  • Anhydrous DMSO or DMF for dissolving the NHS ester.[9][10][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[1]

  • Purification equipment: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment.[1][11]

Protocol for Protein Labeling
  • Prepare the Protein Sample:

    • Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[8]

    • If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using a desalting column or dialysis.[5][6]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9][10]

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS ester in anhydrous DMSO or DMF.[9][12] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[9][10]

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10-20% of the total reaction volume.[5][6][13]

    • Gently mix the reaction.

    • Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][10][12]

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1][12]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1]

Determination of the Degree of Labeling (DOL)

The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[11][14]

Calculations:

  • Protein Concentration (M):

    • A280 = Absorbance at 280 nm

    • A309 = Absorbance at 309 nm

    • CF = Correction factor for the DBCO absorbance at 280 nm (typically ~0.90).[14]

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

  • Degree of Labeling (DOL):

    • ε_DBCO = Molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[12][14]

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and NHS Ester Protein->Mix NHS_Ester This compound in DMSO/DMF NHS_Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze Labeled_Protein DBCO-Labeled Protein Purify->Labeled_Protein

Caption: Experimental workflow for protein labeling with this compound.

Reaction Protein Protein-NH2 Labeled_Protein Protein-NHCO-PEG4-DBCO Protein->Labeled_Protein + DBCO_NHS DBCO-PEG4-NHS DBCO_NHS->Labeled_Protein pH 7.2-8.5 NHS NHS

Caption: Chemical reaction between a protein's primary amine and this compound.

References

Revolutionizing Live Cell Imaging: Applications of DBCO Linkers in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has transformed our ability to visualize and study dynamic cellular processes in their native environment. Among the powerful tools in the bioorthogonal toolkit, dibenzocyclooctyne (DBCO) linkers have emerged as a cornerstone for live cell imaging applications. Utilized in strain-promoted alkyne-azide cycloaddition (SPAAC), DBCO linkers enable the specific and efficient labeling of biomolecules within living systems without the need for cytotoxic copper catalysts, a significant advantage for maintaining cellular health and obtaining physiologically relevant data.[1][2][]

These application notes provide a comprehensive overview of the use of DBCO linkers in live cell imaging, complete with detailed experimental protocols and quantitative data to guide researchers in their experimental design.

Core Applications in Live Cell Imaging

DBCO linkers, in conjunction with azide-functionalized biomolecules, facilitate a wide range of live cell imaging applications, including:

  • Visualizing Protein Expression and Localization: Newly synthesized proteins can be metabolically labeled with azide-containing amino acids, such as L-azidohomoalanine (Aha), and subsequently tagged with a DBCO-functionalized fluorophore for visualization.[4][5] This allows for the temporal and spatial tracking of protein synthesis and localization in real-time.

  • Tracking Glycans and Post-Translational Modifications: Metabolic labeling with azide-modified sugars enables the study of glycan biosynthesis and trafficking.[6] Similarly, other post-translational modifications can be tracked by incorporating azide-bearing analogues.

  • Antibody-Based Imaging of Cell Surface Receptors: Antibodies conjugated to DBCO linkers can be used to label cell surface receptors that have been metabolically engineered to display azide groups.[1] This approach allows for highly specific targeting and imaging of receptor dynamics.

  • In Vivo Imaging: The biocompatibility of SPAAC makes it suitable for imaging processes within living organisms.[7] DBCO-functionalized probes, including those with radionuclides, can be used for non-invasive imaging techniques like PET and SPECT.[7][8]

Quantitative Data Summary

The efficiency and success of live cell imaging experiments using DBCO linkers are dependent on several key parameters. The following tables summarize important quantitative data for experimental design.

Table 1: Key Parameters for DBCO-Based Bioconjugation and Live Cell Labeling

ParameterTypical Value/RangeNotes
DBCO-Fluorophore Concentration 1-15 µMOptimal concentration should be determined empirically for each cell type and application.[9]
Incubation Time (Live Cells) 15 min - 2 hoursDependent on the specific probe and cellular target.[1][9][10]
Antibody-DBCO Conjugate Concentration 1-10 µg/mLFor labeling of cell surface receptors.[1]
Molar Excess of DBCO-NHS Ester for Antibody Conjugation 10- to 20-foldTo ensure efficient labeling of primary amines on the antibody.[1]
Incubation Time for Antibody Conjugation 1-4 hoursAt room temperature or 4°C.[1]

Table 2: Qualitative Comparison of Common Bioorthogonal Reactions

ReactionRelative Reaction RateKey Features
DBCO + Azide (SPAAC) FastCopper-free, highly biocompatible, widely used in live cell imaging.[1]
Tetrazine + TCO (iEDDA) Significantly faster than DBCO + AzideExtremely fast kinetics, suitable for rapid labeling.
BCN + Azide (SPAAC) Slower than DBCO + AzideAnother common copper-free click chemistry reagent.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) FastRequires a cytotoxic copper(I) catalyst, generally not suitable for live cell imaging.[2][4]

Experimental Protocols

The following are detailed protocols for key experiments involving DBCO linkers in live cell imaging.

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of an azide-modified sugar into cellular glycans.

Materials:

  • Live cells in culture

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz))

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the azide-modified sugar in DMSO.

  • Add the azide-modified sugar stock solution to the complete cell culture medium to achieve the desired final concentration (typically 25-50 µM).

  • Remove the existing medium from the cultured cells and replace it with the medium containing the azide-modified sugar.

  • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into the cell surface glycans.[1]

  • The azide-labeled cells are now ready for labeling with a DBCO-functionalized probe.

Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells with a DBCO-Fluorophore

This protocol details the "click" reaction between the azide-labeled cells and a DBCO-conjugated fluorescent dye.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • DBCO-functionalized fluorescent dye

  • Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[1]

  • Labeling: Dilute the DBCO-functionalized fluorophore in the live cell imaging buffer to the desired final concentration (e.g., 1-15 µM).[9]

  • Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[9][10]

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound fluorophore.[1][9]

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped for live-cell imaging.[1]

Protocol 3: Conjugation of a DBCO-NHS Ester to an Antibody

This protocol describes the preparation of a DBCO-functionalized antibody for targeted labeling.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer using a desalting column.

  • DBCO-NHS Ester Solution: Dissolve the DBCO-PEG4-NHS ester in anhydrous DMF or DMSO immediately before use.

  • Antibody Conjugation: Add the freshly prepared DBCO-PEG4-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.[1]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[1]

  • Quenching and Purification: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]

  • Purify the DBCO-functionalized antibody from excess, unreacted DBCO-reagent using a desalting column. The purified conjugate is ready for labeling experiments.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of DBCO linkers in live cell imaging.

G cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Labeling cluster_2 Imaging Azide-Sugar Azide-Sugar Live Cell Live Cell Azide-Sugar->Live Cell Incubation (24-48h) Azide-Labeled Cell Azide-Labeled Cell Live Cell->Azide-Labeled Cell Metabolic Incorporation DBCO-Fluorophore DBCO-Fluorophore Labeled Cell Labeled Cell DBCO-Fluorophore->Labeled Cell SPAAC Reaction (15-60 min) Microscopy Microscopy Labeled Cell->Microscopy Fluorescence Microscopy

Caption: Experimental workflow for live cell imaging using metabolic labeling and DBCO-click chemistry.

G Start Start Prepare Azide-Labeled Cells Prepare Azide-Labeled Cells Start->Prepare Azide-Labeled Cells Prepare DBCO-Probe Solution Prepare DBCO-Probe Solution Start->Prepare DBCO-Probe Solution Incubate Cells with Probe Incubate Cells with Probe Prepare Azide-Labeled Cells->Incubate Cells with Probe Prepare DBCO-Probe Solution->Incubate Cells with Probe Wash Cells Wash Cells Incubate Cells with Probe->Wash Cells Image Cells Image Cells Wash Cells->Image Cells End End Image Cells->End

Caption: Logical flow of a typical live cell labeling experiment with DBCO probes.

G cluster_reactants Reactants cluster_product Product Azide N3 Triazole Triazole Azide->Triazole Strain-Promoted [3+2] Cycloaddition DBCO DBCO DBCO->Triazole

References

Application Notes and Protocols for the Purification of DBCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conjugation of proteins with dibenzocyclooctyne (DBCO) is a critical step in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and targeted imaging agents. This process utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and bioorthogonal click chemistry reaction. Following the conjugation reaction, a crucial purification step is required to remove unreacted DBCO reagents, byproducts, and to isolate the desired DBCO-labeled protein conjugate. This document provides detailed application notes and protocols for the most common and effective methods for purifying DBCO-labeled proteins.

A general workflow for DBCO-protein conjugation and subsequent purification is essential for achieving a high-purity final product. The process typically begins with the conjugation of the target protein with a DBCO-containing reagent, often via an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the protein surface[1]. After the reaction, it is critical to remove the excess, unreacted DBCO reagent[1]. This is commonly accomplished using techniques such as desalting spin columns or size-exclusion chromatography[1]. The resulting mixture, which may contain the DBCO-protein conjugate, unconjugated protein, and potentially multi-conjugated species, is then subjected to high-resolution purification methods[1]. Finally, the purified conjugate is characterized to determine its purity and the degree of labeling (DOL)[1].

Purification Methodologies

Several techniques can be employed for the purification of DBCO-labeled proteins. The choice of method depends on the specific protein, the scale of the preparation, and the desired final purity.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size[2]. It is an effective method for removing small, unreacted DBCO reagents from the larger protein conjugate[3]. Larger molecules elute first, while smaller molecules are retained in the pores of the chromatography resin and elute later[2][4].

Key Advantages:

  • Mild separation conditions that preserve protein structure and function[5].

  • Effective removal of small molecule impurities[3].

  • Can be used as a final "polishing" step in a multi-step purification process[2].

Experimental Workflow: Size-Exclusion Chromatography

SEC_Workflow start Crude DBCO-labeled Protein Mixture equilibration Equilibrate SEC Column with appropriate buffer (e.g., PBS) start->equilibration loading Load Sample onto Column equilibration->loading elution Elute with Equilibration Buffer loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions (A280 for protein, A309 for DBCO) collection->analysis pooling Pool Fractions containing purified conjugate analysis->pooling end Purified DBCO-labeled Protein pooling->end

Caption: Workflow for DBCO-protein purification using SEC.

Affinity Chromatography

Affinity chromatography is a powerful technique that can be used if the protein of interest has a specific binding partner. For example, Protein A or Protein G chromatography can be used to purify DBCO-labeled antibodies[3]. This method is highly specific and can result in very high purity.

Key Advantages:

  • High specificity and selectivity.

  • Can achieve high purity in a single step.

Experimental Workflow: Affinity Chromatography (for Antibodies)

Affinity_Workflow start Crude DBCO-labeled Antibody Mixture equilibration Equilibrate Protein A/G Column with Binding Buffer start->equilibration loading Load Sample onto Column equilibration->loading wash Wash Column to Remove Unbound Impurities loading->wash elution Elute Bound Antibody with Low pH Buffer wash->elution neutralization Neutralize Eluted Fractions elution->neutralization end Purified DBCO-labeled Antibody neutralization->end

Caption: Workflow for DBCO-antibody purification via affinity chromatography.

Tangential Flow Filtration (TFF)

Tangential Flow Filtration (TFF), also known as cross-flow filtration, is an efficient method for buffer exchange, concentration, and the removal of small molecule impurities[3][6]. In TFF, the solution flows parallel to the filter membrane, which prevents the build-up of molecules on the membrane surface and allows for efficient processing of large volumes[7].

Key Advantages:

  • Highly scalable for large production volumes[3][6].

  • Efficient for buffer exchange and removal of small molecules[3].

  • Gentle on proteins, minimizing denaturation[7].

Logical Relationship: Tangential Flow Filtration Principle

TFF_Principle cluster_0 TFF Module Feed Feed Solution (Protein + DBCO) Membrane Semi-permeable Membrane Feed->Membrane Retentate Retentate (Concentrated Protein) Feed->Retentate Tangential Flow Permeate Permeate (Small Molecules, Buffer) Membrane->Permeate Passes Through

Caption: Principle of Tangential Flow Filtration for protein purification.

Experimental Protocols

Protocol 1: General Protein Conjugation with DBCO-NHS Ester

This protocol outlines a general method for labeling a protein with a DBCO-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or SEC column

Procedure:

  • Reagent Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-5 mg/mL[1]. Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO[1].

  • Conjugation Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester to the protein solution[8]. The optimal molar excess should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice[1].

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM[1]. Incubate for an additional 15 minutes at room temperature[1].

  • Removal of Excess Reagent: Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol[1].

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., prepacked desalting column or a chromatography column with appropriate resin)

  • Equilibration buffer (e.g., PBS, pH 7.4)

  • Crude DBCO-labeled protein solution

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the equilibration buffer[3].

  • Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column[3]. The sample volume should ideally be between 5-10% of the total column volume[9].

  • Elution: Elute the sample with the equilibration buffer[3].

  • Fraction Collection and Analysis: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm[3]. Monitor the presence of the DBCO group by measuring absorbance at 309 nm[1].

  • Pooling: Pool the fractions containing the purified DBCO-conjugated protein[3].

Protocol 3: Purification by Tangential Flow Filtration (TFF)

Materials:

  • TFF system with an appropriate molecular weight cut-off (MWCO) membrane

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Crude DBCO-labeled protein solution

Procedure:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions. Select a membrane with an MWCO that is significantly smaller than the molecular weight of the protein to be retained.

  • Concentration (Optional): Concentrate the crude protein solution to a smaller volume by recirculating the retentate and removing the permeate.

  • Diafiltration: Perform diafiltration by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed. This process exchanges the buffer and removes small molecule impurities. A typical diafiltration process involves exchanging 5-10 diavolumes of buffer.

  • Final Concentration and Recovery: After diafiltration, concentrate the protein to the desired final volume and recover the purified, concentrated DBCO-labeled protein from the retentate.

Characterization and Quality Control

Determination of Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (A280) and 309 nm (A309)[1][10].

Formula for DOL Calculation:

DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)[1]

Where:

  • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 cm⁻¹M⁻¹).

  • CF is a correction factor for the DBCO absorbance at 280 nm (often around 0.90)[10].

Data Presentation

Table 1: Comparison of Purification Methods for DBCO-Labeled Proteins

Purification MethodPrincipleTypical Protein RecoveryThroughputKey Advantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size[2]>85%[1][8]Low to MediumMild conditions, effective small molecule removal[3][5].
Affinity Chromatography Specific binding interactions[3]Variable, can be highLow to MediumHigh specificity and purity[3].
Tangential Flow Filtration (TFF) Size-based separation via cross-flow[6]HighHighScalable, efficient for buffer exchange[3][6].
Dialysis Diffusion across a semi-permeable membraneHighLowSimple, effective for small molecule removal[3].

Table 2: Troubleshooting Common Issues in DBCO-Protein Purification

IssuePotential CauseSuggested Solution
Low Protein Recovery Non-specific binding to column/membrane[3]. Protein precipitation[3].Optimize buffer conditions (e.g., adjust pH, ionic strength). Ensure protein concentration is appropriate[3].
Inefficient Removal of Unreacted DBCO Incorrect column choice for SEC[3]. Incomplete quenching of the reaction.Select a column with the appropriate pore size for your protein[3]. Ensure quenching step is performed correctly.
Protein Aggregation High concentration of protein or DBCO reagent[3]. Unfavorable buffer conditions.Optimize conjugation and purification conditions. Use SEC to remove aggregates[3].
Low Degree of Labeling Insufficient molar excess of DBCO reagent. Hydrolysis of DBCO-NHS ester.Increase the molar excess of the labeling reagent[8]. Ensure DBCO reagent is fresh and dissolved in anhydrous DMSO.

References

Application Notes and Protocols: DBCO-NHCO-PEG4-NHS Ester for Surface and Hydrogel Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG4-NHS ester is a heterobifunctional crosslinker essential for advanced bioconjugation, surface functionalization, and hydrogel modifications.[1] This reagent integrates three key components: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[1][2] The DBCO moiety facilitates a highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, enabling precise and stable ligation in complex biological environments without the need for a cytotoxic copper catalyst.[1][3][4] The NHS ester reacts specifically with primary amines, such as those on lysine residues of proteins or on amine-functionalized surfaces, to form stable amide bonds.[5][6] The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding.[1][2][5]

These attributes make this compound a powerful tool for immobilizing biomolecules onto surfaces for applications like biosensors and microarrays, as well as for crosslinking and functionalizing hydrogels for tissue engineering and drug delivery.[7][8]

Physicochemical and Technical Data

The properties of this compound are summarized below, providing key data for its use in experimental settings.

PropertyValueReferences
Molecular Formula C34H39N3O10[1][9][10]
Molecular Weight 649.7 g/mol [1][9][10]
Purity ≥ 95% (HPLC)[11][]
Appearance Light yellow gel or oil[1][13]
Solubility Soluble in DMSO, DMF, DCM, Chloroform[1][11]
Storage Conditions -20°C, dark, dry, inert gas[1]
Shelf Life 12 months unopened after receipt[1]

Reaction Mechanism and Workflow

The utility of this compound lies in its two-step reaction capability. First, the NHS ester reacts with primary amines on a surface or molecule. Subsequently, the now-attached DBCO group is available for a copper-free click reaction with an azide-modified molecule.

Signaling Pathway Diagram

cluster_0 Step 1: Amine Coupling (NHS Ester Reaction) cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Amine_Surface Amine-Functionalized Surface/Hydrogel (-NH2) DBCO_Surface DBCO-Functionalized Surface/Hydrogel Amine_Surface->DBCO_Surface + this compound (pH 7.0-9.0) DBCO_Linker This compound Azide_Molecule Azide-Modified Biomolecule (-N3) Functionalized_Surface Biomolecule-Immobilized Surface/Hydrogel DBCO_Surface->Functionalized_Surface + Azide-Modified Biomolecule

Caption: Reaction mechanism of this compound.

Application 1: Surface Modification for Biomolecule Immobilization

This protocol details the immobilization of azide-containing biomolecules onto an amine-functionalized surface.

Experimental Workflow Diagram

prep 1. Prepare Amine- Functionalized Surface activate 2. Prepare DBCO-NHCO- PEG4-NHS Ester Solution prep->activate conjugate 3. Incubate Surface with Linker Solution activate->conjugate wash1 4. Wash to Remove Unreacted Linker conjugate->wash1 quench 5. Quench Remaining Active Sites (Optional) wash1->quench wash2 6. Final Wash quench->wash2 immobilize 7. Incubate with Azide- Modified Biomolecule wash2->immobilize wash3 8. Wash to Remove Unbound Biomolecule immobilize->wash3 ready 9. Functionalized Surface Ready for Use wash3->ready

Caption: Workflow for surface modification and biomolecule immobilization.

Protocols

Materials:

  • Amine-functionalized surface (e.g., aminosilane-coated glass slide, microplate)

  • This compound

  • Anhydrous DMSO or DMF

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 100 mM carbonate/bicarbonate buffer, pH 8.0-8.5.[4][14] Do not use buffers containing primary amines like Tris or glycine.[14][15]

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 100 mM glycine solution[4][16]

  • Azide-modified biomolecule of interest

Procedure:

Part A: Surface Functionalization with DBCO

  • Reagent Preparation: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[14] Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[14]

  • Surface Preparation: Wash the amine-functionalized surface with Coupling Buffer to remove contaminants and equilibrate the pH.[8]

  • Linker Conjugation: Aspirate the buffer and immediately add the this compound solution, diluted to a final concentration of 0.5-2 mM in Coupling Buffer.[14] Ensure the entire surface is covered.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7][8]

  • Washing: Remove the linker solution and wash the surface three times with PBST to remove unreacted linker.[8]

  • Quenching (Optional but Recommended): To deactivate any remaining NHS esters, incubate the surface with Quenching Buffer for 15-30 minutes at room temperature.[8]

  • Final Wash: Wash the surface three times with PBST and once with deionized water.[8] The surface is now DBCO-functionalized.

Part B: Immobilization of Azide-Modified Biomolecule

  • Biomolecule Preparation: Dissolve the azide-modified biomolecule in PBS (pH 7.4) at a desired concentration.

  • Immobilization Reaction: Add the biomolecule solution to the DBCO-functionalized surface. A 1.5- to 3-fold molar excess of the azide-containing molecule relative to the estimated surface DBCO groups is a good starting point.[14]

  • Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C.[2][17]

  • Washing: Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.[8]

  • Blocking (Optional): To prevent non-specific binding in subsequent assays, the surface can be incubated with a suitable blocking buffer for 1 hour at room temperature.[8]

  • Final Wash: Wash the surface three times with PBS. The surface is now functionalized and ready for use.[8]

Expected Outcomes and Troubleshooting
ParameterTypical ValueTroubleshooting
Immobilization Efficiency >70%Low Efficiency: Use fresh this compound solution; optimize pH of coupling buffer (7.0-9.0); increase reactant concentrations.[8][14]
Biomolecule Activity Retention >80%Low Activity: Perform reactions at lower temperatures; ensure buffer compatibility with the biomolecule.[8]
Non-specific Binding <5% of specific bindingHigh Non-specific Binding: Ensure thorough quenching and blocking; include detergents (e.g., Tween-20) in washing buffers.[8]

Application 2: Hydrogel Modification and Functionalization

This protocol describes the functionalization of a pre-formed amine-containing hydrogel, followed by the incorporation of an azide-modified molecule. This is applicable to hydrogels made from materials like gelatin or chitosan.

Experimental Workflow Diagram

prep 1. Prepare Amine- Containing Hydrogel equilibrate 2. Equilibrate Hydrogel in Coupling Buffer prep->equilibrate activate 3. Prepare DBCO-NHCO- PEG4-NHS Ester Solution equilibrate->activate conjugate 4. Incubate Hydrogel with Linker Solution activate->conjugate wash1 5. Wash to Remove Unreacted Linker conjugate->wash1 functionalize 6. Incubate with Azide- Modified Biomolecule wash1->functionalize wash2 7. Wash to Remove Unbound Biomolecule functionalize->wash2 ready 8. Functionalized Hydrogel Ready for Use wash2->ready

Caption: Workflow for hydrogel modification and functionalization.

Protocols

Materials:

  • Amine-containing hydrogel

  • This compound

  • Anhydrous DMSO or DMF

  • Coupling Buffer: PBS, pH 7.4-8.5

  • Washing Buffer: PBS, pH 7.4

  • Azide-modified molecule (e.g., peptide, growth factor)

Procedure:

Part A: Hydrogel Functionalization with DBCO

  • Hydrogel Preparation: Prepare the amine-containing hydrogel according to your established protocol.

  • Equilibration: Place the hydrogel in Coupling Buffer and allow it to swell and equilibrate for at least 30 minutes, replacing the buffer once.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[14]

  • Linker Conjugation: Remove the hydrogel from the equilibration buffer and immerse it in a freshly prepared solution of this compound in Coupling Buffer. The concentration will need to be optimized, but a 10- to 50-fold molar excess of the linker relative to the amine content in the hydrogel is a common starting point.[7][14]

  • Incubation: Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing: Transfer the hydrogel to a large volume of Washing Buffer and wash for at least 4 hours, changing the buffer every hour to ensure complete removal of unreacted linker.

Part B: Incorporation of Azide-Modified Molecule

  • Functionalization Reaction: Immerse the DBCO-functionalized hydrogel in a solution of the azide-modified molecule in PBS (pH 7.4).

  • Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C to allow for the click reaction to proceed.[2][17]

  • Final Washing: Wash the hydrogel extensively with PBS for several hours, with frequent buffer changes, to remove any unbound azide-modified molecules.

  • Storage: Store the functionalized hydrogel in an appropriate buffer at 4°C.

Key Considerations for Hydrogel Modification
  • Crosslinking vs. Functionalization: The protocols above describe the functionalization of a pre-formed hydrogel. This compound can also be used to create hydrogels by crosslinking azide-functionalized polymers with amine-functionalized polymers. In this scenario, the NHS ester would first be reacted with one polymer, which would then be mixed with the azide-polymer to form the gel.[18]

  • Reaction Efficiency: Diffusion of the linker and biomolecule into the hydrogel matrix can be a limiting factor. Reaction times may need to be extended, and agitation is recommended.

  • Characterization: The degree of modification can be assessed by various techniques. For instance, after DBCO functionalization, the hydrogel can be reacted with an azide-functionalized fluorescent dye for quantification.

Conclusion

This compound is a highly versatile reagent that enables the straightforward and efficient modification of surfaces and hydrogels.[1][8] The combination of amine-reactive NHS ester chemistry and bioorthogonal copper-free click chemistry provides a robust platform for the covalent immobilization of a wide range of biomolecules.[8] These protocols offer a foundation for developing functionalized materials for diverse applications in research, diagnostics, and drug development.[1][8]

References

Troubleshooting & Optimization

low labeling efficiency with DBCO-NHCO-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency and other issues with DBCO-NHCO-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules through copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC). This reaction is bioorthogonal, meaning it occurs with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.[1]

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms a stable amide bond with primary amines, such as the side chains of lysine residues and the N-terminus of proteins.[2]

  • PEG4 (Polyethylene glycol): A short, hydrophilic spacer that increases the solubility of the molecule and reduces steric hindrance during conjugation.[3]

This linker is commonly used to attach the DBCO group to proteins, antibodies, or other amine-containing biomolecules. The resulting DBCO-labeled molecule can then be "clicked" to an azide-containing molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.

Q2: What are the main causes of low labeling efficiency with this compound?

Low labeling efficiency is a common issue that can be attributed to several factors:

  • Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. Once hydrolyzed, it can no longer react with primary amines.[4][5]

  • Suboptimal reaction buffer: The pH of the reaction buffer is critical. The reaction between the NHS ester and primary amines is most efficient at a pH between 7.2 and 8.5.[2] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to significantly lower labeling efficiency.

  • Improper storage and handling of the reagent: this compound is sensitive to moisture and should be stored at -20°C or lower, protected from light.[6] The reagent should be warmed to room temperature before opening to prevent condensation.

  • Low concentration of reactants: Low concentrations of the protein or the this compound can slow down the reaction rate, allowing hydrolysis of the NHS ester to become a more dominant competing reaction.

  • Inaccessible primary amines on the target molecule: The primary amines on the surface of the biomolecule may be sterically hindered or buried within the molecule's structure, making them inaccessible to the NHS ester.

Q3: What is the optimal pH for the labeling reaction?

The optimal pH for reacting an NHS ester with a primary amine is between 7.2 and 8.5.[2] At a lower pH, the primary amines are protonated and less nucleophilic, reducing the reaction rate. At a higher pH, the rate of NHS ester hydrolysis increases significantly.[7] For many applications, a pH of 8.3 is considered optimal.[8]

Q4: Can I use Tris buffer for my labeling reaction?

No, you should not use buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will react with the NHS ester and compete with your target molecule, leading to low or no labeling.[2] However, a high concentration of Tris buffer can be used to quench the reaction.[9]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Labeling NHS ester hydrolysis: The reagent was exposed to moisture or dissolved in aqueous buffer for too long before use.Prepare fresh solutions of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[4] Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine) or is outside the optimal pH range (7.2-8.5).Perform a buffer exchange of your protein into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer at a pH between 7.2 and 8.5.[2]
Insufficient molar excess of the linker: The ratio of this compound to your biomolecule is too low.Increase the molar excess of the this compound. For concentrated protein solutions (>5 mg/mL), a 5-10 fold excess may be sufficient. For dilute solutions (<1 mg/mL), a 20-50 fold excess may be necessary.[2]
Low protein concentration: The reaction kinetics are slow, allowing for hydrolysis to outcompete the labeling reaction.If possible, increase the concentration of your protein to at least 1-2 mg/mL.[10]
Inaccessible amines on the protein: The primary amines on your protein are not available for reaction.This can be difficult to overcome. If possible, consider using a linker with a longer spacer arm or a different conjugation chemistry that targets other functional groups.
High Background Signal in Downstream Applications Unreacted this compound: Excess linker was not removed after the labeling reaction.Purify the labeled protein using a desalting column, dialysis, or size-exclusion chromatography to remove any unreacted this compound.[2]
Precipitation of the labeled protein: The labeled protein has aggregated and is causing non-specific binding.Over-labeling can sometimes lead to precipitation. Try reducing the molar excess of the this compound. Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is not too high (typically <10%).
Inconsistent Results Between Batches Variability in reagent quality: The this compound has degraded due to improper storage.Store the reagent desiccated at -20°C or below and protect it from light.[6] Allow the vial to come to room temperature before opening.
Inconsistent reaction conditions: Minor variations in pH, temperature, or incubation time.Carefully control all reaction parameters. Use freshly prepared buffers and accurately measure the pH.

Quantitative Data

The following tables provide illustrative data based on established principles of NHS ester chemistry to guide the optimization of your labeling reactions.

Table 1: Effect of pH on NHS Ester Half-Life

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.0254-5 hours
8.025~1 hour
8.625~10 minutes

Data is illustrative and based on typical NHS ester behavior.[11]

Table 2: Recommended Molar Excess of this compound

The optimal molar excess depends on the concentration of the protein being labeled.[2]

Protein ConcentrationRecommended Molar ExcessRationale
> 5 mg/mL5-10 foldHigher protein concentration drives the reaction forward, requiring less excess reagent.
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.
< 1 mg/mL20-50 foldA higher excess is needed to compensate for the slower reaction kinetics at lower concentrations.

These are starting recommendations and may require optimization for your specific protein.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general procedure for labeling an antibody with this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the antibody solution.

    • Ensure the final volume of DMSO or DMF is less than 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Antibody:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified antibody at 280 nm and the absorbance of the DBCO group at approximately 309 nm.

Protocol 2: Cell Surface Protein Labeling and Flow Cytometry Analysis

This protocol describes the labeling of primary amines on the surface of live cells, followed by analysis using flow cytometry.

Materials:

  • Suspension cells

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Azide-conjugated fluorophore

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cells in ice-cold PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Labeling with this compound:

    • Prepare a fresh solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the cell suspension. The optimal concentration should be determined empirically, but a starting point of 100-200 µM can be tested.

    • Incubate for 30 minutes on ice or at 4°C with gentle mixing.

  • Washing:

    • Wash the cells three times with ice-cold Flow Cytometry Staining Buffer to remove unreacted NHS ester.

  • Copper-Free Click Chemistry Reaction:

    • Resuspend the DBCO-labeled cells in Flow Cytometry Staining Buffer.

    • Add the azide-conjugated fluorophore to the cell suspension at a concentration that should be optimized (e.g., 5-10 µM).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Analysis:

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for flow cytometry analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Observed check_reagent Check Reagent Stability & Handling start->check_reagent reagent_ok Reagent is OK check_reagent->reagent_ok Yes reagent_bad Reagent Degraded check_reagent->reagent_bad No check_buffer Verify Buffer Composition & pH reagent_ok->check_buffer solution1 Use Fresh Reagent Store Properly reagent_bad->solution1 buffer_ok Buffer is Correct check_buffer->buffer_ok Yes buffer_bad Buffer is Incorrect check_buffer->buffer_bad No check_conditions Optimize Reaction Conditions buffer_ok->check_conditions solution2 Use Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) buffer_bad->solution2 conditions_ok Conditions Optimized check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_protein Assess Protein Concentration & Amine Accessibility conditions_ok->check_protein solution3 Increase Molar Excess Increase Incubation Time Adjust Temperature conditions_bad->solution3 protein_ok Protein is Suitable check_protein->protein_ok Yes protein_issue Low Concentration or Inaccessible Amines check_protein->protein_issue No success Labeling Efficiency Improved protein_ok->success solution4 Concentrate Protein Consider Alternative Chemistry protein_issue->solution4 solution1->success solution2->success solution3->success solution4->success

Caption: A troubleshooting workflow for low labeling efficiency.

Bioconjugation_Process Two-Step Bioconjugation with this compound cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) protein Protein with Primary Amines (-NH2) labeled_protein DBCO-Labeled Protein protein->labeled_protein Stable Amide Bond Formation dbco_nhs This compound dbco_nhs->labeled_protein final_conjugate Final Bioconjugate labeled_protein->final_conjugate azide_molecule Azide-Containing Molecule (e.g., Fluorophore, Drug) azide_molecule->final_conjugate Stable Triazole Ring Formation

Caption: The two-step bioconjugation process.

References

DBCO-NHCO-PEG4-NHS ester hydrolysis and stability in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHCO-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the hydrolysis and stability of this reagent in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two reactive groups:

  • A DBCO (Dibenzocyclooctyne) group, which reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

  • An NHS (N-hydroxysuccinimide) ester , which reacts with primary amines (like the side chain of lysine residues in proteins) to form a stable amide bond.[1][3]

The PEG4 (polyethylene glycol) spacer increases the hydrophilicity and solubility of the molecule in aqueous solutions and provides a flexible connection that minimizes steric hindrance.[1][3] This reagent is commonly used to introduce a DBCO group onto proteins, antibodies, or other biomolecules for subsequent azide-based labeling.

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into an unreactive carboxylic acid. This is a significant competing reaction to the desired conjugation with a primary amine.[4][5] If the NHS ester hydrolyzes before it can react with your target molecule, it will lead to low or no conjugation yield.[4][6]

Q3: What are the primary factors that influence the rate of this compound hydrolysis?

The rate of NHS ester hydrolysis is primarily influenced by:

  • pH: The hydrolysis rate increases significantly at higher pH. While the reaction with primary amines is also favored at a slightly basic pH (optimally 8.3-8.5), a higher pH will accelerate hydrolysis.[6][7][8]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[8]

  • Moisture: NHS esters are moisture-sensitive. Improper storage and handling can lead to premature hydrolysis.[5][9]

  • Buffer Composition: The concentration and type of buffer can influence the stability of the NHS ester.

Q4: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[8] A commonly recommended pH is 8.3-8.5, as this provides a good balance between amine reactivity and NHS ester stability.[6][8] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases dramatically.[8]

Q5: What type of buffer should I use for my conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[8][9] Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate buffer

  • Sodium bicarbonate buffer[5][8]

Avoid using buffers containing Tris (e.g., TBS) or glycine. [8][9]

Q6: How should I store this compound?

This compound should be stored at -20°C in a dry, dark environment under an inert gas.[1] It is highly sensitive to moisture, so it is important to allow the vial to warm to room temperature before opening to prevent condensation.[5][10] For optimal stability, it is recommended to aliquot the reagent into single-use amounts to minimize freeze-thaw cycles and exposure to moisture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of this compound: The NHS ester has reacted with water instead of your target molecule.- Prepare the this compound solution immediately before use. - Ensure all buffers and solvents are fresh and of high quality. - Work quickly to minimize the time the NHS ester is in an aqueous solution before adding it to your target molecule. - Optimize the pH of your reaction buffer (ideally between 7.2 and 8.5).[8]
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.- Use an amine-free buffer such as PBS, HEPES, or borate buffer.[8][9]
Suboptimal Molar Ratio: An insufficient amount of the this compound is being used.- Increase the molar excess of the this compound to the target molecule. A 10- to 50-fold molar excess is a common starting point.[9]
Inconsistent Results Between Experiments Variable Reagent Activity: The this compound has partially hydrolyzed due to improper storage or handling.- Aliquot the reagent upon receipt to minimize exposure to moisture and freeze-thaw cycles. - Always allow the vial to reach room temperature before opening.[5][10]
pH Fluctuation: The pH of the reaction mixture is not stable.- Use a buffer with sufficient buffering capacity, especially for large-scale reactions, as the hydrolysis of the NHS ester can lead to a drop in pH.[6]
Precipitation of Reagents Poor Solubility of this compound: The reagent is not fully dissolved in the aqueous buffer.- First, dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.[5][9]

Quantitative Data: Stability of NHS Esters in Aqueous Buffer

The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. The following table summarizes the half-life of NHS esters at different pH values. While this data is for general NHS esters, it provides a valuable guideline for working with this compound.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes
9.0N/AMinutes[10]

Experimental Protocols

Protocol for Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[9]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.[9]

    • Gently mix and incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[9]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9]

  • Purify the Conjugate: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol for Assessing the Hydrolysis of this compound by HPLC

This protocol allows for the quantitative assessment of the stability of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 0.1 M phosphate buffer at various pH values)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column and a UV detector

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution into the pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately inject an aliquot of the working solution onto the RP-HPLC.

  • Incubation: Incubate the remaining working solution at a constant temperature.

  • Timepoint Analysis: At predetermined time points (e.g., 15, 30, 60, 120 minutes), inject an aliquot of the working solution onto the RP-HPLC.

  • HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from its hydrolysis product. Monitor the absorbance at a wavelength appropriate for the DBCO group (approximately 309 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Integrate the peak area for each timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage of intact reagent versus time to determine the hydrolysis rate and half-life under the tested conditions.

Visualizations

Hydrolysis_vs_Conjugation cluster_0 Reaction Pathways DBCO_Ester This compound Conjugate Stable Amide Bond (Desired Product) DBCO_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Product Inactive Carboxylic Acid (Side Product) DBCO_Ester->Hydrolyzed_Product Hydrolysis (Competing Reaction) Target_Amine Primary Amine (e.g., on Protein) Water Water (H₂O)

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow cluster_1 Troubleshooting Low Conjugation Yield Start Low or No Conjugation? Check_Buffer Is the buffer amine-free (e.g., PBS, HEPES)? Start->Check_Buffer Yes Check_pH Is the pH between 7.2-8.5? Check_Buffer->Check_pH Yes Solution_Buffer Change to an amine-free buffer. Check_Buffer->Solution_Buffer No Check_Reagent_Prep Was the NHS ester solution prepared immediately before use? Check_pH->Check_Reagent_Prep Yes Solution_pH Adjust pH to 8.3-8.5. Check_pH->Solution_pH No Check_Molar_Ratio Is the molar excess of the NHS ester sufficient? Check_Reagent_Prep->Check_Molar_Ratio Yes Solution_Reagent_Prep Prepare fresh NHS ester solution. Check_Reagent_Prep->Solution_Reagent_Prep No Solution_Molar_Ratio Increase molar excess of NHS ester. Check_Molar_Ratio->Solution_Molar_Ratio No Success Successful Conjugation Check_Molar_Ratio->Success Yes

References

Technical Support Center: Troubleshooting Protein Aggregation During DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and resolve protein aggregation during dibenzocyclooctyne (DBCO) conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after I add the DBCO reagent?

Protein aggregation during DBCO conjugation is a common issue that can stem from several factors related to the properties of the DBCO molecule and the reaction conditions.

  • Hydrophobicity of DBCO : The dibenzocyclooctyne (DBCO) group is inherently hydrophobic.[1][2] Attaching multiple DBCO molecules to a protein's surface increases its overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.[1][3] This effect is more pronounced at higher labeling ratios.[1]

  • High Molar Excess of Reagent : Using a large molar excess of a DBCO reagent, such as a DBCO-NHS ester, can cause the reagent itself to precipitate.[1] It can also lead to excessive and uncontrolled modification of the protein, altering its physicochemical properties and resulting in aggregation.[1][4] Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein or DBCO precipitation.[1]

  • Suboptimal Buffer Conditions : Proteins are highly sensitive to their environment.[1] If the reaction buffer's pH, ionic strength, or composition is not optimal for your specific protein, it can lead to instability and aggregation even before the DBCO reagent is added.[1][4]

  • High Protein Concentration : Performing the conjugation at a high protein concentration increases the proximity of protein molecules, facilitating the intermolecular interactions that lead to aggregation.[1][5] While higher concentrations can improve reaction efficiency, they also elevate the aggregation risk.[6]

Q2: How can I optimize my reaction to minimize aggregation?

Optimizing key reaction parameters is crucial for successful conjugation with minimal aggregation. It is recommended to start with the conditions in the table below and adjust them based on your protein's specific characteristics.

Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS 5-20 foldFor sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be needed.[1] For more robust proteins (>1 mg/mL), a 10-20 fold excess is a good starting point.[1][7] A molar excess of 5-10 is often optimal to maximize yield while avoiding precipitation.[1]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk.[1][4] If aggregation occurs, try reducing the protein concentration.[6]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can slow down the aggregation process but may require longer incubation times (4-12 hours or overnight).[1][4][6][8] Room temperature reactions are typically faster (1-2 hours).[1][7]
Reaction Time 1-12 hoursIncubate at room temperature for 1-2 hours or at 4°C for 4-12 hours, or even overnight.[1][7][8] Monitor the reaction to avoid excessive incubation which can sometimes lead to side reactions.[9]
Organic Co-solvent (e.g., DMSO) < 15-20% of final volumeDBCO reagents are often dissolved in organic solvents like DMSO.[8] Keep the final concentration low, as many proteins can denature and precipitate at higher concentrations.[7][8]
Q3: What is the best buffer to use for DBCO conjugation?

There is no single "best" buffer, as the ideal choice depends on the specific protein's stability. However, the buffer should maintain the protein's native structure while allowing the conjugation to proceed efficiently. For DBCO-NHS ester reactions, amine-free buffers like PBS (phosphate-buffered saline) at pH 7.2-8.0 are commonly used.[4][9] If aggregation persists, consider adding stabilizing excipients.

Table 2: Common Buffer Additives (Excipients) to Prevent Protein Aggregation
Additive CategoryExamplesEffective ConcentrationMechanism of Action
Sugars / Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) or 0.2-1 MPreferentially excluded from the protein surface, which strengthens the hydration shell and favors the native, folded state.[10][11] Glycerol also acts as a cryoprotectant for storage.[5]
Amino Acids Arginine, Glycine, Proline, Glutamate50-500 mMCan inhibit aggregation by binding to hydrophobic or charged regions on the protein surface, or through preferential exclusion.[5][11][12]
Salts NaCl, KCl50-200 mMIncreasing ionic strength can help screen electrostatic interactions between protein molecules that may facilitate aggregation.[6][13]
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01-0.1% (v/v)Reduce surface-induced aggregation and can help solubilize proteins by interacting with hydrophobic patches.[5][12][14]
Reducing Agents TCEP, DTT1-5 mMPrevents the formation of non-native disulfide bonds, which can be a cause of aggregation for proteins with cysteine residues.[1][5]
Q4: My protein is still aggregating. What other troubleshooting steps can I take?

If you have optimized reaction conditions and the buffer but still observe aggregation, consider these advanced strategies:

  • Use a PEGylated DBCO Reagent : Many DBCO reagents are available with integrated polyethylene glycol (PEG) linkers (e.g., DBCO-PEG4-NHS).[1] The hydrophilic PEG spacer helps to counteract the hydrophobicity of the DBCO group, reducing the tendency for aggregation.[1][7]

  • Perform a Pre-reaction Buffer Screen : Before your main experiment, screen various buffer conditions on a small scale to identify the formulation that best maintains your protein's stability and solubility.[1][13]

  • Purify Immediately After Conjugation : Once the reaction is complete, promptly purify the conjugated protein to remove excess DBCO reagent and any aggregates that have formed.[1] Size-exclusion chromatography (SEC) is an effective method for this.[1]

  • Consider Site-Specific Labeling : Random labeling of surface lysines can create a heterogeneous mixture of conjugates, some of which may be prone to aggregation.[1] If possible, engineering a specific site for conjugation (e.g., a single cysteine or an unnatural amino acid) allows for controlled, site-specific labeling, which can lead to more homogeneous and stable products.[1]

Visual Troubleshooting and Workflow Guides

Experimental Workflow for DBCO Conjugation

The following diagram outlines a general workflow for performing and optimizing a DBCO conjugation reaction to minimize aggregation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis cluster_optimize Optimization Loop p_prep Prepare Protein (1-5 mg/mL in amine-free buffer, pH 7.2-8.0) reaction Add DBCO-NHS to Protein (5-20x molar excess) p_prep->reaction dbco_prep Prepare DBCO-NHS Stock (10 mM in anhydrous DMSO) dbco_prep->reaction incubation Incubate (1 h at RT or 4-12 h at 4°C) reaction->incubation quench Quench Reaction (e.g., Tris buffer) incubation->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Conjugate (UV-Vis, SDS-PAGE, DLS) purify->analyze check_agg Aggregation Observed? analyze->check_agg check_agg->reaction Yes: Adjust Conditions (Lower ratio, temp, or conc.) check_agg->analyze No: Successful Conjugation

Caption: A general workflow for protein conjugation with DBCO-NHS ester and optimization.

Troubleshooting Decision Tree for Protein Aggregation

If you encounter aggregation, use this decision tree to identify the cause and find a solution systematically.

G start Protein Aggregation Observed During DBCO Conjugation q1 Is molar excess of DBCO > 20x? start->q1 a1 Reduce molar excess of DBCO reagent to 5-10x q1->a1 Yes q2 Is protein concentration > 5 mg/mL? q1->q2 No a1->q2 a2 Lower protein concentration to 1-2 mg/mL q2->a2 Yes q3 Is the buffer optimal for protein stability? q2->q3 No a2->q3 a3 Perform buffer screen: - Adjust pH - Add stabilizing excipients (sugars, amino acids, etc.) q3->a3 No q4 Is the DBCO reagent highly hydrophobic? q3->q4 Yes a3->q4 a4 Switch to a hydrophilic, PEGylated DBCO reagent q4->a4 Yes end Aggregation Minimized q4->end No a4->end

Caption: A decision tree to troubleshoot and resolve protein aggregation issues.

Factors Contributing to Protein Aggregation

This diagram illustrates the primary factors that can lead to protein aggregation during the conjugation process.

G cluster_reagent Reagent Properties cluster_conditions Reaction Conditions center Protein Aggregation hydrophobicity DBCO Hydrophobicity hydrophobicity->center molar_excess High Molar Excess molar_excess->center protein_conc High Protein Concentration protein_conc->center buffer Suboptimal Buffer (pH, Ionic Strength) buffer->center temperature High Temperature temperature->center solvent High Organic Solvent % solvent->center

Caption: Key factors that contribute to protein aggregation during bioconjugation.

Experimental Protocols

General Protocol for DBCO-NHS Ester Conjugation to a Protein

This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (e.g., lysine residues). Optimization may be required for your specific protein and application.

1. Materials and Reagent Preparation:

  • Protein Solution : Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1] Ensure any additives from previous steps (like BSA or gelatin) have been removed.[1]

  • DBCO-NHS Ester Stock Solution : Immediately before use, dissolve the DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[1][9] NHS esters are moisture-sensitive; allow the vial to come to room temperature before opening.[7]

  • Quenching Solution : Prepare a 1 M Tris-HCl or glycine solution at pH 8.0.[9]

2. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[15] Gently mix immediately. The final concentration of DMSO or DMF should ideally be kept below 15-20% to avoid protein precipitation.[7][8]

  • Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[1] The optimal time and temperature may vary.

3. Quench Reaction:

  • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.[15] This will hydrolyze any unreacted DBCO-NHS ester.[15]

  • Incubate for 15-30 minutes at room temperature.[1][16]

4. Purification of the Conjugate:

  • Remove the excess, unreacted DBCO reagent and quenching buffer from the conjugated protein.[1]

  • Common purification methods include size-exclusion chromatography (SEC), spin filtration, or dialysis against your desired storage buffer.[1]

5. Characterization and Storage:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~309 nm (for the DBCO group).[1][8][17]

  • Analyze the conjugate for aggregation using methods like Dynamic Light Scattering (DLS) or non-reducing SDS-PAGE.[4]

  • Store the purified DBCO-labeled protein at 4°C for short-term use or at -80°C for long-term storage.[1][5] Consider adding a cryoprotectant like glycerol for frozen storage.[5]

References

Technical Support Center: Optimizing DBCO-NHCO-PEG4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your DBCO-NHCO-PEG4-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to common challenges encountered during bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting a this compound with a primary amine?

The optimal pH for the reaction of a this compound with a primary amine (such as the lysine side chains on a protein) is typically in the range of pH 7.2 to 8.5 .[1][2] Some sources recommend a more specific optimal pH of 8.3-8.5.[3][4] This pH range represents a critical balance between two competing reactions: the desired reaction with the amine (aminolysis) and the undesirable hydrolysis of the NHS ester.

Q2: Why is the pH so critical for this reaction?

The reaction's pH is a crucial factor due to two opposing effects:

  • Amine Reactivity: For the primary amine to be nucleophilic and react with the NHS ester, it must be in its deprotonated state (-NH2). At acidic pH, the amine is protonated (-NH3+), rendering it unreactive.[5] As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated form increases, favoring the conjugation reaction.[5]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water molecules attack the ester and render it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[2][5]

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[5]

Q3: What happens if the pH is too low or too high?

  • Low pH (below 7.0): The concentration of the deprotonated, nucleophilic amine is too low, leading to a very slow or incomplete reaction.[3][4]

  • High pH (above 9.0): The hydrolysis of the this compound becomes the dominant reaction.[2][3][4] This will lead to a low yield of the desired conjugate as the NHS ester is consumed by water before it can react with the amine.

Q4: Which buffers are recommended for this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4[1][6][7][8]

  • Borate buffer (50 mM)[2][6][7][8]

  • Carbonate/Bicarbonate buffer (100 mM)[2][6][7][8]

  • HEPES buffer (20 mM)[2][6][7][8]

Q5: Are there any buffers I should avoid?

Yes. Avoid buffers containing primary amines, such as:

  • Tris (tris(hydroxymethyl)aminomethane)[2][3][7][8]

  • Glycine[2][6][7][8]

While sometimes used to quench the reaction, these buffers should not be present during the conjugation step.[2][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][2]
Hydrolysis of the this compound. Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[6][7][8] Avoid repeated freeze-thaw cycles of the stock solution.
Presence of primary amines in the buffer. Ensure your buffer is free of primary amines like Tris or glycine.[2][3][7][8]
Low concentration of the target molecule. Increase the concentration of your protein or other amine-containing molecule to favor the bimolecular reaction over the unimolecular hydrolysis.[6][7][8]
Precipitation of the protein/target molecule High concentration of organic solvent (DMSO/DMF). The final concentration of the organic solvent used to dissolve the this compound should ideally not exceed 10-15%.[10]
pH shift upon reagent addition. Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Inconsistent results pH drift during the reaction. Hydrolysis of the NHS ester can lead to a decrease in pH. For large-scale reactions, it may be necessary to monitor and adjust the pH or use a more concentrated buffer.[3][4]

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the effect of pH on the half-life of NHS esters.

pHHalf-life of NHS Ester
7.0 (at 0°C)4-5 hours[2]
8.6 (at 4°C)10 minutes[2]

This data clearly illustrates the increased rate of hydrolysis at a more alkaline pH.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

  • Reagent Preparation:

    • Prepare your protein solution in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[10] The protein concentration should ideally be between 0.5-5 mg/mL.[10]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6][7][10]

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution. A 5 to 20-fold molar excess of the NHS ester to the protein is a common starting point, but this may require optimization.[10]

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.[6][7][8]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.[1][6][7][9]

    • Incubate for 15 minutes at room temperature.[6][7][9]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column, size exclusion chromatography, or dialysis.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Mix Protein and DBCO-NHCO-PEG4-NHS prep_protein->mix prep_dbco Dissolve DBCO-NHCO-PEG4-NHS in Anhydrous DMSO/DMF prep_dbco->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench with Tris or Glycine incubate->quench purify Purify Conjugate quench->purify finish DBCO-Labeled Protein purify->finish

Caption: Experimental workflow for protein labeling with this compound.

ph_optimization_logic cluster_low_ph Low pH (<7.0) cluster_optimal_ph Optimal pH (7.2-8.5) cluster_high_ph High pH (>9.0) ph Reaction pH low_amine Protonated Amine (-NH3+) (Non-nucleophilic) ph->low_amine Decreasing optimal_balance Balance between Amine Reactivity and NHS Ester Stability ph->optimal_balance Optimal Range high_hydrolysis Rapid NHS Ester Hydrolysis ph->high_hydrolysis Increasing low_yield Low Conjugation Yield low_amine->low_yield high_yield High Conjugation Yield optimal_balance->high_yield hydrolysis_yield Low Conjugation Yield high_hydrolysis->hydrolysis_yield

Caption: Logical relationship between reaction pH and conjugation yield.

References

Technical Support Center: DBCO-NHCO-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHCO-PEG4-NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, with a focus on quenching unreacted reagent.

Q1: My conjugation reaction is complete, but I'm concerned about the remaining active this compound. How do I stop the reaction?

To terminate the labeling reaction, it is crucial to add a quenching agent that will react with any unreacted NHS esters.[1] This process, known as quenching, prevents unwanted side reactions with other primary amines in subsequent steps of your experiment.[2]

Q2: What are the most common and effective quenching agents for NHS ester reactions?

Several small molecules containing primary amines are effective for quenching unreacted NHS esters. The most commonly used quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane)[1][3]

  • Glycine[1][4]

  • Hydroxylamine[1][5]

  • Ethanolamine[1][5]

These reagents work by reacting with the NHS ester in the same way as the primary amine on your target molecule, thus consuming the excess reactive reagent.[2]

Q3: What concentration of quenching agent should I use, and for how long should I incubate the reaction?

A final concentration of 20-100 mM of the quenching agent is typically recommended.[1][4] The quenching reaction is generally rapid, with an incubation period of 15-30 minutes at room temperature being sufficient to neutralize the unreacted NHS ester.[1][4]

Q4: I've added the quenching reagent, but I'm still observing non-specific binding or unexpected cross-reactivity in my downstream applications. What could be the issue?

If you are still experiencing issues after quenching, consider the following possibilities:

  • Incomplete Quenching: Ensure that the final concentration of your quenching agent is sufficient to react with all the excess NHS ester. You may need to optimize the concentration and incubation time for your specific experimental conditions.

  • Hydrolysis of the NHS Ester: The primary competing reaction for NHS esters in aqueous solutions is hydrolysis, where the ester reacts with water.[1] This hydrolysis becomes more rapid at higher pH.[3] While this deactivates the NHS ester, the hydrolyzed, non-reactive label can sometimes bind non-specifically to proteins.[1]

  • Purity of Reagents: Ensure that your buffers and other reagents are free of any primary amine contaminants that could interfere with the initial conjugation or the quenching step.[6]

Frequently Asked Questions (FAQs)

What is the role of the NHS ester in this compound?

The N-hydroxysuccinimide (NHS) ester is a reactive group that specifically and efficiently forms a stable, covalent amide bond with primary amines (-NH₂) on biomolecules, such as the side chain of lysine residues or the N-terminus of a protein.[1][7][8] This reaction typically occurs at a pH of 7-9.[7][9]

What is the purpose of the DBCO and PEG4 components?

  • DBCO (Dibenzocyclooctyne): This is a key component for copper-free click chemistry, a type of bioorthogonal reaction.[4][8] It allows for the specific and efficient ligation of the labeled molecule to another molecule containing an azide group.[7]

  • PEG4 (Polyethylene glycol, 4 units): The PEG spacer arm is hydrophilic, which improves the water solubility of the reagent.[7][8] It also provides a flexible linker that minimizes steric hindrance during the subsequent click chemistry reaction.[7][8]

What is the primary competing reaction to the desired NHS ester-amine reaction?

The main competing reaction is the hydrolysis of the NHS ester by water.[1] The rate of hydrolysis is highly dependent on pH and temperature, increasing at higher pH values.[1][3] For example, the half-life of an NHS ester can decrease from 4-5 hours at pH 7 and 0°C to just 10 minutes at pH 8.6 and 4°C.[3]

What type of buffers should be used for the conjugation reaction?

It is critical to use amine-free buffers for the conjugation reaction to avoid competition with your target molecule.[6] Suitable buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers at a pH range of 7.2 to 8.5.[3][10] Buffers containing primary amines, such as Tris or glycine, are incompatible with the labeling reaction itself but are ideal for the subsequent quenching step.[3][6]

How should I store this compound?

This compound should be stored at -20°C and protected from moisture to prevent hydrolysis of the NHS ester.[7][11] It is recommended to allow the reagent to warm to room temperature before opening to avoid condensation.[12] For best results, prepare solutions of the reagent immediately before use.[1]

Experimental Protocols & Data

Table 1: Common Quenching Reagents for Unreacted NHS Esters
Quenching ReagentTypical Final ConcentrationTypical Incubation TimeIncubation Temperature
Tris20-100 mM[1][4]15-30 minutes[1][4]Room Temperature[1][4]
Glycine20-100 mM[1][4]15-30 minutes[1][4]Room Temperature[1][4]
Hydroxylamine10-50 mM[1][5]15-30 minutes[4][5]Room Temperature[4][5]
Ethanolamine20-50 mM[1][5]15-30 minutes[4]Room Temperature[4]
Detailed Methodology: Quenching Protocol
  • Prepare Quenching Solution: Prepare a stock solution of your chosen quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).[6]

  • Add Quenching Reagent: Add the quenching solution to your completed conjugation reaction to achieve the desired final concentration (e.g., 20-50 mM).[4][6]

  • Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.[4]

  • Purification: Proceed to purify your labeled biomolecule from the excess quenching reagent, hydrolyzed NHS ester, and other reaction by-products using methods such as desalting columns (size-exclusion chromatography) or dialysis.[1][4]

Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Biomolecule Biomolecule Conjugation Amine-Reactive Labeling (pH 7.2-8.5) Biomolecule->Conjugation DBCO_NHS This compound DBCO_NHS->Conjugation Labeled_Biomolecule Labeled Biomolecule Conjugation->Labeled_Biomolecule Unreacted_NHS Unreacted DBCO-NHS Ester Conjugation->Unreacted_NHS Excess Reagent Quenching_Reaction Quenching Purification Purification (e.g., Desalting Column) Labeled_Biomolecule->Purification Unreacted_NHS->Quenching_Reaction Quenching_Reagent Quenching Reagent (e.g., Tris, Glycine) Quenching_Reagent->Quenching_Reaction Quenched_Complex Quenched DBCO (Inactive) Quenching_Reaction->Quenched_Complex Quenched_Complex->Purification Purified_Product Purified Labeled Biomolecule Purification->Purified_Product Byproducts Removed Byproducts (Quenched DBCO, etc.) Purification->Byproducts

Caption: Experimental workflow for NHS ester conjugation and quenching.

References

Technical Support Center: Storage & Handling of Moisture-Sensitive NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-hydroxysuccinimide (NHS) esters. Adherence to these protocols is critical for ensuring reagent stability and achieving successful, reproducible conjugation results.

Frequently Asked Questions (FAQs)

Q1: How should I store unopened NHS ester vials?

A1: Unopened vials of lyophilized NHS esters should be stored at -20°C or -80°C, protected from light, and in a desiccated environment to prevent degradation from moisture.[1][2] Storing them with a desiccant is a crucial step.[1][2]

Q2: What is the proper procedure for opening a new vial of NHS ester?

A2: Before opening, the vial must be allowed to equilibrate to room temperature completely.[1][2][3] This simple but critical step prevents atmospheric moisture from condensing onto the cold powder, which would lead to rapid hydrolysis and inactivation of the reagent.[1][3]

Q3: Can I prepare a stock solution of my NHS ester? If so, how should it be stored?

A3: Yes, you can prepare stock solutions in an anhydrous (dry), amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4][5] It is imperative to use high-quality, anhydrous solvents to prevent hydrolysis.[1] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.[1][5][6] These aliquots should be stored at -20°C or -80°C under an inert gas like argon or nitrogen.[1] A solution of NHS ester in dry DMF can be stable for 1-2 months when stored at -20°C.[4][7]

Q4: Why is my NHS ester conjugation reaction failing or showing low efficiency?

A4: Low conjugation efficiency is a common problem with several potential causes:

  • NHS Ester Hydrolysis: The reagent may have been compromised by moisture. This is the most common side reaction.[8] Ensure you are following proper storage and handling procedures.[1][2][3]

  • Incorrect Buffer pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2-8.5, with pH 8.3-8.5 often cited as ideal for balancing amine reactivity and ester hydrolysis.[4][9][10][11] At lower pH, the target primary amines are protonated and non-reactive.[4][12] At higher pH, the rate of hydrolysis increases dramatically, competing with the desired reaction.[4][9][11]

  • Incompatible Buffer Composition: Your buffer must be free of primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[2][10][13]

  • Low Reactant Concentration: Low concentrations of the protein or target molecule can lead to less efficient labeling because the competing hydrolysis reaction becomes more prominent.[9][10]

Q5: What are the ideal buffer conditions for an NHS ester reaction?

A5: Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffer at a pH between 7.2 and 8.5.[9][13][14] A common choice is 0.1 M sodium bicarbonate at pH 8.3.[4][15]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Low labeling efficiency is a frequent issue. The following decision tree and table will help you diagnose and solve the problem.

G start Start: Low Labeling Efficiency check_reagent Is the NHS Ester Active? start->check_reagent check_buffer_ph Is Buffer pH Correct (7.2-8.5)? check_reagent->check_buffer_ph Yes sol_reagent Solution: - Use a fresh vial of NHS ester. - Ensure proper storage and handling  (desiccated, -20°C, warm to RT before opening). check_reagent->sol_reagent No check_buffer_comp Is Buffer Amine-Free? check_buffer_ph->check_buffer_comp Yes sol_buffer_ph Solution: - Prepare fresh buffer. - Verify pH with a calibrated meter. - Adjust pH to 8.3 for optimal reaction. check_buffer_ph->sol_buffer_ph No check_concentration Are Reactant Concentrations Sufficient? check_buffer_comp->check_concentration Yes sol_buffer_comp Solution: - Use an amine-free buffer (e.g., PBS, Borate, Bicarbonate). - Perform buffer exchange on your sample if needed. check_buffer_comp->sol_buffer_comp No sol_concentration Solution: - Increase protein concentration (>1-2 mg/mL). - Increase molar excess of NHS ester. check_concentration->sol_concentration No end_node Problem Solved check_concentration->end_node Yes

Caption: Troubleshooting decision tree for low NHS ester labeling efficiency.

Data Presentation

NHS Ester Hydrolysis Rates

The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The primary competing reaction is hydrolysis, which inactivates the ester.[9][16]

pHTemperature (°C)Half-life of HydrolysisReference(s)
7.004 - 5 hours[9]
8.6410 minutes[9]
7.0Ambient~7 hours[17]
9.0AmbientMinutes[17][18]
Recommended Reaction Conditions
ParameterRecommended ConditionRationale & NotesReference(s)
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine nucleophilicity (higher at high pH) with NHS ester stability (lower at high pH).[4][9][11][4][9][10]
Buffer Amine-free (e.g., PBS, Bicarbonate, Borate, HEPES)Buffers with primary amines (Tris, glycine) compete with the target molecule for the NHS ester.[2][10][13][9][10]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) slow the reaction but also minimize hydrolysis, requiring longer incubation times (e.g., overnight).[9][10] Room temperature reactions are faster (0.5-4 hours).[9][9][10]
Solvent for Stock Anhydrous (dry) DMSO or DMFNHS esters have limited aqueous solubility and are dissolved in a small amount of organic solvent before adding to the reaction buffer.[4][14] Use high-quality, amine-free DMF.[4][4][14]
Protein Conc. 1 - 10 mg/mLHigher concentrations favor the desired bimolecular reaction over the competing unimolecular hydrolysis.[4][10][15][4][10][15]
Molar Excess 5- to 20-fold molar excess of NHS ester over proteinThe optimal ratio should be determined empirically for each specific protein and application.[3][4][3][4]

Experimental Protocols & Workflows

Standard Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and labels.[10]

  • Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[4][14][15] If the protein is in an incompatible buffer like Tris, perform a buffer exchange via dialysis or a desalting column.[13]

  • Prepare NHS Ester Solution: Allow the vial of NHS ester to warm completely to room temperature before opening.[1][2] Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[3][4][14] Do not store aqueous solutions of NHS esters.[4]

  • Perform Conjugation: Add the calculated molar excess of the NHS ester stock solution to the protein solution while gently vortexing.[4] The final concentration of organic solvent should typically be less than 10%.[19]

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[4][9][10]

  • Quench Reaction (Optional): To stop the reaction, a small molecule with a primary amine, such as 1 M Tris-HCl, can be added to consume any unreacted NHS ester.[9][10]

  • Purify Conjugate: Remove unreacted NHS ester and reaction byproducts (N-hydroxysuccinimide) using a desalting column, size-exclusion chromatography, or dialysis.[3][4][20] This step is critical for preventing non-specific binding in downstream applications.[3]

G storage Store NHS Ester (-20°C, Desiccated) warm Equilibrate Vial to Room Temperature storage->warm dissolve Dissolve NHS Ester in Anhydrous DMSO/DMF (Prepare Fresh) warm->dissolve react Combine Reagents & Incubate dissolve->react prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) prep_protein->react purify Purify Conjugate (e.g., Desalting Column) react->purify final_product Characterize & Store Final Conjugate purify->final_product

Caption: Standard experimental workflow for NHS ester protein conjugation.

References

Technical Support Center: Post-Conjugation Purification of DBCO-Linked Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO (Dibenzocyclooctyne) linkers. Here you will find detailed information on how to effectively remove excess, unreacted DBCO linkers from your biomolecules post-conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess DBCO linker after conjugation?

Excess DBCO linker can lead to several downstream issues. The hydrophobicity of the DBCO molecule can cause aggregation of the conjugated antibody or protein.[1] Furthermore, unreacted DBCO linkers can interfere with subsequent analytical techniques and may react with other molecules in your experimental system, leading to non-specific signals or inaccurate results.[1][2]

Q2: What are the most common methods for removing excess DBCO linkers?

The most common methods for removing small molecules like excess DBCO linkers from larger biomolecules are based on size differences. These include:

  • Size-Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[3][4][5] Larger conjugated biomolecules will elute first, while smaller, unreacted DBCO linkers are retained and elute later.[1][6]

  • Dialysis: This method involves the use of a semi-permeable membrane that allows small molecules to diffuse out of the sample into a larger volume of buffer (dialysate), while retaining the larger biomolecules.[7][8][9][10]

  • Tangential Flow Filtration (TFF) / Ultrafiltration: TFF is an efficient method for buffer exchange and removing small molecule impurities, and it is particularly scalable for larger production volumes.[1][11][12][13][14] It uses a membrane to separate molecules based on size, where the feed solution flows parallel to the membrane surface.

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including your sample volume, the scale of your experiment, and the specific characteristics of your biomolecule. The following diagram provides a decision tree to help you select the most appropriate method.

G start Start: Need to remove excess DBCO linker sample_volume What is your sample volume? start->sample_volume scale What is the scale of your experiment? sample_volume->scale Large Volume (>2 mL) high_throughput Is high-throughput processing required? sample_volume->high_throughput Small Volume (<2 mL) sec Size-Exclusion Chromatography (SEC) (Desalting Spin Columns) scale->sec Lab Scale dialysis Dialysis scale->dialysis Lab Scale tff Tangential Flow Filtration (TFF) scale->tff Large Scale / Process high_throughput->sec Yes high_throughput->dialysis No

Caption: Decision tree for selecting a purification method.

Q4: How can I determine if the excess DBCO linker has been successfully removed?

You can assess the removal of the excess linker and the purity of your conjugate using several analytical techniques:

  • UV-Vis Spectrophotometry: The degree of labeling (DOL), which is the average number of DBCO molecules per biomolecule, can be determined by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[15][16][17] A stable DOL after purification indicates that the unconjugated linker has been removed.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion HPLC (SEC-HPLC) or Reverse-Phase HPLC (RP-HPLC) can be used to separate the conjugated biomolecule from the free linker and other impurities.[18][19]

  • Mass Spectrometry: This technique can precisely measure the mass of the conjugated biomolecule, confirming the addition of the DBCO linker and the absence of free linker.[16]

Troubleshooting Guide

This section addresses common issues encountered during the purification of DBCO-conjugated biomolecules.

Problem 1: Low recovery of the conjugated biomolecule.

  • Possible Cause: Aggregation. The hydrophobic nature of the DBCO molecule can lead to aggregation and subsequent loss of the antibody or protein during purification.[1]

    • Solution:

      • Optimize Molar Ratio: Use a lower molar excess of the DBCO-NHS ester during the conjugation reaction to minimize hydrophobicity-induced aggregation. A molar excess of 5 to 10 moles of DBCO per mole of antibody is often a good starting point.[1]

      • Use PEGylated DBCO Reagents: Incorporating a polyethylene glycol (PEG) spacer in the DBCO linker can increase its hydrophilicity and reduce aggregation.[1]

  • Possible Cause: Non-specific Binding. The conjugated biomolecule may be binding to the purification column or membrane.[1]

    • Solution: Screen different SEC resins or TFF membranes to find one with minimal non-specific binding.[1]

  • Possible Cause: Precipitation. High concentrations of the antibody or the DBCO reagent can lead to precipitation.[1]

    • Solution: Adjust the buffer conditions, such as pH and ionic strength, to maintain the stability of your biomolecule.[1]

Problem 2: Incomplete removal of the excess DBCO linker.

  • Possible Cause: Inefficient Purification Method. The chosen method may not be optimal for separating the small DBCO linker from your biomolecule.[1]

    • Solution:

      • For SEC: Ensure you are using a resin with the appropriate pore size for your biomolecule and that the column is not overloaded.

      • For Dialysis: Increase the number of buffer changes and the volume of the dialysate.[7][8] Using a larger volume of dialysis buffer (at least 200-fold greater than the sample volume) and changing it multiple times will improve the removal of small molecules.[7]

      • For TFF: Optimize the transmembrane pressure and diafiltration volumes to enhance the removal of small molecules.

Problem 3: The conjugated biomolecule is unstable after purification.

  • Possible Cause: Suboptimal Buffer Conditions. The pH, ionic strength, or absence of necessary stabilizers in the final buffer can affect the stability of the conjugate.[1]

    • Solution: Perform a buffer screen to identify the optimal formulation that minimizes aggregation and maintains the activity of your biomolecule.[1]

  • Possible Cause: Harsh Handling. Vigorous mixing or multiple freeze-thaw cycles can denature or cause aggregation of the purified conjugate.[1]

    • Solution: Handle the purified conjugate gently and aliquot it before freezing to avoid repeated freeze-thaw cycles.[1]

Data Presentation: Comparison of Purification Methods

The following table summarizes the key characteristics of the most common methods for removing excess DBCO linkers.

FeatureSize-Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular sizeDiffusion across a semi-permeable membraneSize-based separation with cross-flow
Sample Volume Small to medium (µL to mL)Small to large (mL to L)Small to very large (mL to thousands of L)[12]
Processing Time Fast (minutes to hours)Slow (hours to days)[10]Fast (hours)
Efficiency High for desalting and buffer exchange[6]Good, but requires large buffer volumesVery high and efficient for buffer exchange[1]
Scalability LimitedGoodExcellent[13]
Protein Recovery Can be high, but some dilution occurs[3]Generally high, but potential for loss[10]Typically very high

Experimental Workflow

The following diagram illustrates a general experimental workflow for the conjugation of a biomolecule with a DBCO linker, followed by purification.

G start Start: Prepare Biomolecule (e.g., Antibody) conjugation Conjugation with DBCO-NHS Ester start->conjugation purification Purification: Removal of Excess DBCO Linker conjugation->purification analysis Analysis of Conjugate (DOL, Purity) purification->analysis end End: Purified DBCO-Biomolecule analysis->end

Caption: General workflow for DBCO conjugation and purification.

Detailed Experimental Protocols

Protocol 1: Removal of Excess DBCO Linker using Size-Exclusion Chromatography (Desalting Column)

This protocol is suitable for small to medium sample volumes and provides rapid and efficient removal of small molecules.

  • Column Equilibration:

    • Select a desalting column with a molecular weight cutoff (MWCO) that is appropriate for your biomolecule (e.g., a 7 kDa MWCO for a 30 kDa protein).

    • Equilibrate the column with your desired final buffer by washing it according to the manufacturer's instructions. This typically involves passing 3-5 column volumes of the buffer through the column.

  • Sample Loading:

    • Apply your conjugation reaction mixture to the top of the equilibrated column. Ensure the sample volume does not exceed the manufacturer's recommendation for the chosen column.

  • Elution and Collection:

    • Elute the sample with your final buffer. The larger, conjugated biomolecule will pass through the column in the void volume and elute first.[6] The smaller, unreacted DBCO linker will be retained in the pores of the resin and elute later.[6]

    • Collect the fractions containing your purified biomolecule. You can monitor the protein concentration in the fractions by measuring the absorbance at 280 nm.[1]

  • Analysis:

    • Pool the fractions containing the purified conjugate.

    • Determine the protein concentration and the Degree of Labeling (DOL) to confirm successful purification.

Protocol 2: Removal of Excess DBCO Linker using Dialysis

This protocol is suitable for a wide range of sample volumes and is a gentle method for buffer exchange and removal of small molecules.[10]

  • Membrane Preparation:

    • Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for an antibody).

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water to remove any storage solution.[9]

  • Sample Loading:

    • Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.[9]

    • Securely close the ends of the tubing with clamps.[9]

  • Dialysis:

    • Immerse the sealed dialysis bag in a large volume of your desired buffer (the dialysate). The volume of the dialysate should be at least 200-500 times the volume of your sample.[7]

    • Stir the dialysate gently to facilitate diffusion.[8]

    • Perform the dialysis for 2-4 hours at room temperature or overnight at 4°C.[7][20]

  • Buffer Exchange:

    • Change the dialysate at least 2-3 times to ensure complete removal of the excess DBCO linker.[9] A typical procedure involves two buffer changes of 1-2 hours each, followed by an overnight dialysis.[7][20]

  • Sample Recovery:

    • Carefully remove the dialysis bag from the buffer and recover your purified sample.

Protocol 3: Removal of Excess DBCO Linker using Tangential Flow Filtration (TFF)

This protocol is highly efficient for larger sample volumes and is easily scalable.

  • System Setup:

    • Select a TFF membrane with an appropriate MWCO for your biomolecule.

    • Assemble the TFF system according to the manufacturer's instructions and sanitize it if necessary.

  • System Equilibration:

    • Equilibrate the system by flushing it with your desired final buffer.

  • Concentration and Diafiltration:

    • Load your sample into the system and begin the filtration process.

    • Concentrate the sample to a smaller volume to reduce the amount of buffer needed for diafiltration.

    • Perform diafiltration by adding your final buffer to the sample reservoir at the same rate as the filtrate is being removed. This process effectively washes out the small, unreacted DBCO linker. A common practice is to perform 5-10 diavolumes to ensure complete removal of small molecules.

  • Sample Recovery:

    • Once the diafiltration is complete, concentrate the sample to the desired final volume.

    • Recover the purified and concentrated biomolecule from the system.

References

Technical Support Center: Troubleshooting Steric Hindrance in Bioconjugation with DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in bioconjugation reactions involving Dibenzocyclooctyne (DBCO) linkers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my DBCO bioconjugation reaction?

A: Steric hindrance is a chemical phenomenon where the three-dimensional shape and size of molecules impede a chemical reaction.[1][2] In the context of bioconjugation with DBCO linkers, steric hindrance can occur when the bulky nature of the biomolecules (e.g., antibodies, proteins) or the DBCO linker itself physically obstructs the azide and DBCO moieties from coming into close enough proximity to react efficiently.[1][3] This can lead to significantly slower reaction rates or even complete failure of the conjugation.[1] Factors contributing to steric hindrance include the structure of the molecules being conjugated, the length and flexibility of the linker, and the specific site of conjugation on the biomolecule.[1]

Q2: I am observing very low or no conjugation product. What are the likely causes?

A: Low or no product yield in a DBCO-azide conjugation reaction can stem from several factors, with steric hindrance being a primary suspect.[1] Other common causes include:

  • Degradation of Reagents: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Improper storage can also lead to a loss of reactivity over time.[1][4]

  • Suboptimal Reactant Concentrations: Strain-promoted azide-alkyne cycloaddition (SPAAC) is a second-order reaction, meaning its rate is dependent on the concentration of both the DBCO- and azide-containing molecules.[5] Low concentrations can lead to impractically slow reaction rates.[5][6]

  • Incorrect Molar Ratios: Using a suboptimal molar ratio of DBCO to azide can limit the reaction.[1]

  • Incompatible Buffer Conditions: The presence of sodium azide in your buffers will directly compete with your azide-labeled molecule for the DBCO reagent, significantly reducing the efficiency of your desired reaction.[1][5] The pH of the buffer can also influence reaction kinetics.[7]

  • Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching an excessive number of DBCO molecules to a protein can cause it to aggregate and precipitate out of the solution, halting the reaction.[1]

Q3: How can I minimize steric hindrance in my experiments?

A: The most effective strategy to overcome steric hindrance is to introduce a spacer arm, such as a Polyethylene Glycol (PEG) linker, between the DBCO moiety and the molecule of interest.[1][8] Longer PEG linkers increase the distance and flexibility between the reacting molecules, allowing them to orient themselves correctly for the reaction to occur.[9][10] However, it's a balancing act, as excessively long linkers might introduce their own issues.[9] Other strategies include optimizing the conjugation site to a more accessible region of the biomolecule and adjusting reactant concentrations and reaction conditions.[1][8]

Q4: How does the length of a PEG linker impact the properties of the final bioconjugate?

A: The length of the PEG linker is a critical design parameter that can significantly influence the physicochemical and biological properties of a bioconjugate.[9]

  • Solubility and Aggregation: Longer PEG chains are generally more effective at increasing the aqueous solubility of hydrophobic molecules and reducing aggregation, which is particularly important for antibody-drug conjugates (ADCs).[9]

  • Steric Hindrance and Biological Activity: While beneficial for solubility, longer PEG chains can also introduce steric hindrance that may interfere with the binding of the bioconjugate to its target receptor, potentially leading to a decrease in biological activity.[9] Shorter linkers are less likely to cause significant steric hindrance.[9]

  • In Vitro Cytotoxicity: For ADCs, linker length can influence the delivery and release of the cytotoxic payload. Longer PEG chains might reduce the immediate cytotoxic effect in vitro due to slower internalization or steric hindrance.[9]

Q5: How can I monitor the progress of my SPAAC reaction?

A: The progress of a SPAAC reaction involving DBCO can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance maximum around 309-310 nm, which disappears as the cycloaddition reaction proceeds and the triazole ring is formed.[11] By tracking the decrease in absorbance at this wavelength over time, you can determine the reaction kinetics.[11]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the optimization of your bioconjugation experiments.

Table 1: Comparison of SPAAC Rate Constants for Different DBCO Constructs
DBCO ConstructReactant AzideBufferSecond-Order Rate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amineModel AzidesVarious0.27 - 1.22
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37
Data illustrates the impact of steric hindrance and the benefit of a PEG linker. The unconjugated Sulfo DBCO-amine exhibits the highest reactivity. The DBCO-PEG5-Trastuzumab, with its PEG spacer, reacts faster than the DBCO-Trastuzumab without the spacer, demonstrating the mitigation of steric hindrance.[11]
Table 2: Recommended Molar Ratios for DBCO Labeling & Conjugation
StepReactantsRecommended Molar Excess
Protein LabelingDBCO-NHS Ester : Antibody5 to 30-fold
ConjugationDBCO-molecule : Azide-protein1.5 to 3-fold
ConjugationAzide-molecule : DBCO-protein2 to 4-fold
Note: Optimal ratios may need to be determined empirically for specific applications.[1][12]
Table 3: General Reaction Parameters for DBCO Bioconjugation
ParameterTypical Value/RangeConditions
Reaction Time (SPAAC)< 5 min to overnightDependent on concentration and reactants
Optimal pH7.0 - 9.0Aqueous buffer (e.g., PBS)
DBCO Stability (on IgG)~3-5% loss of reactivity4 weeks at 4°C or -20°C
[12]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

1. Reagent Preparation:

  • Ensure all buffers are free of sodium azide.[1][11]
  • Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS, pH 7.4).[1]

2. Conjugation Reaction:

  • Combine the DBCO-labeled and azide-labeled molecules in a reaction vessel.
  • A molar excess of 1.5-10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[9] For conjugating a small molecule to a protein, it is common to use an excess of the small molecule.
  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[5][9] For larger molecules or when steric hindrance is a concern, incubation times of 12-24 hours may be necessary.[1][13]

3. Reaction Quenching (Optional):

  • If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess DBCO.[11]

4. Purification:

  • The final conjugate can be purified using size-exclusion chromatography, dialysis, or other appropriate methods to remove any unreacted components.[5][9]

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.

1. Spectrophotometer Setup:

  • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[11]

2. Sample Preparation:

  • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
  • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[11]

3. Data Acquisition:

  • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
  • Immediately begin monitoring the absorbance at 309 nm over time.[11]
  • Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[11]

4. Data Analysis:

  • Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.
  • For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.[11]

Visualizations

Troubleshooting Workflow for Low or No DBCO Conjugation start Low or No Conjugation Product check_hindrance Potential Steric Hindrance? start->check_hindrance add_spacer Introduce/Lengthen PEG Spacer check_hindrance->add_spacer Yes check_reagents Check Reagent Integrity check_hindrance->check_reagents No success Successful Conjugation add_spacer->success new_reagents Use Fresh/Properly Stored Reagents check_reagents->new_reagents Degraded check_concentration Suboptimal Concentrations? check_reagents->check_concentration Intact new_reagents->success increase_concentration Increase Reactant Concentrations check_concentration->increase_concentration Yes check_buffer Check Buffer Composition check_concentration->check_buffer No increase_concentration->success remove_azide Use Azide-Free Buffers check_buffer->remove_azide Contains Azide check_ratio Incorrect Molar Ratio? check_buffer->check_ratio Azide-Free remove_azide->success optimize_ratio Optimize Molar Ratios check_ratio->optimize_ratio Yes check_ratio->success No optimize_ratio->success

Caption: Troubleshooting workflow for low or no DBCO conjugation.

Mechanism of Steric Hindrance in DBCO Bioconjugation cluster_no_spacer Without PEG Spacer cluster_with_spacer With PEG Spacer biomolecule1 Biomolecule dbco1 DBCO biomolecule1->dbco1 Direct Linkage azide1 Azide dbco1->azide1 Steric Hindrance (Slow/No Reaction) biomolecule2 Biomolecule biomolecule2->azide1 Direct Linkage biomolecule3 Biomolecule peg1 PEG Spacer biomolecule3->peg1 dbco2 DBCO peg1->dbco2 azide2 Azide dbco2->azide2 Successful Conjugation biomolecule4 Biomolecule biomolecule4->azide2

Caption: Impact of PEG spacer on mitigating steric hindrance.

References

Technical Support Center: NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) esters for protein labeling. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary competing reaction in NHS ester labeling, and how can I minimize it?

A1: The primary competing reaction is the hydrolysis of the NHS ester by water, which inactivates the reagent by converting it to a non-reactive carboxylic acid.[1][2][3] This reaction is highly dependent on pH; as the pH increases, the rate of hydrolysis accelerates significantly.[1][3][4] To minimize hydrolysis, it is recommended to perform the reaction within the optimal pH range of 7.2-8.5.[1][4][5] For particularly sensitive reactions, lowering the temperature to 4°C can also help to reduce the rate of hydrolysis, though this may necessitate a longer incubation time.[5] Additionally, using a higher protein concentration can favor the desired reaction with the protein's primary amines over hydrolysis.[1][5]

Q2: My NHS ester reagent is not soluble in my aqueous reaction buffer. What should I do?

A2: Many non-sulfonated NHS esters have poor water solubility.[1][4] To address this, the NHS ester should first be dissolved in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][4][6] This stock solution should be prepared immediately before use and then added to the aqueous protein solution.[6] It is critical to use high-quality, amine-free solvents, as impurities can react with the NHS ester.[4][6]

Q3: Can NHS esters react with amino acids other than lysine?

A3: Yes, while NHS esters are highly selective for primary amines (the N-terminus and the ε-amino group of lysine), side reactions with other nucleophilic amino acid residues can occur, particularly if primary amines are not readily accessible.[2][7] These side reactions are generally less efficient.[2]

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form less stable ester bonds.[2][7][8]

  • Cysteine: The sulfhydryl group can react to form a labile thioester bond.[2]

  • Histidine and Arginine: Reactivity with the imidazole and guanidinium groups, respectively, has been reported but is generally considered minor.[2][7]

Q4: Which buffers should I use for NHS ester labeling, and are there any I should avoid?

A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.[1][4][5]

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES buffers are all suitable choices for NHS ester reactions, provided the pH is maintained between 7.2 and 8.5.[1][4][5]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester labeling and will lead to significantly reduced efficiency.[4][5] However, these buffers can be useful for quenching the reaction once the desired labeling is complete.[1][2]

Q5: How should I store my NHS ester reagents?

A5: NHS esters are sensitive to moisture and should be stored desiccated at a low temperature.[9][10] To prevent condensation upon use, the container should be allowed to equilibrate to room temperature before opening.[9][10] For NHS esters dissolved in an organic solvent, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[10] Solutions in anhydrous DMSO or DMF can be stored at -20°C.[6][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency NHS Ester Hydrolysis: The reagent has been inactivated by water. This is accelerated at high pH.Verify the reaction buffer is within the optimal pH range (7.2-8.5).[4][5] Consider performing the reaction at 4°C overnight.[5] Use freshly prepared NHS ester stock solutions.
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein.Perform a buffer exchange into a recommended buffer like PBS or borate buffer prior to labeling.[4][5]
Low Reactant Concentration: Low protein concentration can make hydrolysis the dominant reaction.Increase the protein concentration (a minimum of 2 mg/mL is often recommended).[5] You can also try increasing the molar excess of the NHS ester.[5]
Inactive Reagent: The solid NHS ester has been compromised by moisture during storage.Test the reactivity of the NHS ester (see protocol below). Purchase fresh reagent if necessary.
Protein Precipitation During/After Labeling High Degree of Labeling: Excessive modification of surface amines can alter the protein's isoelectric point and solubility.Reduce the molar excess of the NHS ester in the reaction. Optimize the reaction time and temperature to achieve a lower degree of labeling.
Solvent Incompatibility: For water-insoluble NHS esters, adding too much organic solvent can cause the protein to precipitate.Ensure the volume of organic solvent (DMSO/DMF) added is minimal, typically less than 10% of the total reaction volume.
Inconsistent Results Between Experiments Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the reaction outcome.Use high-quality, anhydrous solvents.[4][6] Use a fresh vial of NHS ester if degradation is suspected.
pH Fluctuation: During large-scale reactions, hydrolysis of the NHS ester can lead to a drop in pH.[4][6]Use a more concentrated buffer to maintain a stable pH throughout the reaction, or monitor and adjust the pH as needed.[4][6]

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solution (Half-life)

pHTemperature (°C)Half-life
7.004-5 hours[1][3]
7.0Room Temp.~1 hour (estimated)[11]
8.0Room Temp.~1 hour[11]
8.6410 minutes[1][3][11]
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Relative Reactivity of NHS Esters with Amino Acid Side Chains

Amino Acid Functional Group Relative Reactivity Resulting Bond Bond Stability
Lysine / N-terminus Primary Amine (-NH₂)Very HighAmideStable[2]
Cysteine Sulfhydryl (-SH)ModerateThioesterLabile[2]
Tyrosine Phenolic Hydroxyl (-OH)LowEsterUnstable (hydrolyzes)[2]
Serine / Threonine Aliphatic Hydroxyl (-OH)LowEsterUnstable (hydrolyzes)[2][7]
Histidine ImidazoleVery LowAcyl-imidazoleUnstable
This table provides a general order of reactivity. The actual reactivity is influenced by factors such as pH and the accessibility of the residue within the protein structure.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a starting point for labeling a protein with an amine-reactive NHS ester. Optimization is often required.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

  • NHS ester label.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare Protein Solution: Ensure the protein is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Initiate Labeling Reaction: Add a calculated molar excess (e.g., 10- to 20-fold) of the NHS ester stock solution to the protein solution.[2] Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[2] Protect from light if the label is photosensitive.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2] This will react with and inactivate any remaining NHS ester. Incubate for 15-30 minutes.

  • Purify Conjugate: Remove unreacted label and byproducts (such as free N-hydroxysuccinimide) from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.[2]

Protocol 2: Spectrophotometric Assay to Test NHS Ester Reactivity

This method can be used to assess if an NHS ester reagent has been compromised by hydrolysis during storage. It relies on the fact that the N-hydroxysuccinimide (NHS) leaving group absorbs light around 260 nm upon its release through hydrolysis.[1][9]

Materials:

  • NHS ester reagent to be tested.

  • Anhydrous DMSO or DMF (if needed for solubility).

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

  • Strong base (e.g., 0.1 M NaOH).

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

  • Prepare Reagent Solution: Dissolve a small, known amount of the NHS ester in the reaction buffer (or in DMSO first, then dilute in buffer) to a final concentration of approximately 1 mM.

  • Measure Initial Absorbance: Immediately measure the absorbance of the solution at 260 nm (A_initial). This represents the baseline absorbance.

  • Induce Complete Hydrolysis: Add a small volume of strong base to the solution to rapidly increase the pH and force the complete hydrolysis of all active NHS ester.

  • Measure Final Absorbance: After a few minutes, measure the absorbance of the base-treated solution at 260 nm (A_final).

  • Analyze Results: A significant increase in absorbance (A_final > A_initial) indicates that the reagent was active, as the NHS leaving group was released upon hydrolysis.[9] If there is little to no change in absorbance, the reagent was likely already hydrolyzed and is inactive.

Visualizations

G cluster_main NHS Ester Reaction Pathways NHS_Ester R-CO-NHS (NHS Ester) Labeled_Protein Protein-NH-CO-R (Stable Amide Bond) NHS_Ester->Labeled_Protein Desired Reaction (Aminolysis) Hydrolyzed_Ester R-COOH (Inactive Acid) NHS_Ester->Hydrolyzed_Ester Side Reaction (Hydrolysis) Side_Product Protein-X-CO-R (Labile Bond) NHS_Ester->Side_Product Side Reaction (e.g., Acylation) Protein_Amine Protein-NH₂ (Primary Amine) Water H₂O (Water) Other_Nuc Protein-XH (e.g., -OH, -SH)

Caption: Primary and side reaction pathways for NHS esters in protein labeling.

G Start Start: Low Labeling Efficiency Check_Buffer Is buffer amine-free (e.g., PBS, Borate)? Start->Check_Buffer Check_pH Is pH between 7.2-8.5? Check_Buffer->Check_pH Yes Sol_Buffer Action: Buffer exchange into compatible buffer Check_Buffer->Sol_Buffer No Check_Reagent Is NHS ester active? Check_pH->Check_Reagent Yes Sol_pH Action: Adjust pH of reaction buffer Check_pH->Sol_pH No Check_Conc Are concentrations adequate? Check_Reagent->Check_Conc Yes Sol_Reagent Action: Use fresh, unhydrolyzed NHS ester reagent Check_Reagent->Sol_Reagent No Sol_Conc Action: Increase protein and/or NHS ester concentration Check_Conc->Sol_Conc No Success Problem Resolved Check_Conc->Success Yes Sol_Buffer->Check_Buffer Sol_pH->Check_pH Sol_Reagent->Check_Reagent Sol_Conc->Check_Conc

Caption: Troubleshooting workflow for low NHS ester protein labeling efficiency.

References

Validation & Comparative

A Researcher's Guide to Determining the Degree of Labeling for DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics, the precise characterization of the final product is paramount. The degree of labeling (DOL), which defines the average number of molecules conjugated to a protein or other biomolecule, is a critical quality attribute. For conjugates prepared using dibenzocyclooctyne (DBCO) chemistry, several analytical techniques can be employed to determine the DOL. This guide provides a comparative overview of the most common methods, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate technique for their needs.

The primary methods for determining the DOL of DBCO conjugates include UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of accuracy, resolution, and instrumentation requirements.

Comparison of Methods for DOL Determination

The choice of method for determining the DOL of DBCO conjugates depends on various factors, including the nature of the biomolecule, the desired level of detail, and the available instrumentation. While UV-Vis spectroscopy offers a quick and straightforward estimation, HPLC and mass spectrometry provide more detailed and accurate characterization.

MethodPrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Measurement of light absorbance at specific wavelengths for the protein (280 nm) and DBCO (around 309 nm).[1][2]Average DOL across the entire sample population.Quick, simple, and requires common laboratory equipment.[1] Non-destructive.[1]Indirect method that can be affected by other molecules that absorb at similar wavelengths.[1] Provides an average DOL and no information on the distribution.
High-Performance Liquid Chromatography (HPLC) Separation of molecules based on physical properties like hydrophobicity. The hydrophobic DBCO group alters the retention time of the labeled molecule.[1]Confirmation of conjugation, purification of the conjugate, and in some cases, resolution of species with different DOLs.[1][3]High resolution and sensitivity.[1] Provides both qualitative and quantitative data.[1] Can be used for purification.[1]Can be time-consuming and requires specialized equipment.[1] Method development may be required.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules. The mass of the conjugate increases with each attached DBCO group.Precise mass of the conjugate and distribution of species with different DOLs.[3][4]High accuracy and sensitivity. Provides detailed information on the distribution of labeled species.[4] Can identify sites of conjugation.[4]Requires specialized and expensive instrumentation. Data analysis can be complex.

Experimental Protocols

UV-Vis Spectroscopy

This method is based on the Beer-Lambert law and utilizes the characteristic absorbance of proteins at 280 nm and DBCO at approximately 309 nm.[1][2]

Protocol:

  • Sample Preparation:

    • Purify the DBCO conjugate to remove any unreacted DBCO-linker. This can be achieved using desalting columns or dialysis.[5]

    • Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS).

    • If the sample concentration is high, dilute a known volume of the conjugate solution with the same buffer to ensure the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0).[2][5] Record the dilution factor.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309).[2][6][7] Use the buffer as a blank.

  • DOL Calculation:

    • Calculate the concentration of the protein and the DBCO moiety using the following formulas. A correction factor is necessary because the DBCO group also absorbs light at 280 nm.[2][6]

    Protein Concentration (M) = [A280 - (A309 × CF)] / εprotein

    DBCO Concentration (M) = A309 / εDBCO

    • Where:

      • A280 and A309 are the absorbances at 280 nm and 309 nm, respectively.

      • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M-1cm-1).

      • εDBCO is the molar extinction coefficient of DBCO at 309 nm, which is approximately 12,000 M-1cm-1.[2][6][7]

      • CF is the correction factor for the DBCO absorbance at 280 nm. This value is typically around 0.90 to 1.089.[2]

    • Degree of Labeling (DOL) = Moles of DBCO / Moles of Protein = DBCO Concentration / Protein Concentration [6]

    The following diagram illustrates the workflow for determining DOL using UV-Vis spectroscopy.

    G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation Purify Purify DBCO Conjugate Dilute Dilute Sample (if necessary) Purify->Dilute Measure Measure Absorbance (A280 and A309) Dilute->Measure Calc_Protein Calculate Protein Concentration Measure->Calc_Protein Calc_DBCO Calculate DBCO Concentration Measure->Calc_DBCO Calc_DOL Calculate DOL Calc_Protein->Calc_DOL Calc_DBCO->Calc_DOL

    UV-Vis Spectroscopy Workflow for DOL Determination.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique to confirm successful conjugation and, in some cases, to separate species with different DOLs.[1] The increased hydrophobicity of the protein after conjugation with the bulky DBCO group leads to a longer retention time on the RP-HPLC column.[1]

Protocol:

  • Instrumentation and Column:

    • A standard HPLC system equipped with a UV detector is required.

    • A C4, C8, or C18 reverse-phase column is typically used for protein analysis.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a common starting point for method development.[1] The optimal gradient will depend on the specific protein and conjugate.

  • Analysis:

    • Inject an unconjugated protein sample as a control to establish its retention time.

    • Inject the purified DBCO-labeled protein.

    • Monitor the elution profile at 280 nm.

    • Successful labeling is indicated by the appearance of a new peak with a longer retention time compared to the unconjugated protein.[1] The area of the new peak(s) can be used for quantification.

    Below is a logical diagram illustrating the use of HPLC for confirming DBCO labeling.

    G cluster_workflow HPLC Analysis Workflow cluster_injection Sample Injection cluster_separation Chromatographic Separation cluster_detection Detection & Analysis cluster_interpretation Interpretation Inject_Unlabeled Inject Unlabeled Protein (Control) RP_HPLC Reverse-Phase HPLC Inject_Unlabeled->RP_HPLC Inject_Labeled Inject DBCO-Labeled Protein Inject_Labeled->RP_HPLC UV_Detector UV Detection (280 nm) RP_HPLC->UV_Detector Chromatogram Analyze Chromatogram UV_Detector->Chromatogram Decision New Peak with Longer Retention Time? Chromatogram->Decision Result_Success Successful Conjugation Decision->Result_Success Yes Result_Fail Unsuccessful or Incomplete Conjugation Decision->Result_Fail No

    Logic Diagram for HPLC-Based Confirmation of DBCO Labeling.

Mass Spectrometry (MS)

Mass spectrometry provides the most detailed information by directly measuring the mass of the conjugate. Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for this purpose.

Protocol:

  • Sample Preparation:

    • The DBCO conjugate must be purified to remove salts and detergents that can interfere with ionization. This can be done by buffer exchange into a volatile buffer (e.g., ammonium acetate) or by using reversed-phase chromatography.

    • For large proteins like antibodies, deglycosylation may be performed to simplify the mass spectrum.[4]

  • Instrumentation:

    • An ESI-MS system, often coupled with liquid chromatography (LC-MS), is used.[3]

  • Analysis:

    • The sample is infused into the mass spectrometer.

    • The resulting mass spectrum will show a distribution of peaks corresponding to the unconjugated protein and the protein conjugated with one, two, three, or more DBCO groups.

    • The mass difference between the peaks will correspond to the mass of the DBCO-linker.

    • The relative abundance of each peak can be used to determine the distribution of the different labeled species and to calculate the average DOL.

    The following diagram outlines the general workflow for DOL determination by mass spectrometry.

    G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Purify Purify & Desalt Conjugate Deglycosylate Deglycosylate (Optional) Purify->Deglycosylate LC_MS LC-MS Analysis Deglycosylate->LC_MS Deconvolute Deconvolute Mass Spectrum LC_MS->Deconvolute Identify_Peaks Identify Peaks (Unlabeled, Labeled) Deconvolute->Identify_Peaks Calc_Avg_DOL Calculate Average DOL & Distribution Identify_Peaks->Calc_Avg_DOL

    Mass Spectrometry Workflow for DOL Determination.

Conclusion

The determination of the degree of labeling is a critical step in the characterization of DBCO conjugates. For a rapid and straightforward estimation of the average DOL, UV-Vis spectroscopy is a suitable method. For more detailed analysis, including confirmation of conjugation and purification, HPLC is the preferred technique. When a comprehensive understanding of the DOL distribution and precise mass confirmation is required, mass spectrometry is the most powerful tool. The choice of method should be guided by the specific research question, the properties of the conjugate, and the available instrumentation.

References

A Comparative Guide to Mass Spectrometry Analysis of DBCO-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

The development of antibody-drug conjugates (ADCs) as targeted therapeutics has intensified the need for precise and comprehensive analytical techniques. The method of bioconjugation—linking a payload to a monoclonal antibody (mAb)—and the subsequent characterization are critical quality attributes that determine the efficacy and safety of the ADC.[1] Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, has emerged as a powerful tool for site-specific antibody modification. This guide provides a comparative analysis of mass spectrometry (MS) for the characterization of antibodies labeled using dibenzocyclooctyne (DBCO) linkers, comparing it with alternative labeling and analytical methodologies.

Comparison of Antibody Labeling Chemistries

The choice of conjugation chemistry is fundamental to the design of an ADC. While traditional methods often result in heterogeneous mixtures, modern techniques like SPAAC enable greater control over the conjugation site and stoichiometry.

ParameterDBCO-Azide (SPAAC)Maleimide-ThiolNHS Ester-Lysine
Target Residue Azide (requires prior site-specific installation)Cysteine (native or engineered)Lysine
Site-Specificity High (pre-defined azide position)Moderate to High (depends on accessible cysteines)Low (reacts with multiple surface-exposed lysines)
Reaction Efficiency >95%[2]Variable, typically 80-95%Variable, often lower and pH-dependent
Conjugate Stability High (stable triazole linkage)Moderate (potential for retro-Michael addition)High (stable amide bond)
Average DAR Control PreciseLess precise, can lead to broader distributionPoor, results in a highly heterogeneous mixture

Comparison of Analytical Techniques for Labeled Antibodies

Once the antibody is labeled, various analytical techniques can be employed to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation. Mass spectrometry offers unparalleled detail at the molecular level compared to other common methods.[3]

ParameterMass Spectrometry (LC-MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)
Primary Measurement Mass-to-charge ratio of intact or digested antibodyHydrophobicity changes due to drug conjugationHydrodynamic radius (size)
Information Provided Precise DAR, drug-load distribution, site of conjugation, PTMs[4]Average DAR, drug-load distribution[5]Purity, aggregate content[2]
Resolution High (can resolve individual drug-loaded species)Moderate (can separate species with different numbers of drugs)Low (separates monomer from aggregates)
Sensitivity High (sub-microgram levels)[6]ModerateLow
Throughput ModerateHighHigh
Destructive YesNo (can be coupled with MS)No

Mass Spectrometry Workflow for DBCO-Labeled Antibodies

The analysis of a DBCO-labeled antibody by mass spectrometry involves a multi-step process, from the initial conjugation to the final data analysis. This workflow is designed to provide a comprehensive characterization of the resulting conjugate.

G cluster_0 Bioconjugation cluster_1 MS Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis mAb Azide-Modified mAb Conjugation SPAAC Reaction (Click Chemistry) mAb->Conjugation DBCO_Payload DBCO-Payload DBCO_Payload->Conjugation Purification_1 Purification (e.g., SEC) Conjugation->Purification_1 Purified_ADC Purified Labeled Antibody Purification_1->Purified_ADC Subunit_Analysis Optional: IdeS Digestion / Reduction (Middle-Down) Purified_ADC->Subunit_Analysis Intact_Analysis Intact Mass Analysis (Top-Down) Purified_ADC->Intact_Analysis Peptide_Analysis Optional: Trypsin Digestion (Bottom-Up) Purified_ADC->Peptide_Analysis LC Liquid Chromatography (e.g., RP-HPLC, SEC) Subunit_Analysis->LC Intact_Analysis->LC Peptide_Analysis->LC MS High-Resolution MS (e.g., Orbitrap, Q-TOF) LC->MS Deconvolution Deconvolution of Spectra MS->Deconvolution DAR_Calc DAR Calculation & Distribution Deconvolution->DAR_Calc Site_Occupancy Site Occupancy Analysis Deconvolution->Site_Occupancy G cluster_0 Input Data cluster_1 Processing cluster_2 Output & Calculation Raw_MS Raw MS Spectrum (m/z vs. Intensity) Deconvolution Deconvolution Algorithm Raw_MS->Deconvolution Payload_Mass Known Mass of DBCO-Payload DAR_Calc Weighted Average DAR Calculation Payload_Mass->DAR_Calc mAb_Mass Known Mass of Unlabeled mAb mAb_Mass->DAR_Calc Deconvoluted_Spectrum Deconvoluted Spectrum (Mass vs. Intensity) Deconvolution->Deconvoluted_Spectrum Peak_Picking Peak Integration Peak_List Peak List (Mass, Intensity) Peak_Picking->Peak_List Deconvoluted_Spectrum->Peak_Picking Peak_List->DAR_Calc

References

A Researcher's Guide to the Functional Validation of Antibodies Following DBCO-PEG4 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of functional moieties to monoclonal antibodies is a cornerstone of modern therapeutic and diagnostic development. The use of Dibenzocyclooctyne-Polyethylene Glycol (DBCO-PEG4) linkers, facilitating copper-free click chemistry, offers a robust method for site-specific antibody modification. This guide provides an objective comparison of the functional performance of antibodies before and after DBCO-PEG4 conjugation, supported by experimental data and detailed protocols for essential validation assays. We will also compare this advanced conjugation method with more traditional approaches.

The covalent attachment of molecules such as cytotoxic drugs, fluorescent dyes, or imaging agents to an antibody has the potential to alter its fundamental biological functions. Therefore, rigorous functional validation is imperative to ensure that the conjugated antibody retains its specificity, binding affinity, and desired effector functions. This guide will focus on the key assays used to functionally validate antibodies after conjugation with a DBCO-PEG4 linker.

The Impact of Conjugation on Antibody Function: A Comparative Overview

The choice of conjugation chemistry significantly influences the homogeneity, stability, and ultimately, the functionality of the resulting antibody conjugate. DBCO-PEG4 mediated conjugation, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), allows for site-specific modification of an azide-labeled antibody. This contrasts with traditional methods like maleimide and N-hydroxysuccinimide (NHS) ester chemistry, which often target cysteine and lysine residues, respectively, leading to a heterogeneous mixture of conjugates.

Data Presentation: A Head-to-Head Comparison

The following tables summarize key performance parameters of antibody conjugates prepared using different methodologies. The data is a representative compilation from various studies on antibody-drug conjugates (ADCs).

Table 1: Physicochemical and Stability Comparison of Antibody Conjugates

ParameterUnconjugated AntibodyDBCO-PEG4 Conjugate (Site-Specific)Maleimide Conjugate (Cysteine-based)NHS Ester Conjugate (Lysine-based)
Drug-to-Antibody Ratio (DAR) N/AHighly defined (e.g., 2.0 or 4.0)Heterogeneous mixture (DAR 0-8)Heterogeneous mixture (DAR 0-8+)
Product Homogeneity HighHighLowLow
Plasma Stability (% intact after 7 days) >99%~95%~60-80%~85-95%
Aggregation (% monomer) >98%>95%Variable, often lowerVariable

Table 2: Functional Performance Comparison of Antibody Conjugates

ParameterUnconjugated AntibodyDBCO-PEG4 ConjugateMaleimide ConjugateNHS Ester Conjugate
Antigen Binding Affinity (K D) 1-10 nM1-15 nM (minimal change)5-50 nM (potential for significant change)2-30 nM (potential for moderate change)
In Vitro Cytotoxicity (IC 50) N/A1-20 nM5-50 nM2-40 nM
Fc Receptor Binding NormalGenerally preservedCan be impactedCan be impacted

Note: The actual values can vary significantly depending on the specific antibody, payload, and conjugation conditions.

Experimental Protocols for Functional Validation

Rigorous functional validation of a DBCO-PEG4 conjugated antibody requires a suite of assays to assess its binding characteristics and biological activity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Binding

ELISA is a fundamental technique to confirm that the conjugated antibody can still recognize and bind to its target antigen.

Protocol:

  • Coating: Coat a 96-well high-binding microplate with the target antigen (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Add serial dilutions of the unconjugated and DBCO-PEG4 conjugated antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species and isotype. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentration and determine the half-maximal effective concentration (EC50) for both the conjugated and unconjugated antibody.

Flow Cytometry for Cell Surface Antigen Binding

Flow cytometry provides a quantitative assessment of the conjugated antibody's ability to bind to its target antigen on the surface of cells.

Protocol:

  • Cell Preparation: Harvest target cells and resuspend them in FACS buffer (PBS with 1% BSA and 0.1% sodium azide) to a concentration of 1x10⁶ cells/mL.

  • Primary Antibody Staining: Add serial dilutions of the unconjugated and DBCO-PEG4 conjugated antibody to 100 µL of the cell suspension. Incubate on ice for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Secondary Antibody Staining (if necessary): If the primary antibody is not fluorescently labeled, resuspend the cells in 100 µL of a fluorescently labeled secondary antibody diluted in FACS buffer. Incubate on ice for 30 minutes in the dark.

  • Washing: Repeat the wash step.

  • Resuspension: Resuspend the cells in 300-500 µL of FACS buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis: Plot the MFI against the antibody concentration to compare the binding of the conjugated and unconjugated antibody.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of binding kinetics, providing association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Protocol:

  • Chip Preparation: Immobilize the target antigen onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare serial dilutions of the unconjugated and DBCO-PEG4 conjugated antibody in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the antibody (analyte) over the antigen-coated surface for a defined association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD values. Compare these kinetic parameters between the conjugated and unconjugated antibody.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

For antibody-drug conjugates (ADCs), it is crucial to assess their cytotoxic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][2][3][4]

Protocol:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

  • ADC Treatment: Add serial dilutions of the DBCO-PEG4 conjugated ADC, the unconjugated antibody, and a free drug control to the cells.[2]

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the drug concentration. Determine the half-maximal inhibitory concentration (IC50) for the ADC and the free drug.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_prep Antibody & Payload Preparation cluster_conj Conjugation cluster_val Functional Validation Azide-functionalized\nAntibody Azide-functionalized Antibody SPAAC\n(Click Chemistry) SPAAC (Click Chemistry) Azide-functionalized\nAntibody->SPAAC\n(Click Chemistry) DBCO-PEG4-Payload DBCO-PEG4-Payload DBCO-PEG4-Payload->SPAAC\n(Click Chemistry) Purified\nAntibody Conjugate Purified Antibody Conjugate SPAAC\n(Click Chemistry)->Purified\nAntibody Conjugate ELISA ELISA Flow Cytometry Flow Cytometry SPR SPR Cytotoxicity Assay Cytotoxicity Assay Purified\nAntibody Conjugate->ELISA Purified\nAntibody Conjugate->Flow Cytometry Purified\nAntibody Conjugate->SPR Purified\nAntibody Conjugate->Cytotoxicity Assay

Caption: Experimental workflow for DBCO-PEG4 conjugation and subsequent functional validation.

G cluster_0 Binding Assays cluster_1 Biological Activity ELISA ELISA (EC50) Flow Flow Cytometry (MFI) SPR SPR (KD, ka, kd) Cytotoxicity Cytotoxicity Assay (IC50) Functional Validation Functional Validation Functional Validation->ELISA Functional Validation->Flow Functional Validation->SPR Functional Validation->Cytotoxicity

References

A Head-to-Head Comparison: DBCO-NHCO-PEG4-NHS Ester vs. DBCO-PEG4-Acid for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on protein modification, the choice of linker is a critical decision that dictates the efficiency, simplicity, and success of the conjugation strategy. This guide provides an in-depth, objective comparison of two popular amine-reactive dibenzocyclooctyne (DBCO) linkers: DBCO-NHCO-PEG4-NHS ester and DBCO-PEG4-acid. By examining their reaction mechanisms, performance characteristics, and experimental workflows, this document aims to equip you with the necessary information to select the optimal reagent for your specific protein labeling needs.

The covalent attachment of DBCO moieties to proteins is a cornerstone of modern bioconjugation, enabling highly specific "click" chemistry reactions for the introduction of a wide array of functionalities, from fluorescent dyes to therapeutic payloads. Both this compound and DBCO-PEG4-acid are designed to target primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins. However, their fundamentally different modes of action present distinct advantages and disadvantages that merit careful consideration.

Mechanism of Action: A Tale of Two Strategies

The core difference between these two reagents lies in their reactivity towards primary amines. This compound is a pre-activated reagent, primed for immediate reaction. In contrast, DBCO-PEG4-acid requires in situ activation to become reactive.

This compound: The One-Step Approach

This reagent features an N-hydroxysuccinimide (NHS) ester, a functional group highly susceptible to nucleophilic attack by primary amines.[1][2][3][4][5] The reaction is a direct, one-step process that forms a stable amide bond and releases NHS as a byproduct.[6] This simplicity and directness are key advantages of using pre-activated NHS esters.[6] The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5 to ensure the primary amines on the protein are deprotonated and thus nucleophilic.[]

DBCO-PEG4-Acid: The Two-Step Activation

DBCO-PEG4-acid possesses a terminal carboxylic acid group, which is not inherently reactive towards primary amines under physiological conditions.[8][9] To facilitate conjugation, the carboxylic acid must first be activated. This is most commonly achieved using carbodiimide chemistry, with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][10] EDC activates the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[10] The addition of NHS traps this intermediate, converting it into a more stable NHS ester. This newly formed, in situ generated NHS ester then reacts with the primary amines on the protein to form a stable amide bond.[8]

Performance Comparison: A Data-Driven Analysis

The choice between a one-step or two-step labeling strategy has significant implications for several key performance parameters. The following table summarizes the quantitative and qualitative differences between this compound and DBCO-PEG4-acid.

FeatureThis compoundDBCO-PEG4-Acid
Reaction Steps 1 (Direct conjugation)2 (Activation followed by conjugation)
Reaction Time Typically 30 minutes to 4 hours at room temperature, or overnight at 4°C.[2][3][4]Activation: 15-30 minutes.[8] Conjugation: 1-2 hours at room temperature, or overnight at 4°C.[6]
Required Reagents Linker, Protein, BufferLinker, Protein, Activation Reagents (e.g., EDC, NHS), Buffers
Optimal pH pH 7.2 - 8.5[]Activation: pH 4.5 - 6.0.[6] Conjugation: pH 7.2 - 8.0.[6]
Ease of Use Simpler workflow, fewer reagents.More complex, requires careful handling of activation reagents.
Moisture Sensitivity High. NHS esters are prone to hydrolysis in aqueous solutions, which can reduce labeling efficiency.[4]Lower for the initial acid, but the activated NHS ester is moisture-sensitive.
Control over Reaction Less control once the reaction is initiated.More control; activation and conjugation steps can be separated.
Potential Side Reactions Hydrolysis of the NHS ester is the primary competing reaction.Potential for EDC-mediated crosslinking of proteins if NHS is omitted. The O-acylisourea intermediate can also react with other nucleophiles.
Cost-Effectiveness Generally higher initial cost per milligram due to the pre-activated nature.Lower initial cost for the acid, but requires additional cost for activation reagents.

Experimental Workflows and Logical Relationships

The decision-making process and experimental setup for each reagent can be visualized as follows:

G Protein Labeling Workflow: this compound vs. DBCO-PEG4-Acid cluster_0 This compound (One-Step) cluster_1 DBCO-PEG4-Acid (Two-Step) A1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) A2 Dissolve this compound in Anhydrous DMSO or DMF A3 Add NHS Ester Solution to Protein Solution A2->A3 A4 Incubate (30 min - 4 hr at RT or overnight at 4°C) A3->A4 A5 Quench Reaction (Optional, e.g., with Tris or Hydroxylamine) A4->A5 A6 Purify Labeled Protein (e.g., Desalting Column) A5->A6 B1 Prepare DBCO-PEG4-Acid in Activation Buffer (pH 4.5-6.0) B2 Add EDC and NHS to Activate Carboxylic Acid B1->B2 B3 Incubate (15-30 min at RT) B2->B3 B5 Add Activated Linker to Protein Solution B3->B5 B4 Prepare Protein in Conjugation Buffer (pH 7.2-8.0) B6 Incubate (1-2 hr at RT or overnight at 4°C) B5->B6 B7 Quench Reaction (e.g., with Tris or Hydroxylamine) B6->B7 B8 Purify Labeled Protein (e.g., Desalting Column) B7->B8 Start Start: Choose Labeling Strategy Start->A1 One-Step Start->B1 Two-Step

Caption: A flowchart comparing the one-step protein labeling workflow of this compound with the two-step process required for DBCO-PEG4-acid.

Detailed Experimental Protocols

To provide a practical guide, here are detailed protocols for labeling a generic antibody (e.g., IgG, ~150 kDa) with each reagent.

Protocol 1: Labeling with this compound

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the Antibody: Adjust the concentration of the antibody to 1-10 mg/mL in PBS, pH 7.4.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Calculate Molar Excess: Determine the desired molar excess of the NHS ester. A 10- to 20-fold molar excess over the antibody is a common starting point.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. If the label is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[11]

Protocol 2: Labeling with DBCO-PEG4-Acid

Materials:

  • Antibody in a suitable buffer

  • DBCO-PEG4-acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the DBCO-PEG4-Acid Solution: Dissolve the DBCO-PEG4-acid in the Activation Buffer.

  • Prepare Activation Reagents: Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.

  • Activation of Carboxylic Acid: a. In a microcentrifuge tube, mix the DBCO-PEG4-acid with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS).[8] b. Incubate for 15-30 minutes at room temperature to form the NHS ester.[8]

  • Prepare the Antibody: During the activation step, exchange the buffer of the antibody solution to the Conjugation Buffer (e.g., PBS, pH 7.2-8.0).[6] Adjust the concentration to 1-10 mg/mL.

  • Conjugation Reaction: a. Immediately add the activated DBCO-PEG4-acid solution to the antibody solution.[6] b. The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching: Stop the reaction by adding a quenching buffer to inactivate any remaining active esters.[6]

  • Purification: Purify the DBCO-conjugated antibody using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) as described in the previous protocol.

Conclusion: Making the Right Choice

The selection between this compound and DBCO-PEG4-acid is a trade-off between convenience and control.

Choose this compound if:

  • You prioritize a simple, one-step workflow.

  • You are working with robust proteins that can tolerate the reaction conditions.

  • You require a faster overall protocol.

Choose DBCO-PEG4-acid if:

  • You need more control over the reaction by separating the activation and conjugation steps.

  • You are working with sensitive proteins that may be adversely affected by the presence of activation reagents.

  • Cost-effectiveness of the initial linker is a primary concern, and you are equipped for the two-step procedure.

Ultimately, the optimal choice depends on the specific requirements of your experiment, the nature of your protein, and your laboratory's workflow preferences. By understanding the fundamental differences and performance characteristics of these two powerful bioconjugation reagents, you can make an informed decision to ensure the successful labeling of your protein of interest.

References

A Researcher's Guide to Cyclooctyne Linkers: A Comparative Analysis of DBCO, BCN, and Other Key Players in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a cyclooctyne linker is a critical determinant in the success of bioconjugation strategies. In the realm of copper-free click chemistry, formally known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), various cyclooctynes offer a spectrum of reactivity, stability, and physicochemical properties. This guide provides an objective, data-driven comparison of prominent cyclooctyne linkers—Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), Difluorinated Cyclooctyne (DIFO), and Biarylazacyclooctynone (BARAC)—to empower informed decisions in experimental design.

The power of SPAAC lies in its bioorthogonality, enabling efficient covalent bond formation under physiological conditions without the need for cytotoxic copper catalysts.[1] This has propelled its widespread adoption in diverse applications, including live-cell imaging, proteomics, and the development of sophisticated biotherapeutics like antibody-drug conjugates (ADCs).[1] While all cyclooctynes react with azides to form a stable triazole linkage, their individual characteristics significantly influence the outcome of a conjugation reaction.[1] This guide delves into a quantitative comparison of their performance, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for DBCO, BCN, and other advanced cyclooctyne linkers.

Table 1: Reaction Kinetics of Cyclooctyne Linkers

The rate of the SPAAC reaction is a crucial parameter, especially in applications involving low reactant concentrations or the need for rapid conjugation. Generally, increased ring strain and electronic activation of the alkyne lead to faster reaction kinetics.[2]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BCNBenzyl Azide~0.06 - 0.1[1]
DBCOBenzyl Azide~0.6 - 1.0[1]
DIFOBenzyl Azide~0.08[3]
BARACBenzyl Azide~0.96[3]

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.

Table 2: Stability of Cyclooctyne Linkers

The stability of the linker is paramount for ensuring the integrity of the bioconjugate throughout an experiment, particularly in the reducing environment of the cell.

CyclooctyneConditionStability/Half-lifeKey ObservationsReference(s)
BCNGlutathione (GSH)More stable than DBCOExhibits lower reactivity towards thiols.[4]
DBCOGlutathione (GSH)Less stable than BCNCan react with thiols, potentially leading to off-target reactions.[4]
DIFOBiological MediaGenerally stableDesigned for improved stability and reactivity in biological systems.[5]
BARACPhosphate-Buffered SalineLimited half-life (24h)Susceptible to hydrolysis of the strained central amide.[6]
Table 3: Physicochemical Properties of Cyclooctyne Linkers

The size, hydrophilicity, and molecular weight of the linker can impact the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.

PropertyDBCOBCNDIFOBARAC
Molecular Weight (acid form) ~305.33 g/mol [1][7][8]~222.28 g/mol [9]~278.29 g/mol [10][11]Not readily available
Hydrophilicity/Lipophilicity More lipophilic/hydrophobic[4]Less lipophilic/more hydrophilic[4][12]Designed for enhanced hydrophilicityNot specified, but aryl rings suggest lipophilicity
Size Bulky, aromatic[2]Compact, non-aromatic[2]Smaller than DBCOBulky
Symmetry AsymmetricSymmetricAsymmetricAsymmetric

Visualizing the Chemistry and Workflow

To further clarify the processes involved, the following diagrams illustrate the SPAAC reaction mechanism and a standard experimental workflow for antibody conjugation.

SPAAC_Mechanism cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Triazole Stable Triazole Linkage Cyclooctyne->Triazole + label_reaction Strain-Promoted [3+2] Cycloaddition Azide Azide-modified Biomolecule Azide->Triazole

SPAAC Reaction Mechanism

Experimental_Workflow A 1. Antibody Preparation (Buffer Exchange) C 3. Conjugation Reaction (Antibody + Cyclooctyne-NHS) A->C B 2. Cyclooctyne-NHS Ester Activation (Dissolve in DMSO) B->C D 4. Quenching (Add Tris or Glycine) C->D E 5. Purification (e.g., Size-Exclusion Chromatography) D->E F 6. Characterization (Determine Degree of Labeling) E->F

Antibody Conjugation Workflow

Experimental Protocols

Detailed and reproducible methodologies are essential for successful bioconjugation. The following are generalized protocols for the conjugation of cyclooctyne-NHS esters to proteins.

Protocol 1: General Protein Conjugation with Cyclooctyne-NHS Ester

This protocol outlines a standard procedure for labeling a protein with a cyclooctyne-NHS ester.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Cyclooctyne-NHS ester (DBCO-NHS, BCN-NHS, etc.)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Purification column (e.g., desalting spin column or size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[3]

    • If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer.[3]

  • Cyclooctyne-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the cyclooctyne-NHS ester in anhydrous DMSO.[3]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM cyclooctyne-NHS ester stock solution to the protein solution.[3] The final concentration of DMSO should be below 20% to prevent protein denaturation.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[4]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[4]

  • Purification:

    • Remove unreacted cyclooctyne-NHS ester and quenching agent using a desalting spin column or size-exclusion chromatography according to the manufacturer's protocol.[4]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of cyclooctyne molecules conjugated to each protein molecule. It can be determined spectrophotometrically for cyclooctynes with a distinct UV absorbance, such as DBCO.

Materials:

  • Purified cyclooctyne-protein conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of the cyclooctyne (e.g., ~309 nm for DBCO).

  • Calculate Protein Concentration:

    • The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the cyclooctyne at 280 nm: Protein Concentration (M) = [A280 - (A_cyclooctyne_max * CF)] / ε_protein

      • Where:

        • A280 is the absorbance at 280 nm.

        • A_cyclooctyne_max is the absorbance at the cyclooctyne's maximum wavelength.

        • CF is the correction factor (A280/Amax) for the cyclooctyne.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Cyclooctyne Concentration:

    • The concentration of the cyclooctyne can be calculated using the Beer-Lambert law: Cyclooctyne Concentration (M) = A_cyclooctyne_max / ε_cyclooctyne

      • Where ε_cyclooctyne is the molar extinction coefficient of the cyclooctyne at its maximum absorbance wavelength.

  • Calculate DOL:

    • The DOL is the molar ratio of the cyclooctyne to the protein: DOL = Cyclooctyne Concentration / Protein Concentration

Conclusion: Selecting the Optimal Cyclooctyne Linker

The choice between DBCO, BCN, and other cyclooctyne linkers is not a one-size-fits-all decision but rather a strategic choice based on the specific demands of the experiment.

  • Choose DBCO when:

    • Rapid kinetics are paramount: For applications requiring fast labeling, especially at low concentrations, DBCO's high reaction rate is a significant advantage.[1]

    • Steric hindrance is not a major concern: DBCO is a bulky molecule, which could be a factor when labeling sterically hindered sites.[2]

  • Choose BCN when:

    • Enhanced stability is required: In the reducing intracellular environment rich in thiols, BCN's greater stability makes it a more robust choice for long-term studies.[4]

    • Lower hydrophobicity is desirable: BCN's more hydrophilic nature can improve the solubility of the conjugate and reduce non-specific binding.[4]

    • A smaller linker is advantageous: The compact size of BCN can be beneficial in minimizing potential disruption of biomolecule function.[2]

  • Consider DIFO and BARAC when:

    • Extremely rapid kinetics are needed (BARAC): BARAC offers one of the fastest known SPAAC reaction rates, making it suitable for applications where speed is of the utmost importance.[3] However, its limited stability in aqueous buffers must be considered.[6]

    • A balance of reactivity and stability is desired (DIFO): DIFO was developed to provide rapid reaction kinetics while maintaining good stability in biological systems.[5]

By carefully considering the quantitative data on reaction kinetics, stability, and physicochemical properties, alongside the specific requirements of the biological system and experimental goals, researchers can confidently select the optimal cyclooctyne linker to advance their scientific endeavors.

References

A Head-to-Head Comparison for Aqueous Bioconjugation: NHS Esters vs. Sulfo-NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent modification of biomolecules is a cornerstone technique for researchers, scientists, and drug development professionals. Among the most prevalent methods is the use of N-hydroxysuccinimide (NHS) esters for labeling primary amines on proteins and other biomolecules. However, the choice between a standard NHS ester and its sulfonated counterpart, the sulfo-NHS ester, is a critical decision that can significantly impact the outcome of an experiment. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your aqueous bioconjugation needs.

Chemical Distinction and Core Properties

The primary difference between NHS and sulfo-NHS esters lies in the addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide ring of the sulfo-NHS ester.[1] This seemingly minor modification has a profound effect on the reagent's physical properties, most notably its solubility in aqueous solutions. Standard NHS esters are generally hydrophobic and require dissolution in an organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being introduced to an aqueous reaction environment.[2][3] In contrast, the negatively charged sulfonate group renders sulfo-NHS esters water-soluble, allowing for direct use in aqueous buffers.[1][4] This fundamental difference dictates their suitability for various applications, particularly those involving sensitive biomolecules or live cells.

Another crucial distinction arising from the sulfonate group is cell membrane permeability. Standard NHS esters can passively diffuse across cell membranes, enabling the labeling of intracellular proteins.[1][] Conversely, the charged nature of sulfo-NHS esters prevents them from crossing the cell membrane, making them the ideal choice for specifically labeling proteins on the cell surface.[1][]

Performance Comparison: A Data-Driven Overview

To facilitate an easy comparison, the following table summarizes the key quantitative and qualitative differences in performance between NHS and sulfo-NHS esters.

FeatureNHS EsterSulfo-NHS EsterReferences
Aqueous Solubility Low to insoluble; requires an organic co-solvent (e.g., DMSO, DMF).High; readily soluble in aqueous buffers.[1][2][6]
Solubility in Organic Solvents Soluble in DMSO and DMF.Poorly soluble in organic solvents.[7]
Cell Membrane Permeability Permeable.Impermeable.[1][]
Effect on Conjugate Solubility Tends to decrease the water-solubility of the modified molecule.Preserves or increases the water-solubility of the modified molecule.[8][9]
Reaction pH with Amines Optimal at pH 7.2 - 8.5.Optimal at pH 7.2 - 8.5.[3][10]
Hydrolytic Stability (Half-life) ~4-5 hours at pH 7; ~1 hour at pH 8; ~10 minutes at pH 8.6.Generally more stable in aqueous solutions than NHS esters, though specific half-life data is less commonly reported.[1][4][8][9]
Primary Applications Intracellular labeling, conjugation of molecules stable in the presence of organic solvents.Cell surface protein labeling, conjugation of sensitive biomolecules in aqueous media, antibody-drug conjugates.[1][11]

Visualizing the Reaction and Workflow

To better understand the chemical basis and experimental flow of bioconjugation with these reagents, the following diagrams are provided.

cluster_reagents Reactants cluster_products Products NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Sulfo_NHS_Ester R-C(=O)O-Sulfo-NHS (Sulfo-NHS Ester) Sulfo_NHS_Ester->Amide_Bond Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Amide_Bond Leaving_Group_NHS NHS Leaving_Group_Sulfo_NHS Sulfo-NHS A Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C Adjust pH of Protein Solution (to pH 8.3-8.5) A->C B Prepare Ester Stock Solution (NHS in DMSO/DMF, Sulfo-NHS in buffer) D Add Ester to Protein Solution (Mix thoroughly) B->D C->D E Incubate (1-4 hours at RT or overnight at 4°C) D->E F Quench Reaction (Optional) (e.g., with Tris or glycine) E->F G Purify Conjugate (e.g., desalting column, dialysis) E->G If no quenching F->G H Characterize Conjugate (e.g., spectrophotometry) G->H A Start: Choose your bioconjugation reagent B Is the target intracellular? A->B C Use NHS Ester B->C Yes D Is your biomolecule sensitive to organic solvents? B->D No E Use Sulfo-NHS Ester D->E Yes F Are you labeling cell surface proteins? D->F No F->E Yes G Do you need to maintain or increase the aqueous solubility of your conjugate? F->G No G->E Yes H Consider NHS Ester (if biomolecule is robust) G->H No

References

A Head-to-Head Comparison: Copper-Free SPAAC vs. Copper-Catalyzed CuAAC in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate molecules is paramount for advancing novel therapeutics and diagnostic tools. "Click chemistry" has emerged as a powerful technology for this purpose, with two prominent methods taking center stage: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.

The core of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, their fundamental mechanisms diverge, leading to distinct advantages and disadvantages, particularly in biological contexts. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[1][2]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility.[1] The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10 to 10⁴[3]10⁻³ - 60 (highly dependent on cyclooctyne structure)[4][5]CuAAC is typically 100 to 1000 times faster than SPAAC.[3]
Typical Reaction Time 30 minutes to a few hours[4]1 to 12 hours (can be longer for less reactive alkynes)[4]CuAAC reactions generally reach completion more rapidly.
Typical Reactant Concentration >10 µM[4]Can be higher to achieve reasonable reaction times[4]CuAAC can be effective at lower reactant concentrations.

Table 2: Biocompatibility and Reaction Conditions

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Catalyst Requirement Yes (Copper (I))[3]No (Metal-free)[3]SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.[3][6]
Biocompatibility Limited due to copper cytotoxicity[3][7]Excellent, widely used for in vivo applications[4][8][9]SPAAC is the preferred method for live-cell imaging and in vivo studies.[10][11]
Reaction Conditions Requires aqueous buffers (pH 7-9), reducing agents (e.g., sodium ascorbate), and copper-chelating ligands.[12][13]Operates under physiological temperature and pH.[10]SPAAC offers milder reaction conditions, preserving the functionality of sensitive biomolecules.[10]
Regioselectivity Exclusively 1,4-disubstituted triazole[4][14]Mixture of 1,4- and 1,5-disubstituted triazoles[4][14]CuAAC provides a single, well-defined product isomer.

Reaction Mechanisms and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Terminal_Alkyne Terminal Alkyne (R₁-C≡CH) Intermediate_Complex Copper-Acetylide Intermediate Terminal_Alkyne->Intermediate_Complex Azide Azide (R₂-N₃) Azide->Intermediate_Complex Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu_I Cu_I->Intermediate_Complex Catalysis Product 1,4-disubstituted Triazole Intermediate_Complex->Product Cycloaddition Product->Cu_I Catalyst Regeneration

Figure 1: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide Azide (R-N₃) Azide->Transition_State Product Triazole Product (mixture of regioisomers) Transition_State->Product Ring Strain Release

Figure 2: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_CuAAC CuAAC Specifics Prepare_Biomolecule Prepare Azide or Alkyne-modified Biomolecule Mix_Components Mix Biomolecule and Labeling Reagent Prepare_Biomolecule->Mix_Components Prepare_Reagents Prepare Labeling Reagents Prepare_Reagents->Mix_Components Incubate Incubate under Optimal Conditions Mix_Components->Incubate Add_Catalyst Add Cu(I) Catalyst, Ligand, and Reducing Agent Mix_Components->Add_Catalyst Purification Purify Conjugate Incubate->Purification Characterization Characterize Product (e.g., MS, SDS-PAGE) Purification->Characterization Add_Catalyst->Incubate

Figure 3: General experimental workflow for bioconjugation via click chemistry.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for bioconjugation.

Protocol 1: General CuAAC Protocol for Protein Bioconjugation

This protocol describes a general procedure for conjugating an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0; avoid TRIS as it can chelate copper).[4]

  • Azide-containing molecule (e.g., fluorescent dye, biotin) dissolved in a compatible solvent (e.g., DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[4]

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).[15]

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).[6]

  • Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions, e.g., 100 mM in water).[6]

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein in the reaction buffer to the desired final concentration (e.g., 25-50 µM).[4]

  • Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[4]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes to achieve the final desired concentration in the reaction.[4] Let this mixture stand for a few minutes.

  • Add the catalyst premix to the protein-azide mixture.

  • If using, add the aminoguanidine solution.[6]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]

  • Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques like LC-MS or SDS-PAGE.

  • Once the reaction is complete, purify the bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and the copper catalyst.[4]

Protocol 2: General SPAAC Protocol for Protein Bioconjugation

This protocol describes the conjugation of a strained alkyne (e.g., DBCO-NHS ester) to a protein, followed by reaction with an azide-modified molecule. Alternatively, if the protein is already azide-modified, it can be directly reacted with a DBCO-functionalized molecule.[4]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[4]

  • Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in DMSO.[4]

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[4]

  • Add the strained alkyne molecule from its stock solution. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[4]

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[4]

  • Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).[4]

  • Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[4]

Applications in Drug Development and Research

Both CuAAC and SPAAC have been widely adopted in drug discovery and development, each with its preferred application areas.

CuAAC is extensively used for:

  • High-throughput screening: Its rapid kinetics and reliability make it ideal for synthesizing large compound libraries for lead discovery and optimization.[16][17]

  • Synthesis of complex molecules: CuAAC is a powerful tool for assembling drug-like molecules, functionalizing physiologically active compounds, and creating bioconjugates like antibody-drug conjugates (ADCs) in in vitro settings.[8][18]

  • Development of diagnostic tools and probes: The efficiency of CuAAC facilitates the straightforward labeling of molecules for various assays.[19]

SPAAC is particularly valuable for:

  • Live-cell imaging and in vivo studies: The biocompatibility of SPAAC, owing to the absence of a copper catalyst, makes it the gold standard for labeling and tracking molecules in living cells and organisms without inducing toxicity.[10][14]

  • Targeted drug delivery: SPAAC enables the precise attachment of drugs to targeting moieties (e.g., antibodies) directly within a biological environment, which is a significant advantage for developing targeted therapies.[][21]

  • Modification of sensitive biomolecules: The mild reaction conditions of SPAAC are well-suited for modifying delicate biological molecules without compromising their structure or function.[10]

Conclusion: Making the Right Choice

Ultimately, the decision between CuAAC and SPAAC depends on the specific requirements of the experiment.[1] For applications requiring very fast labeling and where short-term exposure to a well-ligated copper catalyst is acceptable (e.g., in vitro synthesis and screening), CuAAC remains a highly efficient and cost-effective option. However, for the majority of in vivo studies, particularly those involving sensitive cell types or long-term observation, the superior biocompatibility of SPAAC makes it the more prudent and often necessary choice.[1] As both technologies continue to evolve, they will undoubtedly remain indispensable tools in the arsenal of researchers and scientists driving innovation in medicine and biology.

References

alternative amine-reactive crosslinkers to DBCO-NHCO-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Amine-Reactive Crosslinkers: Alternatives to DBCO-NHCO-PEG4-NHS Ester

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinker is paramount to the success of their experiments. The this compound is a widely used heterobifunctional crosslinker, valued for its amine-reactive N-hydroxysuccinimide (NHS) ester and its dibenzocyclooctyne (DBCO) group for copper-free click chemistry. However, a range of alternative crosslinkers exist, offering distinct advantages in terms of reaction efficiency, stability, and specificity. This guide provides an objective comparison of these alternatives, supported by experimental data, to facilitate informed decision-making in your research.

Comparison of Amine-Reactive Moieties

The NHS ester is a workhorse in bioconjugation for its ability to efficiently react with primary amines on proteins (e.g., lysine residues) to form stable amide bonds.[1][2] However, its performance can be compromised by hydrolysis in aqueous solutions, particularly at alkaline pH.[3][4] Here, we compare NHS esters to prominent alternatives.

Key Alternatives to NHS Esters:
  • Tetrafluorophenyl (TFP) Esters: TFP esters are another class of activated esters that react with amines to form stable amide bonds. They are noted for their increased resistance to hydrolysis compared to NHS esters, especially at basic pH, which can lead to higher conjugation yields.[3][5][6]

  • Isothiocyanates: These groups react with primary amines under alkaline conditions (typically pH 9.0-9.5) to form a stable thiourea linkage.[2][7] The resulting bond is highly stable in vivo.[8]

  • Aldehydes (via Reductive Amination): Aldehydes react with amines to form an intermediate imine (Schiff base), which is then reduced by an agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine bond.[5][9]

Quantitative Comparison of Amine-Reactive Groups
FeatureNHS EsterTFP EsterIsothiocyanateAldehyde (Reductive Amination)
Reactive Group N-Hydroxysuccinimide EsterTetrafluorophenyl EsterIsothiocyanateAldehyde
Target Primary Amines (-NH₂)Primary Amines (-NH₂)Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Bond AmideAmideThioureaSecondary Amine
Optimal pH 7.2 - 8.5[10]8.0 - 9.0[5]9.0 - 9.5[7]6.0 - 8.5[9]
Bond Stability Very High (Half-life of ~7 years)[7][11]Very High (Amide bond)[6]Very High (Stable in vivo)[8]High (Stable C-N bond)[9]
Key Advantage Widely used, well-documentedHigher hydrolytic stability than NHS esters[3]Forms highly stable thiourea bondForms stable bond without charge change
Key Disadvantage Susceptible to hydrolysis at alkaline pH[3]Can be more hydrophobic than NHS esters[11]Requires higher pH for optimal reaction[7]Two-step reaction requiring a reducing agent[9]
Hydrolytic Stability: NHS Ester vs. TFP Ester

A significant drawback of NHS esters is their susceptibility to hydrolysis, which competes with the desired amine reaction. TFP esters exhibit enhanced stability in aqueous buffers.

pHHalf-life of NHS EsterHalf-life of TFP EsterFold Increase in Stability
7.0 225 minutes420 minutes1.9x
8.0 70 minutes210 minutes3.0x
10.0 39 minutes330 minutes8.5x
Data sourced from a study on self-assembled monolayers (SAMs) at room temperature.[3]

Comparison of Bioorthogonal Moieties

The DBCO moiety of the crosslinker participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. The primary alternative to this reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO).

Key Alternative to DBCO-Azide (SPAAC):
  • TCO-Tetrazine (iEDDA): This reaction is prized for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC.[12][13] This allows for efficient labeling at very low concentrations of reactants, minimizing potential off-target effects and reducing reagent costs.

Quantitative Comparison of Bioorthogonal Reactions
FeatureDBCO-Azide (SPAAC)TCO-Tetrazine (iEDDA)
Reaction Type Strain-Promoted Azide-Alkyne CycloadditionInverse-Electron-Demand Diels-Alder
Second-Order Rate Constant (k₂) ~0.1 - 2.1 M⁻¹s⁻¹[12][13]Up to 30,000 M⁻¹s⁻¹ (typically 800 - 2,000 M⁻¹s⁻¹)[1]
Biocompatibility Excellent (copper-free)[9]Excellent (copper-free)
Reaction Conditions Aqueous media, physiological temp. & pHAqueous media, physiological temp. & pH
Byproducts NoneNitrogen gas (N₂)
Key Advantage High stability of reactantsExtremely fast reaction kinetics
Key Disadvantage Slower reaction kinetics compared to iEDDATCO can be less stable than DBCO under certain conditions

Experimental Protocols & Workflows

Accurate and reproducible results depend on optimized experimental protocols. Below are detailed methodologies for key conjugation chemistries.

Experimental Workflow: Two-Step Antibody Labeling

This workflow describes a common strategy for labeling an antibody, for example, in the preparation of an antibody-drug conjugate (ADC).

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation A Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) B Add Amine-Reactive Crosslinker (e.g., Tetrazine-NHS Ester) A->B C Incubate (1 hr, Room Temp) B->C D Quench & Purify (e.g., Desalting Column) C->D E Modified Antibody (e.g., Tetrazine-Ab) D->E Proceed to Ligation F Add Bioorthogonal Partner (e.g., TCO-Drug) E->F G Incubate (30-60 min, Room Temp) F->G H Purify Final Conjugate (e.g., SEC) G->H I Final Antibody Conjugate H->I

Caption: General workflow for two-step antibody conjugation.

Protocol 1: Protein Labeling with a TFP-Ester Crosslinker

This protocol describes the conjugation of a protein using a heterobifunctional crosslinker containing a TFP ester and a TCO group (e.g., TCO-PEG-TFP Ester).

Materials:

  • Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS, pH 8.0)

  • TCO-PEG-TFP Ester

  • Anhydrous DMSO

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris. If necessary, exchange the buffer to PBS, pH 8.0, using a desalting column.

  • Prepare TFP Ester: Immediately before use, dissolve the TCO-PEG-TFP Ester in anhydrous DMSO to a concentration of 10 mg/mL. Allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TFP ester solution to the protein solution. Mix gently.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and quenching buffer by passing the solution through a desalting column equilibrated with the desired storage buffer.

  • Characterization: The resulting TCO-labeled protein is now ready for subsequent ligation with a tetrazine-modified molecule.

Protocol 2: Bioorthogonal Ligation using TCO-Tetrazine Chemistry

This protocol outlines the reaction between a TCO-labeled protein (from Protocol 1) and a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • TCO-labeled protein in PBS, pH 7.4

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Dye)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Reactant Preparation: Prepare a stock solution of the Tetrazine-Dye in DMSO.

  • Ligation Reaction: Add a 1.5- to 5-fold molar excess of the Tetrazine-Dye to the TCO-labeled protein solution. Mix gently.

  • Incubation: Due to the fast kinetics, the reaction is often complete within 30-60 minutes at room temperature. The progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (~520 nm).

  • Purification: Purify the final protein-dye conjugate from unreacted dye using an appropriate method, such as SEC.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Protocol 3: Protein Labeling with an Isothiocyanate Dye (e.g., FITC)

Materials:

  • Protein of interest (2-10 mg/mL in carbonate-bicarbonate buffer, 100 mM, pH 9.0-9.5)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous DMSO

  • Gel filtration column

Procedure:

  • Protein Preparation: Dialyze the protein against the carbonate-bicarbonate buffer to ensure the pH is optimal and to remove any amine-containing contaminants.

  • Prepare FITC: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.

  • Conjugation Reaction: Slowly add the FITC solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of FITC to protein is a common starting point.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from unreacted FITC and byproducts using a gel filtration column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).

Logical Relationships in Crosslinker Selection

Choosing the right crosslinker involves considering both the amine-reactive chemistry and the bioorthogonal ligation strategy. The following diagram illustrates the decision-making process.

G cluster_amine Amine-Reactive Chemistry cluster_bioortho Bioorthogonal Chemistry Amine_Start Start: Need to target primary amines pH_sensitive Is the protein sensitive to pH > 8.5? Amine_Start->pH_sensitive Hydrolysis_concern Is hydrolysis of the crosslinker a major concern? pH_sensitive->Hydrolysis_concern Yes ITC Use Isothiocyanate (pH 9.0-9.5) pH_sensitive->ITC No NHS Use NHS Ester (pH 7.2-8.5) Hydrolysis_concern->NHS No TFP Use TFP Ester (pH 8.0-9.0) Hydrolysis_concern->TFP Yes Bio_Start Start: Need bioorthogonal 'click' reaction Kinetics_critical Are very fast kinetics required? (e.g., low concentration) Bio_Start->Kinetics_critical TCO_Tetrazine Use TCO-Tetrazine (Fastest kinetics) Kinetics_critical->TCO_Tetrazine Yes DBCO_Azide Use DBCO-Azide (Slower, stable reactants) Kinetics_critical->DBCO_Azide No

References

Stability of the Triazole Bond Post-Click Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linkage is critical to the success of their molecular constructs. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has provided a powerful tool for forging highly stable 1,2,3-triazole linkages. This guide offers an objective comparison of the stability of the triazole bond against other common bioconjugation linkages, supported by experimental data, to inform the rational design of robust and effective bioconjugates.

The Exceptional Stability of the 1,2,3-Triazole Linkage

The 1,2,3-triazole ring is an aromatic heterocycle renowned for its extraordinary chemical and biological stability.[1][2][][4][5][6] This stability is a key advantage of using click chemistry for creating bioconjugates, especially in applications where the linkage must endure harsh conditions or prolonged exposure to biological media. The triazole linkage is highly resistant to a wide range of conditions including:

  • Hydrolysis: It is stable across a broad pH range, showing no significant degradation under both acidic and basic conditions where linkages like esters and hydrazones would be readily cleaved.[1][][7]

  • Oxidation and Reduction: The aromatic nature of the triazole ring makes it resistant to oxidative and reductive cleavage.[4][5][6]

  • Enzymatic Degradation: A significant advantage in biological applications is the triazole's resistance to cleavage by proteases and other enzymes.[2][8] This has led to its widespread use as a stable bioisostere for the proteolytically labile amide bond in peptides and proteins, thereby enhancing their in vivo half-life.[8][9][10]

Comparative Stability of Common Bioconjugation Linkages

The selection of a linker should be guided by the specific requirements of the application, particularly the desired stability in different chemical and biological environments. The following table summarizes the stability of the triazole linkage in comparison to other frequently used covalent bonds in bioconjugation.

Linkage TypeFormed BondGeneral Stability CharacteristicsHalf-life (t½) / Stability Notes
1,2,3-Triazole C-N (in ring)Very High: Resistant to hydrolysis, oxidation, reduction, and enzymatic cleavage.[2][4][5][6]Generally considered stable under most physiological and chemical conditions.
Amide CO-NHVery High: Kinetically stable to hydrolysis at neutral pH.[11]Uncatalyzed hydrolysis t½ at pH 7 is estimated to be up to 1000 years.[12]
Ester CO-OLow: Susceptible to hydrolysis, especially under basic or acidic conditions and by esterase enzymes.[13]Phenyl benzoate t½ in rat plasma is ~7 min.[13]
Thioether (from Maleimide)S-CModerate to High: Stable bond, but the succinimidyl ring can undergo retro-Michael reaction leading to cleavage, especially in the presence of other thiols.[14][15][16] Stabilized maleimides show improved stability.[17]N-alkyl maleimide ADCs showed 35-67% deconjugation in serum over 7 days at 37°C, while N-aryl maleimides showed <20%.[17]
Hydrazone C=N-NHpH-Dependent (Low to Moderate): Stable at neutral pH but readily hydrolyzed at acidic pH (e.g., in endosomes/lysosomes).[][6][7][18][19]Acyl hydrazone t½ can be >7 days in human plasma at pH 7.4, but cleavage is rapid at pH 5.[1][]
Oxime C=N-OModerate to High: Generally more stable to hydrolysis than hydrazones across a range of pH values.[10][20]The hydrolysis rate constant for an oxime at pD 7.0 was ~600-fold lower than for a methylhydrazone.[10][20]
Disulfide S-SRedox-Dependent (Low to Moderate): Stable in the oxidative environment of the bloodstream but readily cleaved in the reducing intracellular environment (high glutathione).[7][21][]Cleavage of sterically unhindered disulfides can occur within minutes in the presence of reducing agents.[7]

Experimental Protocols for Stability Assessment

To rigorously evaluate and compare the stability of different linkages, forced degradation studies are the standard approach.[1] These studies involve subjecting the bioconjugate to a variety of stress conditions and analyzing for degradation over time.

General Protocol for In Vitro Stability Assessment
  • Sample Preparation:

    • Prepare stock solutions of the bioconjugates with different linkers at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Stress Conditions:

    • pH Stability: Incubate the samples in buffers of different pH values (e.g., pH 5.0 for endosomal conditions, pH 7.4 for physiological conditions, and a more acidic or basic pH like 2.0 or 9.0 for broader chemical stability).

    • Plasma/Serum Stability: Incubate the samples in plasma or serum from the relevant species (e.g., human, mouse) at 37°C.[6][18]

    • Reductive Stability (for disulfide bonds): Incubate the samples in a buffer containing a reducing agent such as glutathione (GSH) or dithiothreitol (DTT) at physiological concentrations (e.g., 1-10 mM).

    • Thermal Stability: Incubate the samples at elevated temperatures (e.g., 40-60°C) in a neutral buffer.

  • Time Points:

    • Collect aliquots of the stressed samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours). The time points should be adjusted based on the expected stability of the linkage.

  • Analysis:

    • Quench the reaction if necessary (e.g., by adding an acid or a quenching reagent).

    • Analyze the samples by a suitable analytical method to quantify the amount of intact bioconjugate remaining. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique for this purpose as it can separate and identify the parent molecule and its degradation products.[5][6]

    • For antibody-drug conjugates (ADCs), enzyme-linked immunosorbent assays (ELISAs) can be used to determine the concentration of total antibody and antibody-conjugated drug.[6][18]

  • Data Analysis:

    • Plot the percentage of intact bioconjugate remaining versus time.

    • Calculate the half-life (t½) of the linkage under each condition by fitting the data to a first-order decay model.

Visualizing Stability Assessment and Comparison

The following diagrams illustrate the typical workflow for assessing bioconjugate stability and a conceptual comparison of the stability of different linkages.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Bioconjugate Stock Solution ph pH Buffers (e.g., 5.0, 7.4) prep->ph Incubate plasma Plasma/Serum (37°C) prep->plasma Incubate redox Reductant (e.g., GSH) prep->redox Incubate thermal Elevated Temp. (e.g., 40°C) prep->thermal Incubate sampling Time-Point Sampling ph->sampling plasma->sampling redox->sampling thermal->sampling analysis LC-MS or ELISA sampling->analysis data Data Analysis (% Intact vs. Time) analysis->data halflife Half-life (t½) Calculation data->halflife G cluster_linkages Linkage Type cluster_stability Relative Stability triazole Triazole amide Amide oxime Oxime thioether Thioether (stabilized) hydrazone Hydrazone (pH 7.4) disulfide Disulfide (oxidative) ester Ester hydrazone_acid Hydrazone (pH 5) disulfide_red Disulfide (reductive) high High medium Medium low Low

References

Safety Operating Guide

Proper Disposal Procedures for DBCO-NHCO-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of DBCO-NHCO-PEG4-NHS ester, a reagent commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance.

Hazard Identification and Safety Precautions

Based on available safety data sheets (SDS), this compound is classified with the following hazards.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.[2]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Requirements: [1][3]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service to ensure environmentally safe and compliant handling.[4]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container.

    • The container must be compatible with the chemical and marked with its full chemical name: "this compound".[4]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect it in a designated waste container for halogenated or non-halogenated organic solvents, depending on the solvent used.[4]

    • Crucially, do not mix this waste with aqueous waste or other incompatible chemical waste streams. [4]

  • Contaminated Labware:

    • Dispose of all materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[4]

2. Neutralization of Reactive NHS Ester (for specific waste streams):

The NHS ester group is moisture-sensitive and will hydrolyze.[5] For waste streams containing unreacted NHS ester, quenching the reactivity can be a prudent step before disposal. This is particularly relevant if the waste will be stored for a period before collection.

  • Experimental Protocol for Quenching:

    • Prepare a quenching solution of an amine-containing buffer, such as Tris or glycine.

    • Add the quenching buffer to the liquid waste containing the unreacted this compound.

    • Allow the mixture to react for a sufficient time (e.g., 30 minutes at room temperature) to ensure complete hydrolysis and quenching of the NHS ester.

    • Collect the quenched solution in the appropriate organic solvent waste container.

3. Storage of Waste Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.[4]

  • Ensure the storage area is away from incompatible materials.[4]

  • The recommended storage temperature for the pure compound is -20°C.[2][6] While waste may be stored at ambient temperature for short periods, cool storage is preferable.

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4]

  • Provide the full chemical name and a copy of the safety data sheet to the disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Waste Collection cluster_3 Storage & Disposal start This compound Waste Generated solid_waste Solid Waste (Unused Reagent) start->solid_waste Is it solid? liquid_waste Liquid Waste (In Solvent) start->liquid_waste Is it liquid? contaminated_labware Contaminated Labware start->contaminated_labware Is it labware? collect_solid Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in Appropriate Organic Solvent Waste Container liquid_waste->collect_liquid collect_labware Collect in Container for Solid Chemical Waste contaminated_labware->collect_labware storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_labware->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

References

Essential Safety and Operational Guide for Handling DBCO-NHCO-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DBCO-NHCO-PEG4-NHS ester. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.

This compound is a chemical compound that requires careful handling. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. The subsequent sections detail the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact[2]. The following table summarizes the recommended PPE for handling this compound.

OperationRecommended PPE
Weighing and Aliquoting Powder - Nitrile or neoprene gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- Face mask or respirator (if not in a chemical fume hood)[2]
Dissolving in Solvent - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles[2]
Performing Reactions - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles[2]
Handling Waste - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles[2]

Note: All laboratory personnel should, at a minimum, wear a lab coat, closed-toe shoes, long pants, and eye protection[2].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and experimental success.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[2][3]. Protect from moisture, as the NHS ester is moisture-sensitive. The recommended storage temperature is -20°C[4][5].

  • Segregation: Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents[2].

Preparation for Use
  • Equilibration: Before opening, allow the vial to reach room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester[2].

  • Work Area: Conduct all handling of the solid compound and preparation of solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[4].

  • Dissolution: Dissolve the compound in a dry, water-miscible organic solvent like DMSO or DMF before diluting it into the final reaction buffer[2].

Handling and Use
  • Avoid Contact: Avoid all personal contact, including inhalation of dust or fumes[3].

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[3][4][6]. Contaminated clothing should be laundered before reuse[3].

  • Reaction Conditions: The reaction of the NHS ester with primary amines is typically performed at a pH of 7-9[7].

Accidental Release Measures
  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For spills, use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal[3]. Avoid breathing in the dust[3].

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[6].

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention[1][6].

  • Skin Contact: Rinse skin thoroughly with plenty of soap and water. Remove contaminated clothing and shoes. If irritation develops, seek medical attention[4][6].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[4][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately[6][8].

Disposal Plan
  • Waste Collection: Collect unused solid material and any contaminated disposable labware (e.g., pipette tips, tubes) in a clearly labeled, sealed container designated for solid chemical waste[9].

  • Solvent Waste: If the compound is in a solvent, collect it in a designated waste container for halogenated or non-halogenated organic solvents, depending on the solvent used[9]. Do not mix with aqueous waste[9].

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[9]. Do not dispose of down the drain or in regular trash[2].

Experimental Workflow: Bioconjugation

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Equilibrate this compound to Room Temperature B Prepare Amine-Containing Molecule in Reaction Buffer (pH 7-9) C Dissolve this compound in Anhydrous DMSO/DMF B->C D Add NHS Ester Solution to Amine-Containing Molecule C->D E Incubate Reaction Mixture (e.g., 1-2 hours at RT or overnight at 4°C) D->E F Purify DBCO-Labeled Molecule (e.g., Desalting Column) E->F G Characterize Conjugate (e.g., Mass Spectrometry, SDS-PAGE) F->G

Bioconjugation workflow with this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.